molecular formula C10H6N2 B1602992 Quinoline-7-carbonitrile CAS No. 67360-38-7

Quinoline-7-carbonitrile

Cat. No.: B1602992
CAS No.: 67360-38-7
M. Wt: 154.17 g/mol
InChI Key: OZMHIFNNCZPJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-7-carbonitrile (CAS 67360-38-7) is a high-purity, nitrile-functionalized quinoline derivative provided as a yellow solid for research applications. This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents . The quinoline nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological potential . In research settings, this compound is a valuable precursor for synthesizing more complex molecules. Its derivatives have been explored as inhibitors of key biological targets, including Src kinase, which is significant in oncology research . The broader class of quinoline derivatives demonstrates a wide spectrum of biological activities, including notable anticancer properties against various cell lines and antibacterial effects, making this compound a critical starting point for projects in these areas . The compound's physical properties include a melting point of approximately 104°C and a molecular weight of 154.17 g/mol . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHIFNNCZPJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625033
Record name Quinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67360-38-7
Record name Quinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Quinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Quinoline-7-carbonitrile, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.

Introduction to this compound

This compound is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyridine ring, with a cyano (-C≡N) group attached at the seventh position.[1] This quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[2][3][4] The presence of the nitrile group, an electron-withdrawing moiety, significantly influences the molecule's electronic distribution, reactivity, and potential as a versatile intermediate in organic synthesis.[1][5] Its rigid, planar structure and capacity for various chemical interactions make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials like fluorescent dyes.[5][6]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its planar molecular geometry, a result of the extensive π-electron delocalization across the fused aromatic rings and conjugation with the nitrile group.[1] This structural rigidity is a key factor in its binding interactions with biological targets.[2]

Table 1: Core Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₆N₂ [1][7][8][9]
Molecular Weight 154.17 g/mol [1][7][8][9]
CAS Number 67360-38-7 [1][7][8]
IUPAC Name This compound [1]
Canonical SMILES C1=CC2=C(C=C(C=C2)C#N)N=C1 [1][5]
InChI Key OZMHIFNNCZPJFS-UHFFFAOYSA-N [1][5]
Appearance (Varies, typically solid) N/A
Hydrogen Bond Donor Count 0 [1]

| Hydrogen Bond Acceptor Count | 2 (Pyridine N, Nitrile N) |[1][2] |

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][10] While a specific, universally adopted protocol for this compound is not detailed in readily available literature, a general and plausible approach involves the cyanation of a corresponding 7-haloquinoline.

Conceptual Experimental Protocol: Synthesis via Palladium-Catalyzed Cyanation

This protocol is a generalized workflow based on established palladium-catalyzed cross-coupling reactions, a common method for introducing cyano groups onto aromatic rings.

Objective: To synthesize this compound from 7-Bromoquinoline.

Materials:

  • 7-Bromoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-Bromoquinoline (1.0 eq), Zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

    • Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Dppf is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step of the catalytic cycle.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. The solvent should be deoxygenated to further protect the catalyst.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).

    • Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Diagram 1: Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reagents (7-Bromoquinoline, Zn(CN)₂, Catalyst) solvent Add Anhydrous DMF reagents->solvent heat Heat & Stir (120°C, 12-24h) solvent->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify analysis Spectroscopic Characterization (NMR, MS, IR) purify->analysis

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

  • Mass Spectrometry (MS): In mass spectrometric analysis, this compound is expected to show a prominent molecular ion peak [M]⁺ at an m/z of 154, corresponding to its molecular weight.[1] The stability of the aromatic system generally results in a moderately intense molecular ion peak.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N (nitrile) stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the quinoline ring system will appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would allow for the specific assignment of each proton.

    • ¹³C NMR: The spectrum would show 10 distinct signals for the 10 carbon atoms. The carbon of the nitrile group (-C≡N) would likely appear in the range of δ 115-120 ppm, while the aromatic carbons would resonate between δ 120-150 ppm.[11]

Applications in Research and Drug Development

The quinoline core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4][12]

  • Scaffold for Drug Discovery: this compound serves as a valuable building block for creating more complex molecules. The nitrile group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to build further heterocyclic systems. This makes it an attractive starting point for generating libraries of compounds for high-throughput screening.[5]

  • Fragment-Based Drug Design (FBDD): With its low molecular weight, rigid structure, and hydrogen bond accepting capabilities, this compound is an excellent candidate for fragment-based drug design libraries.[2] It can be used to probe the binding pockets of target proteins, with the nitrile group at the 7-position providing a clear vector for synthetic elaboration to "grow" the fragment into a more potent lead compound.[2]

  • Biological Activity: While the specific biological profile of this compound itself is not extensively documented, related quinoline derivatives are known to act as inhibitors of key enzymes involved in cell proliferation and bacterial replication, such as DNA gyrase.[1][13] Studies on various quinoline derivatives have demonstrated potent anticancer and antibacterial effects.[1][13]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its parent compound, quinoline.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., tested according to EN 374), and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15] After handling, wash hands thoroughly.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong acids.[16]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][16]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[17]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the material-specific Safety Data Sheet (SDS) before use.

References

Spectroscopic Profile of Quinoline-7-carbonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Quinoline-7-carbonitrile (CAS No: 67360-38-7).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and comparative data from analogous quinoline structures. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data with established methodologies to provide a robust analytical framework for this compound. This compound serves as a valuable building block in the synthesis of novel heterocyclic compounds, including potential kinase inhibitors for cancer therapy and agents against drug-resistant tuberculosis.[4]

Molecular Structure and Key Identifiers

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₆N₂ and a molecular weight of 154.17 g/mol .[1][2][3] The presence of the electron-withdrawing nitrile group at the 7-position of the quinoline scaffold significantly influences its electronic properties and reactivity, making it a key intermediate in medicinal chemistry.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the well-understood chemical shifts of the parent quinoline molecule and the predictable electronic effects of the nitrile substituent.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The electron-withdrawing nature of the nitrile group (-CN) will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~9.0 - 9.2dd~4.2, 1.7H-2
~8.4 - 8.6d~8.2H-4
~8.3 - 8.5d~1.5H-8
~8.1 - 8.3d~8.8H-5
~7.8 - 8.0dd~8.8, 1.5H-6
~7.5 - 7.7dd~8.2, 4.2H-3
Solvent: CDCl₃

Expertise & Experience: The predicted downfield shift for H-8 and H-6 is a direct consequence of the anisotropic effect of the nitrile group. The multiplicity and coupling constants are derived from typical spin-spin coupling patterns observed in quinoline systems.[5][6][7][8]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, nine for the quinoline ring carbons and one for the nitrile carbon.

Predicted Chemical Shift (δ) ppm Assignment
~151C-2
~149C-8a
~137C-4
~136C-8
~130C-6
~129C-5
~128C-4a
~122C-3
~118-C≡N
~112C-7

Expertise & Experience: The carbon atom directly attached to the nitrile group (C-7) is expected to be significantly shifted to a higher field (lower ppm) due to the shielding effects of the cyano group, a characteristic feature in aromatic nitriles. The chemical shifts of other carbons are extrapolated from known quinoline derivatives.[9][10]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for quinoline derivatives is outlined below.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Utilize a standard single-pulse experiment (e.g., zg30).

  • Set the spectral width to encompass the aromatic region (e.g., 0-12 ppm).

  • The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

  • A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic quinoline ring and the nitrile group.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Intensity Vibrational Mode
3100 - 3000MediumC-H stretch (aromatic)
2230 - 2220StrongC≡N stretch (nitrile)
1620 - 1580Medium-StrongC=C and C=N ring stretching
1500 - 1400Medium-StrongC=C ring stretching
900 - 675StrongC-H out-of-plane bending (aromatic)

Expertise & Experience: The most definitive peak in the IR spectrum will be the strong, sharp absorption band around 2225 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.[11][12] The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the benzene ring portion of the quinoline. The IR spectra of the parent quinoline molecule provides a reliable reference for the ring vibrations.[13][14]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is achieved.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing:

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
154High[M]⁺ (Molecular Ion)
127Moderate[M - HCN]⁺
101Moderate[M - HCN - C₂H₂]⁺

Expertise & Experience: In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pathway for aromatic nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 127.[15] Further fragmentation of the quinoline ring system can also be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₀H₆N₂.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation:

  • A mass spectrometer, which can be coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (EI Mode for GC-MS):

  • Introduce the sample into the instrument.

  • Set the ionization energy to a standard value of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain structural information and compare it with predicted pathways.

Workflow and Visualization

A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel or reference compound.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in CDCl₃ IR IR Spectroscopy Compound->IR Prepare KBr Pellet MS Mass Spectrometry Compound->MS Dissolve in Volatile Solvent Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Identity Confirmation MS->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Molecular Structure and Numbering

Caption: Structure of this compound with IUPAC numbering.

References

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to Biological Activity and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Legacy of Quinoline in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have yielded a remarkable array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones in antibacterial therapy and the targeted action of kinase inhibitors in oncology, the quinoline nucleus has consistently proven to be a privileged scaffold for the development of novel drugs.[1][5][6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of their actions and elucidates the experimental methodologies employed to validate these activities. The narrative is structured to provide not just procedural steps but the scientific rationale that dictates experimental design, ensuring a self-validating system of inquiry. Our exploration will focus on four key areas where quinoline derivatives have made a significant impact: anticancer, antimicrobial, antimalarial, and anti-inflammatory applications.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms that target the complex machinery of cancer cells.[8][9][10] Their modes of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[8][9][11]

A. Mechanistic Insights into Anticancer Action

The anticancer prowess of quinoline derivatives stems from their ability to interfere with multiple cellular processes critical for tumor growth and survival. Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, differentiation, and apoptosis.[9][12] By blocking the activity of kinases such as EGFR, VEGFR, and Src, these derivatives can halt tumor progression.[11][12] Several FDA-approved kinase inhibitors, including bosutinib, lenvatinib, and cabozantinib, feature a quinoline core.[8]

  • Disruption of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10][13]

  • DNA Damage and Repair Inhibition: Some quinoline compounds exert their cytotoxic effects by interacting with DNA. This can occur through intercalation between DNA base pairs, interfering with replication and transcription, or by inhibiting enzymes involved in DNA topology and repair, such as topoisomerases.[8][9]

  • Induction of Apoptosis: A significant number of quinoline derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[8][9] This is often a downstream effect of other mechanisms, such as DNA damage or kinase inhibition, which activate the apoptotic cascade.

B. Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for the evaluation of the anticancer potential of novel quinoline derivatives. The following workflow outlines the key experimental stages, from initial screening to mechanistic investigation.

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Initial Cytotoxicity Screening (MTT/SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Active Compounds D Mechanism-Specific Assays (e.g., Kinase Inhibition, Tubulin Polymerization) A->D Hypothesis-driven C Apoptosis Assays (Annexin V/PI Staining) B->C E Xenograft Tumor Models (e.g., in mice) D->E Promising Candidates F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F G Toxicology Assessment E->G

Caption: A streamlined workflow for the preclinical evaluation of anticancer quinoline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale for Experimental Choice: The MTT assay is a robust, high-throughput, and cost-effective method for the initial screening of a large number of compounds. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a primary indicator of potential anticancer activity.

C. Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 8a MCF-7 (Breast)0.6955Not specified[14]
Compound 8a HepG2 (Liver)0.1871Not specified[14]
Compound 8a K-562 (Leukemia)0.1884Not specified[14]
Compound 8b MCF-7 (Breast)0.1908Not specified[14]
Compound 8b HepG2 (Liver)0.2242Not specified[14]
Compound 8b K-562 (Leukemia)0.4642Not specified[14]
Compound 9b MCF-7 (Breast)0.2090Not specified[14]
Compound 9b HepG2 (Liver)0.1944Not specified[14]
Compound 9b K-562 (Leukemia)0.1902Not specified[14]
Compound 4c HepG2 (Liver)0.261Not specified[14]
Compound 4c K-562 (Leukemia)7.72Not specified[14]
Compound 4c HCT-116 (Colon)14.10Not specified[14]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long and successful history as antimicrobial agents. The fluoroquinolones, a major class of synthetic antibiotics, are a testament to the therapeutic potential of the quinoline scaffold in treating bacterial infections.[15] Furthermore, numerous quinoline derivatives have demonstrated significant activity against a range of fungal pathogens.[16][17][18]

A. Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of quinoline derivatives are primarily attributed to their ability to inhibit essential cellular processes in bacteria and fungi.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.

  • Disruption of Cell Wall Integrity: Some novel quinoline derivatives have been shown to disrupt the integrity of the fungal cell wall, a structure that is essential for maintaining cell shape and protecting against osmotic stress.[16]

  • Inhibition of Key Enzymes: Other mechanisms include the inhibition of enzymes crucial for microbial survival, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[16][17]

B. Experimental Workflow for Evaluating Antimicrobial Activity

The assessment of the antimicrobial properties of quinoline derivatives follows a well-established workflow designed to determine their potency and spectrum of activity.

antimicrobial_workflow cluster_0 Primary Screening cluster_1 Secondary Evaluation A Broth Microdilution Assay (Determination of MIC) C Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) A->C B Agar Disk Diffusion Assay B->C D Time-Kill Kinetic Studies C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) C->E

Caption: A standard workflow for the in vitro evaluation of antimicrobial quinoline derivatives.

The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Rationale for Experimental Choice: The broth microdilution method is the gold standard for determining MIC values. It is highly reproducible and allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput format.

C. Quantitative Data Summary

The following table presents the MIC values of a novel quinoline derivative against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
Compound 6 Bacillus cereus3.12Ciprofloxacin>12.5[16]
Compound 6 Staphylococcus aureus3.12Ciprofloxacin>12.5[16]
Compound 6 Pseudomonas aeruginosa3.12Ciprofloxacin>12.5[16]
Compound 6 Escherichia coli3.12Ciprofloxacin>12.5[16]
Compound 4 Bacillus cereus6.25Ciprofloxacin>12.5[16]
Compound 5 Staphylococcus aureus6.25Ciprofloxacin>12.5[16]
Compound 1 Pseudomonas aeruginosa12.5Ciprofloxacin>12.5[16]
Compound 3 Escherichia coli12.5Ciprofloxacin>12.5[16]
Compound 7 Bacillus cereus12.5Ciprofloxacin>12.5[16]

III. Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is inextricably linked to the history of antimalarial drug discovery, with quinine being one of the first effective treatments for this devastating disease.[6] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have also played a pivotal role in malaria chemotherapy, although their efficacy has been challenged by the emergence of drug-resistant parasite strains.[6][20]

A. Mechanistic Insights into Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the disruption of hemoglobin digestion in the parasite's food vacuole.[20]

  • Inhibition of Heme Polymerization: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Chloroquine and other 4-aminoquinolines are thought to accumulate in the acidic food vacuole and inhibit this polymerization process.[20] The resulting buildup of free heme is toxic to the parasite.

  • Alternative Mechanisms: More lipophilic quinolines, such as mefloquine and quinine, may have additional or alternative sites of action, as they do not accumulate to the same extent in the food vacuole.[20] Potential targets include parasite proteins and the disruption of phospholipid uptake.[20]

B. Experimental Workflow for Evaluating Antimalarial Activity

The screening and evaluation of new antimalarial compounds involve a combination of in vitro and in vivo models.[21][22]

antimalarial_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A P. falciparum Culture (Drug Susceptibility Testing) B SYBR Green I-based Assay A->B C Heme Polymerization Inhibition Assay A->C Mechanism-focused D Rodent Malaria Models (e.g., P. berghei in mice) B->D Active Compounds E 4-Day Suppressive Test D->E F Evaluation of Efficacy (e.g., ED50, ED90) E->F

Caption: A typical workflow for the discovery and preclinical development of antimalarial quinoline derivatives.

The 4-day suppressive test in rodent malaria models is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[23]

  • Infection of Mice: Inoculate mice with a suitable strain of rodent malaria parasite, such as Plasmodium berghei.

  • Compound Administration: Administer the test compound to the mice orally or via injection once a day for four consecutive days, starting on the day of infection.

  • Monitoring of Parasitemia: On day 5, collect blood samples from the mice and determine the percentage of parasitized red blood cells by microscopic examination of Giemsa-stained blood smears.

  • Calculation of Efficacy: Compare the parasitemia in the treated groups to that in an untreated control group to calculate the percentage of suppression. The ED50 and ED90 (the doses required to suppress parasitemia by 50% and 90%, respectively) can then be determined.

Rationale for Experimental Choice: The 4-day suppressive test is a reliable and widely used in vivo model that provides a preliminary assessment of a compound's ability to inhibit parasite growth in a whole-animal system.[23] It is a crucial step in the preclinical evaluation of antimalarial drug candidates.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, and there is a continuous need for new and improved anti-inflammatory agents.[24] Quinoline derivatives have emerged as a promising class of compounds with the potential to modulate inflammatory responses through various mechanisms.[24][25][26][27]

A. Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated by their interaction with key targets in the inflammatory cascade.

  • Inhibition of Pro-inflammatory Enzymes: Certain quinoline derivatives have been shown to inhibit the activity of enzymes that produce pro-inflammatory mediators, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[24][25][26]

  • Modulation of Cytokine Production: Some compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by inhibiting enzymes like TNF-α converting enzyme (TACE).[24][25][26]

  • Antagonism of Pro-inflammatory Receptors: The transient receptor potential vanilloid 1 (TRPV1) is a receptor involved in pain and inflammation. Quinoline-based TRPV1 antagonists have been developed as potential analgesic and anti-inflammatory agents.[25][26]

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

The evaluation of the anti-inflammatory potential of quinoline derivatives typically involves a combination of in vitro and in vivo assays.

anti_inflammatory_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models of Inflammation A Enzyme Inhibition Assays (COX, PDE4, TACE) D Carrageenan-induced Paw Edema A->D B Cytokine Release Assays (e.g., LPS-stimulated macrophages) B->D C Receptor Binding/Functional Assays (e.g., TRPV1) C->D F Measurement of Inflammatory Markers D->F E Adjuvant-induced Arthritis E->F

Caption: An experimental workflow for the characterization of the anti-inflammatory properties of quinoline derivatives.

This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.

  • Animal Grouping and Fasting: Group the rats and fast them overnight before the experiment.

  • Compound Administration: Administer the quinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Rationale for Experimental Choice: The carrageenan-induced paw edema model is a simple, rapid, and reproducible method for evaluating the anti-inflammatory effects of compounds against acute inflammation. It allows for the assessment of a compound's ability to inhibit the release of inflammatory mediators.

V. Pharmacokinetics, Toxicology, and Future Perspectives

While the biological activity of quinoline derivatives is of primary importance, their successful development into therapeutic agents also depends on their pharmacokinetic properties and toxicological profile.

A. Pharmacokinetics and Metabolism

The pharmacokinetic properties of quinoline derivatives, such as absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on their chemical structure.[28][29][30] Fluoroquinolones, for instance, generally exhibit good oral bioavailability and tissue penetration.[28][31] Understanding the ADME profile of a new quinoline derivative is crucial for optimizing its dosing regimen and ensuring adequate drug exposure at the target site.

B. Toxicology

The toxicological assessment of quinoline derivatives is a critical aspect of drug development.[14] Potential toxicities can include cytotoxicity, genotoxicity, and organ-specific toxicities.[32][33][34][35] For example, quinoline itself has been shown to induce hepatic tumors in rats.[32] Therefore, a thorough toxicological evaluation is necessary to establish a safe therapeutic window for any new quinoline-based drug candidate.

C. Future Directions

The quinoline scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

  • Rational Drug Design: The use of computational modeling and structure-activity relationship (SAR) studies to design more potent and selective quinoline derivatives.[7][36]

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target agents with enhanced efficacy.[13]

  • Targeting Drug Resistance: The development of novel quinoline derivatives that can overcome existing mechanisms of drug resistance in cancer, bacteria, and malaria parasites.[18]

VI. References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: 8)

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: 1)

  • Biological activities of quinoline derivatives - PubMed. (URL: --INVALID-LINK--)

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Quinolines: a new hope against inflammation - PubMed. (URL: --INVALID-LINK--)

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: --INVALID-LINK--)

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: --INVALID-LINK--)

  • In vitro in vivo and models used for antimalarial activity. (URL: --INVALID-LINK--)

  • Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: --INVALID-LINK--)

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: --INVALID-LINK--)

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: --INVALID-LINK--)

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: --INVALID-LINK--)

  • Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (URL: --INVALID-LINK--)

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: --INVALID-LINK--)

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: --INVALID-LINK--)

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: --INVALID-LINK--)

  • therapeutic significance of quinoline derivatives as antimicrobial agents - ResearchGate. (URL: --INVALID-LINK--)

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: --INVALID-LINK--)

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. (URL: --INVALID-LINK--)

  • (PDF) Annotated Review on Various Biological Activities of Quinoline Molecule. (URL: --INVALID-LINK--)

  • Pharmacokinetics of quinolones: newer aspects - PubMed. (URL: --INVALID-LINK--)

  • Toxicological Review of Quinoline (CAS No. 91-22-5). (URL: --INVALID-LINK--)

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (URL: --INVALID-LINK--)

  • Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (URL: --INVALID-LINK--)

  • In vivo and in vitro Models for Scanning Drug Substances in Malaria: Prestudy.. (URL: --INVALID-LINK--)

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: --INVALID-LINK--)

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. (URL: --INVALID-LINK--)

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: --INVALID-LINK--)

  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem. (URL: --INVALID-LINK--)

  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (URL: --INVALID-LINK--)

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - Semantic Scholar. (URL: --INVALID-LINK--)

  • Selected quinoline derivatives with anti-malarial activity - ResearchGate. (URL: --INVALID-LINK--)

  • A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL: --INVALID-LINK--)

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (URL: --INVALID-LINK--)

  • In vivo and in vitro Models for Scanning Drug Substances in Malaria: Prestudy - PubMed. (URL: --INVALID-LINK--)

  • Pharmacokinetics of quinolones: Newer aspects | Semantic Scholar. (URL: --INVALID-LINK--)

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).. (URL: --INVALID-LINK--)

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (URL: --INVALID-LINK--)

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (URL: --INVALID-LINK--)

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (URL: --INVALID-LINK--)

  • Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed. (URL: --INVALID-LINK--)

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (URL: --INVALID-LINK--)

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. (URL: --INVALID-LINK--)

  • In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (URL: --INVALID-LINK--)

  • Selective Copper(II) Complexes against Mycobacterium tuberculosis | ACS Omega. (URL: --INVALID-LINK--)

  • Quinolone pharmacokinetics and metabolism | Journal of Antimicrobial Chemotherapy. (URL: --INVALID-LINK--)

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: --INVALID-LINK--)

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: --INVALID-LINK--)

  • (PDF) Pharmacodynamics of Quinolones - ResearchGate. (URL: --INVALID-LINK--)

References

Quinoline-7-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Quinoline-7-carbonitrile

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2] This guide delves into the specific molecular mechanism of action of this compound, a member of this esteemed class. While direct and extensive research on this precise molecule is emerging, recent findings have illuminated its role as a modulator of critical cell signaling pathways. This document synthesizes current understanding, contextualizes it within the broader family of quinoline derivatives, and provides robust experimental frameworks for its investigation, tailored for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Strategic Overview

This compound is a heterocyclic aromatic compound characterized by a fused benzene and pyridine ring system, with a nitrile (-C≡N) group at the 7-position.[3] This structure is not merely a synthetic curiosity; its features are strategically significant for drug design.

  • The Quinoline Core: The nitrogen-containing quinoline ring system is electron-deficient, enabling it to participate in crucial hydrogen bonds and π-π stacking interactions with biological targets, particularly the ATP-binding pockets of kinases.[4] This inherent ability to interact with protein active sites is a primary reason for its "privileged" status.[1]

  • The 7-Carbonitrile Group: The nitrile group is a versatile functional moiety. It is a strong electron-withdrawing group, influencing the electronic distribution of the entire quinoline ring system.[5] Critically, it serves as an excellent synthetic handle for "fragment growing" or "linking" in fragment-based drug design (FBDD), allowing for the elaboration of the core structure to achieve higher potency and selectivity.[1] Its rigidity, stability in vivo, and capacity for hydrogen bonding further enhance its utility.[6]

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Recent pharmacological investigations have identified this compound as a potent inhibitor of the PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell proliferation, survival, growth, and metabolism.[3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

A 2024 study highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit nanomolar IC₅₀ values against the PI3Kα isoform, with significant selectivity over other kinases.[3] The proposed mechanism centers on the molecule's ability to occupy the ATP-binding pocket of PI3K, preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

This direct inhibition of PI3K initiates a cascade of downstream effects:

  • Reduced AKT Activation: With diminished levels of PIP3, the recruitment and subsequent phosphorylation of the serine/threonine kinase AKT (Protein Kinase B) at the cell membrane are impaired.

  • Downregulation of mTORC1: The reduction in active, phosphorylated AKT leads to the de-suppression of the TSC1/TSC2 complex, which in turn inactivates the small GTPase Rheb. This prevents the activation of the mammalian target of rapamycin complex 1 (mTORC1).

  • Inhibition of Pro-Survival Outputs: The ultimate consequence of mTORC1 inhibition is the downregulation of key cellular processes that drive tumor growth, including protein synthesis (via phosphorylation of 4E-BP1 and S6K) and cell proliferation.[4]

The following diagram illustrates the inhibitory action of this compound on this critical signaling axis.

Quinoline7C_Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Q7C This compound Q7C->PI3K Experimental_Workflow Start Hypothesis: Q7C inhibits PI3K Assay1 In Vitro Kinase Assay (Biochemical) Start->Assay1 Step 1 Result1 Determine IC₅₀ (Direct Target Engagement) Assay1->Result1 Assay2 Western Blot for p-AKT (Cellular) Result1->Assay2 Step 2 Result2 Confirm Downstream Inhibition Assay2->Result2 Assay3 Cell Proliferation Assay (e.g., MTT/SRB) Result2->Assay3 Step 3 Result3 Measure Phenotypic Outcome (Anti-proliferative Effect) Assay3->Result3 Conclusion Mechanism Validated Result3->Conclusion

References

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Status of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, holds a distinguished position in the realm of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, provide an ideal framework for interaction with a multitude of biological targets.[3] This inherent versatility has earned quinoline the designation of a "privileged scaffold," signifying its recurring presence in a wide array of pharmacologically active compounds.[4][5] From the historic anti-malarial quinine, isolated from cinchona bark, to a host of modern therapeutics, the quinoline core has been instrumental in the development of drugs targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][6] This guide will provide a comprehensive overview of the quinoline scaffold, from its fundamental chemical properties and synthesis to its diverse pharmacological applications and the molecular mechanisms that underpin its therapeutic effects.

Physicochemical Properties and Synthetic Versatility

The electronic properties of the quinoline ring system are key to its biological activity. The nitrogen atom imparts a weak basicity to the molecule and influences the electron distribution, making the scaffold susceptible to both electrophilic and nucleophilic substitution.[3] This reactivity allows for the strategic functionalization of the quinoline core at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[7] The synthetic versatility of quinoline is a major contributor to its prevalence in drug discovery, with numerous classical and modern synthetic methods available for the construction and derivatization of the quinoline ring system.[1][8]

Classical Synthesis of the Quinoline Core

Several named reactions have become staples in the synthesis of the quinoline scaffold:

  • Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[8]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]

  • Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]

These classical methods, while foundational, often require harsh reaction conditions. Modern synthetic chemistry has introduced milder and more efficient protocols, including transition metal-catalyzed reactions and microwave-assisted synthesis, which have expanded the accessibility of diverse quinoline derivatives.[7][8]

Pharmacological Landscape of Quinoline-Based Drugs

The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous approved drugs and clinical candidates.[4][12]

Antimalarial Agents: The Historical Bedrock

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the first effective treatment for malaria, paved the way for the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine.[6][13] The primary mechanism of action for many of these drugs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[14][15] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[14][16] Quinoline antimalarials are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization.[13][15] This leads to a buildup of toxic heme, ultimately killing the parasite.[13]

Anticancer Therapeutics: A Modern Frontier

In recent decades, the quinoline scaffold has emerged as a prolific source of anticancer agents.[1][17] A significant number of FDA-approved kinase inhibitors feature a quinoline core.[18][19] These drugs often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[20]

Table 1: Selected FDA-Approved Quinoline-Based Anticancer Drugs [18][21]

Drug NameTarget(s)Approved Indications (Selected)
Bosutinib Src, AblChronic Myeloid Leukemia
Cabozantinib MET, VEGFR2, RETRenal Cell Carcinoma, Hepatocellular Carcinoma
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITThyroid Cancer, Renal Cell Carcinoma
Neratinib HER2, EGFRBreast Cancer
Tivozanib VEGFR1-3Renal Cell Carcinoma

The mechanisms of action for these anticancer agents are diverse. For instance, many quinoline-based kinase inhibitors function by competing with ATP for binding to the catalytic site of the kinase, thereby blocking downstream signaling.[19] Other quinoline derivatives have been shown to act as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to apoptosis.[17]

Antibacterial and Antiviral Applications

The pharmacological reach of quinolines extends to the treatment of infectious diseases beyond malaria. The fluoroquinolones, a class of synthetic broad-spectrum antibiotics, are a prime example.[6] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[22][23] More recently, novel quinoline derivatives have been investigated for their activity against multidrug-resistant bacteria, with some compounds showing promise by targeting novel bacterial pathways such as lipopolysaccharide transport.[24]

In the antiviral arena, quinoline derivatives have also been explored for their potential to inhibit various viruses, including HIV.[12][25]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR).[1] SAR studies explore how modifications to the chemical structure of the quinoline scaffold influence its biological activity.[26][27] For example, in the context of anticancer agents, the position and nature of substituents on the quinoline ring can dramatically affect a compound's kinase inhibitory potency and selectivity.[5] Similarly, for antimalarial quinolines, the nature of the side chain at the 4-position is crucial for drug accumulation in the parasite's food vacuole and its interaction with heme.[26]

Caption: A diagram illustrating how substitutions at different positions on the quinoline core influence its biological properties.

Experimental Protocols: A Glimpse into Quinoline Synthesis

To provide a practical context, a representative experimental protocol for a classical quinoline synthesis is detailed below.

Protocol: Friedländer Annulation for 2-Substituted Quinoline Synthesis

Objective: To synthesize a 2-substituted quinoline derivative from an o-aminoaryl ketone and a carbonyl compound with an α-methylene group.

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Acetone (5.0 mmol)

  • Potassium hydroxide (2.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the 2-aminoacetophenone is fully dissolved.

  • Add acetone (5.0 mmol) to the solution.

  • Slowly add potassium hydroxide (2.0 mmol) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-methylquinoline.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The obtained data should be consistent with the expected structure of 2-methylquinoline.

Visualizing Mechanisms of Action

To better understand the therapeutic effects of quinoline-based drugs, it is helpful to visualize their mechanisms of action.

Antimalarial_MoA Mechanism of Action of Chloroquine (A Quinoline Antimalarial) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Accumulation leads to toxicity Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits

Caption: A simplified pathway of chloroquine's antimalarial action.

Future Directions and Conclusion

The quinoline scaffold continues to be a fertile ground for drug discovery.[2][11] Current research efforts are focused on several key areas:

  • Development of novel derivatives: Synthesizing new quinoline analogs with improved potency, selectivity, and pharmacokinetic profiles.[7]

  • Hybrid molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[7]

  • Targeting drug resistance: Designing quinoline-based drugs that can overcome existing mechanisms of drug resistance, particularly in infectious diseases and cancer.[13]

References

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery - A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

By Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Quinoline Ring

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] Its journey from the bark of the Cinchona tree, the source of the first antimalarial drug quinine, to a privileged structure in modern drug discovery is a compelling narrative of chemical versatility and therapeutic impact.[3][4] Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular effects.[2][4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this remarkable scaffold. We will delve into the nuanced interplay between chemical modifications and biological outcomes across various therapeutic areas, supported by mechanistic insights and practical experimental protocols.

I. The Quinoline Core: A Foundation for Diverse Bioactivity

The inherent chemical properties of the quinoline ring system, including its aromaticity, the presence of a basic nitrogen atom, and multiple sites for substitution, provide a versatile platform for molecular design.[1][6] The electron-deficient nature of the pyridine ring and the electron-rich character of the benzene ring create a unique electronic landscape that influences intermolecular interactions with biological targets.[1] Modifications at various positions on the quinoline nucleus (C2, C3, C4, C5, C6, C7, and C8) can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.[7][8]

Key Synthetic Strategies for Quinoline Scaffolds

The ability to synthesize a diverse library of quinoline derivatives is fundamental to SAR studies. Several classical and modern synthetic methods are employed, each offering distinct advantages in accessing specific substitution patterns.[9][10]

  • Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[10][11]

  • Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones.[9][10]

  • Conrad-Limpach Synthesis: Anilines react with β-ketoesters to yield 4-hydroxyquinolines.[9][12]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][12]

  • Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[1][9]

The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring, which in turn is guided by the SAR for a specific biological target.

II. Structure-Activity Relationships in Key Therapeutic Areas

The true power of the quinoline scaffold is revealed through the systematic exploration of its SAR in different disease contexts. By strategically modifying the core structure, medicinal chemists can fine-tune the biological activity to achieve desired therapeutic outcomes.

A. Antimalarial Agents: The Historical Stronghold of Quinolines

The fight against malaria is intrinsically linked to quinoline-based drugs.[3] The 4-aminoquinoline scaffold, exemplified by chloroquine, has been a mainstay of antimalarial therapy for decades.[2][13]

Mechanism of Action: Quinoline antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[13][14] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[15][16] This leads to the buildup of free heme, which is lethal to the parasite.[13]

Core SAR Principles for Antimalarial Activity:

  • The 4-Aminoquinoline Moiety: The presence of a basic amino group at the C4 position is crucial for activity. This group allows the drug to become protonated and trapped within the acidic food vacuole.[17]

  • The 7-Chloro Group: The chlorine atom at the C7 position on the quinoline ring is a key feature of many potent antimalarials, including chloroquine. It is believed to enhance the drug's ability to interact with heme.[17]

  • The Side Chain: The nature of the aliphatic diamine side chain at the C4-amino group significantly influences activity and pharmacokinetics. The length and basicity of this chain are critical for drug accumulation and potency.[3] For instance, smaller dialkylamino groups on the side chain have been shown to enhance efficacy.[3]

  • Modifications to Overcome Resistance: The emergence of drug-resistant malaria has spurred the development of new quinoline derivatives. Strategies include modifying the side chain to evade efflux pumps and creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[18][19]

CompoundC7-SubstituentC4-Side ChainIC50 (nM) vs. P. falciparum (Strain)Reference
ChloroquineCl-NHCH(CH₃)(CH₂)₃N(C₂H₅)₂~10-20 (Sensitive Strains)[3]
AmodiaquineCl-NH-C₆H₃(OH)-CH₂N(C₂H₅)₂~5-15 (Sensitive Strains)[20]
PrimaquineOCH₃-NH(CH₂)₃NH₂Gametocytocidal[3]
MefloquineCF₃ (at C2 & C8)-CH(OH)-CH₂-CH₂-piperidine~20-50 (Resistant Strains)[17]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

  • Parasite Culture: Maintain asynchronous Plasmodium falciparum cultures (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare stock solutions of quinoline compounds in DMSO and create serial dilutions in complete medium.

  • Assay Plate Preparation: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include positive (chloroquine) and negative (drug-free medium) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

B. Anticancer Agents: A Scaffold for Targeting Diverse Oncogenic Pathways

The quinoline scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms of action.[1][21] These include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis and cell cycle arrest.[1][21]

Core SAR Principles for Anticancer Activity:

  • Substitution at C2 and C4: Disubstitution at the C2 and C4 positions of the quinoline ring is a common feature of many potent anticancer agents.[21] These positions offer opportunities to introduce functionalities that can interact with specific targets.

  • The 4-Anilinoquinoline Moiety: This structural motif is found in several tyrosine kinase inhibitors. The aniline ring can be substituted to enhance binding to the ATP-binding pocket of kinases like EGFR and VEGFR.[22]

  • The Role of the C3 Position: Introduction of a substituent at the C3 position has been shown to be critical for the activity of some quinoline-based kinase inhibitors.[8]

  • Hybrid Molecules: Combining the quinoline scaffold with other anticancer pharmacophores, such as chalcones or Schiff bases, has led to the development of novel compounds with enhanced potency and selectivity.[2][23]

CompoundTarget(s)Key Structural FeaturesIC50 (µM) vs. Cancer Cell LineReference
BosutinibSrc/Abl Kinases2,4-dichloro-5-methoxyanilino at C40.001-0.1 (various)[22]
LenvatinibVEGFR, FGFR, PDGFR4-amino-3-chloro-phenyl at C40.004-0.005 (VEGFR2/3)[22]
NeratinibEGFR, HER24-amino-3-cyano-7-ethoxyquinoline0.003-0.059 (EGFR/HER2)[1]
CamptothecinTopoisomerase IPentacyclic quinoline alkaloidVaries with cell line[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

C. Antibacterial Agents: Targeting Bacterial Proliferation

Quinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to the quinoline scaffold and are characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety.[7][24] They are broad-spectrum agents that inhibit bacterial DNA synthesis.

Mechanism of Action: Quinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[24] By inhibiting these enzymes, they prevent the replication and repair of bacterial DNA, leading to cell death.

Core SAR Principles for Antibacterial Activity:

  • The Carboxylic Acid at C3 and Ketone at C4: These two functionalities are essential for antibacterial activity, as they are involved in binding to the DNA gyrase enzyme.[7]

  • The N1-Substituent: The substituent at the N1 position influences the potency and spectrum of activity. Small alkyl or cyclopropyl groups are often optimal.[7]

  • The C6-Fluoro Group: The introduction of a fluorine atom at the C6 position significantly enhances antibacterial activity, a hallmark of the fluoroquinolone class.[7]

  • The C7-Substituent: A piperazine or a similar heterocyclic ring at the C7 position is crucial for broad-spectrum activity, including against Gram-negative bacteria.[7]

  • The C8-Substituent: A fluorine or methoxy group at the C8 position can modulate activity against Gram-negative and Gram-positive bacteria, respectively.[7]

CompoundN1-SubstituentC6-SubstituentC7-SubstituentSpectrum of ActivityReference
Nalidixic AcidEthylHMethylGram-negative[24]
CiprofloxacinCyclopropylFPiperazinylBroad-spectrum[7]
LevofloxacinMethylpiperazinylF4-methyl-1-piperazinylBroad-spectrum[24]
MoxifloxacinCyclopropylF7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)Broad-spectrum, enhanced Gram-positive[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard bacterial strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Drug Dilution: Prepare two-fold serial dilutions of the quinoline compounds in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualizing the SAR Landscape

Graphical representations can provide intuitive insights into complex SAR data and experimental workflows.

General SAR of Quinolone Antibacterials

SAR_Quinolone cluster_quinoline Quinolone Core cluster_substituents Key Substitutions & Their Effects quinoline_structure quinoline_structure N1 N1-Substituent (e.g., Cyclopropyl) - Potency & Spectrum quinoline_structure->N1 C3_COOH C3-Carboxylic Acid - Essential for Activity - Binds to DNA Gyrase quinoline_structure->C3_COOH C4_Keto C4-Keto Group - Essential for Activity quinoline_structure->C4_Keto C6_F C6-Fluoro Group - Enhanced Antibacterial Activity quinoline_structure->C6_F C7_Ring C7-Heterocyclic Ring (e.g., Piperazine) - Broad-Spectrum Activity quinoline_structure->C7_Ring

Caption: Key structural features of quinolone antibiotics that influence their antibacterial activity.

Experimental Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow start Start: Quinoline Compound Library cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HCT-116) start->cell_culture drug_treatment 2. Drug Treatment (Varying Concentrations) cell_culture->drug_treatment mtt_assay 3. MTT Assay for Cytotoxicity drug_treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis sar_analysis 5. Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: A typical workflow for the in vitro screening of quinoline compounds for anticancer activity.

IV. Conclusion: The Future of Quinoline-Based Drug Discovery

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents.[25][26] Its synthetic tractability and the vast chemical space accessible through derivatization ensure its continued relevance in drug discovery.[6][27] Future directions in quinoline research will likely focus on the development of more selective and potent compounds with improved safety profiles. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in guiding the rational design of novel quinoline derivatives.[12] Furthermore, the exploration of quinoline-based hybrid molecules and conjugates holds promise for developing multi-targeted agents and overcoming drug resistance.[18] As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to remain at the forefront of medicinal chemistry, contributing to the development of the next generation of life-saving drugs.

V. References

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  • Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Life sciences, 49(17), 1213–1219. --INVALID-LINK--

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 25(7), 771–777. --INVALID-LINK--

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  • Patel, H. M., & Patel, V. R. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. World Journal of Pharmaceutical Research, 12(15), 1033-1051. --INVALID-LINK--

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  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946–22952. --INVALID-LINK--

  • Taddesse, S., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20937–20959. --INVALID-LINK--

  • Al-Ostath, A. I., & El-Emam, A. A. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4166-4191. --INVALID-LINK--

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References

The Diverse Therapeutic Landscape of Quinoline Derivatives: A Technical Guide to Unlocking Novel Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets of quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the molecular mechanisms underpinning their anticancer, anti-infective, and neuroprotective properties, supported by detailed experimental protocols and mechanistic insights to empower the next wave of drug discovery.

Part 1: Deciphering the Anticancer Potential of Quinoline Scaffolds

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[2][3] Their multifaceted mechanisms of action, targeting critical pathways in cancer cell proliferation, survival, and metastasis, make them a fertile ground for oncological research.[3]

Disruption of DNA Integrity and Replication

A primary strategy employed by many quinoline-based anticancer agents is the direct interference with DNA structure and the function of DNA-interacting proteins.[4]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Quinoline derivatives can act as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[3][5][6][7] Prominent examples include camptothecin and its analogues, which specifically target topoisomerase I.[4][7]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs. This insertion distorts the double helix, interfering with DNA replication and transcription, and can induce frame-shift mutations.[3] This mechanism is a hallmark of compounds like amsacrine.[4]

This assay is fundamental to identifying and characterizing quinoline derivatives that function as topoisomerase I poisons.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and the test quinoline derivative at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of the cleavage complex.

  • Protein Denaturation: Stop the reaction by adding sodium dodecyl sulfate (SDS) and proteinase K. The SDS denatures the topoisomerase I, revealing the DNA strand breaks that were stabilized by the compound. Proteinase K digests the enzyme.

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

  • Data Analysis: Quantify the amount of nicked and linear DNA relative to the supercoiled DNA. An increase in the nicked and linear forms indicates topoisomerase I poisoning.

Causality behind Experimental Choices: The use of supercoiled plasmid DNA allows for the clear visualization of enzyme activity, as topoisomerase I relaxes the supercoils. The addition of SDS is a critical step; it traps the covalent intermediate between the enzyme and DNA, which is the hallmark of a topoisomerase poison, rather than a catalytic inhibitor.

Targeting Key Signaling Cascades: Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline-based compounds have been successfully developed as potent kinase inhibitors.[8]

  • Tyrosine Kinase Inhibitors (TKIs): Many quinoline derivatives target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR, which are crucial for angiogenesis, cell proliferation, and survival.[5][6][9] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways. Bosutinib, Lenvatinib, and Cabozantinib are clinically approved TKIs built upon a quinoline scaffold.[3]

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by a quinoline derivative.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, intracellular transport, and maintenance of cell shape. Quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6][9][10][11]

  • Mechanism: These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death.[11]

Part 2: Combating Infectious Diseases with Quinoline Derivatives

The quinoline core is synonymous with antimalarial therapy and has a rich history in combating infectious diseases.[1] Its derivatives continue to be a source of new anti-infective agents with diverse mechanisms of action.

Antimalarial Activity: A Classic Target with Ongoing Relevance

Quinine, chloroquine, and mefloquine are iconic quinoline-containing antimalarials.[12] Their primary mode of action is the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.[12][13]

  • Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.[13][14][15] Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and are thought to cap the growing hemozoin crystal, preventing further polymerization.[12][15] The resulting buildup of free heme leads to oxidative stress and parasite death.[14]

Antimalarial_Assay start Start culture Culture P. falciparum (erythrocytic stage) start->culture prepare_plates Prepare 96-well plates with serially diluted quinoline derivatives culture->prepare_plates add_parasites Add synchronized parasite culture to plates prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay) incubate->measure_growth calculate_ic50 Calculate IC50 values measure_growth->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro antimalarial drug screening.

Antiviral Activity: Targeting Viral Replication Machinery

Recent research has highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents.[16][17]

  • SARS-CoV-2 Papain-like Protease (PLpro) Inhibition: The SARS-CoV-2 PLpro is a crucial enzyme for viral replication and also plays a role in suppressing the host's innate immune response.[16][18] Novel quinoline-based inhibitors have been designed to target PLpro, demonstrating potent antiviral and anti-inflammatory effects in preclinical models.[16][18][19]

Antibacterial and Antifungal Activity

Quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[20][21][22][23]

  • Mechanisms of Action: The antimicrobial effects of quinolines are diverse and can include inhibition of DNA gyrase (a type II topoisomerase in bacteria), disruption of cell wall synthesis, and chelation of essential metal ions.[23][24] 8-hydroxyquinoline, for instance, exhibits broad-spectrum antimicrobial activity, partly through its ability to chelate metal ions required for microbial growth.[25]

Part 3: Neuroprotection: A New Frontier for Quinoline Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. The multi-target nature of quinoline derivatives makes them attractive candidates for developing neuroprotective agents.[26][27][28]

Combating Oxidative Stress and Inflammation

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[27]

  • Antioxidant Properties: Certain quinoline derivatives can directly scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.[26][27]

  • Anti-inflammatory Effects: They can also suppress the production of pro-inflammatory mediators by targeting enzymes like cyclooxygenase (COX) and modulating signaling pathways such as NF-κB.[29][30][31]

Modulation of Key Enzymes in Neurodegeneration
  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Some quinoline derivatives have been shown to be potent AChE inhibitors.[27][32][33]

  • Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease. Quinoline-based compounds have been identified as potential MAO-B inhibitors.[27][32][33]

Derivative ClassModelKey Target(s)Observed EffectReference
DihydroquinolinesCerebral Ischemia/ReperfusionAntioxidant pathwaysReduced neuronal damage[26]
HydroxyquinolinesParkinson's Disease ModelsMAO-B, Oxidative StressNeuroprotection[26][32]
Tacrine AnaloguesAlzheimer's Disease ModelsAChE, BACE1Inhibition of target enzymes[33]

Conclusion and Future Perspectives

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded a remarkable array of therapeutic agents targeting a wide range of diseases. The ongoing exploration of novel quinoline-based compounds continues to uncover new molecular targets and mechanisms of action. Future research will likely focus on the development of multi-target quinoline derivatives, particularly in complex diseases like cancer and neurodegeneration, and the use of modern drug design strategies to optimize their potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to stimulate and support these endeavors, paving the way for the next generation of quinoline-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline-7-carbonitrile from m-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-7-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitrile group at the 7-position offers a versatile handle for further chemical modifications, enabling the synthesis of diverse molecular architectures. This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, commencing from the readily available starting material, m-nitroaniline.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The protocols described herein are designed to be self-validating, with clear checkpoints for characterization and purity assessment.

Overall Synthetic Strategy

The synthesis of this compound from m-nitroaniline is a four-step process that leverages classic and robust organic reactions. The overall transformation is depicted below:

Overall Synthesis m_nitroaniline m-Nitroaniline nitroquinoline_mixture 5-Nitroquinoline & 7-Nitroquinoline (Mixture) m_nitroaniline->nitroquinoline_mixture Step 1: Skraup Synthesis nitroquinoline_7 7-Nitroquinoline nitroquinoline_mixture->nitroquinoline_7 Step 2: Isomer Separation aminoquinoline_7 7-Aminoquinoline nitroquinoline_7->aminoquinoline_7 Step 3: Nitro Group Reduction quinoline_7_carbonitrile This compound aminoquinoline_7->quinoline_7_carbonitrile Step 4: Sandmeyer Reaction Skraup Synthesis cluster_0 Acrolein Formation cluster_1 Quinoline Ring Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O m_Nitroaniline m-Nitroaniline Michael_Adduct Michael Adduct m_Nitroaniline->Michael_Adduct Michael Addition with Acrolein Dihydroquinoline 1,2-Dihydro-nitroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Nitroquinoline 5- & 7-Nitroquinoline Dihydroquinoline->Nitroquinoline Oxidation Sandmeyer Reaction cluster_0 Diazotization cluster_1 Cyanation Aminoquinoline 7-Aminoquinoline Diazonium_Salt Quinoline-7-diazonium salt Aminoquinoline->Diazonium_Salt NaNO₂, HCl 0-5 °C Diazonium_Salt_2 Quinoline-7-diazonium salt Quinoline_carbonitrile This compound Diazonium_Salt_2->Quinoline_carbonitrile CuCN, KCN Δ

Application Notes & Protocols: The Friedländer Synthesis for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Friedländer Annulation

First reported by German chemist Paul Friedländer in 1882, the Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of the quinoline scaffold.[1][2][3] In its classic form, the reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis, to form a substituted quinoline.[2][4][5]

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of bioactivity, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) drugs.[6][7][8] Its rigid, planar structure and capacity for extensive functionalization make it an ideal pharmacophore for interacting with biological targets.[8][9] This enduring importance in drug discovery and materials science continually drives the development of more efficient and versatile modifications of the original Friedländer methodology.[9][10]

This guide provides an in-depth look at the mechanistic underpinnings of the Friedländer synthesis, a detailed experimental protocol, and a discussion of modern variations and troubleshooting, designed to empower researchers to effectively utilize this powerful reaction.

Part 1: Mechanistic Insights and Reaction Scope

A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and predicting outcomes with novel substrates. The Friedländer synthesis can proceed through two primary, competing pathways, largely dictated by the reaction conditions (acidic vs. basic) and the nature of the substrates.[1]

  • The Aldol-First Pathway: Under basic or acidic conditions, the reaction is often initiated by an intermolecular aldol condensation between the enolizable carbonyl compound and the 2-aminoaryl aldehyde/ketone.[11] This is typically the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amine onto the carbonyl, followed by dehydration to yield the aromatic quinoline ring.[1][11]

  • The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the second carbonyl component.[1] This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final product.[1]

While both pathways are viable, detailed mechanistic studies suggest the aldol-first pathway is more common under the classical reaction conditions.[11]

Visualizing the Aldol-First Mechanism

The following diagram illustrates the generally accepted aldol-first pathway for the base-catalyzed Friedländer synthesis.

Friedlander_Mechanism Base-Catalyzed Friedländer Synthesis (Aldol-First Pathway) cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoaryl Ketone/Aldehyde I2 Aldol Adduct R1->I2 Aldol Condensation (Rate-Limiting) R2 Enolizable Ketone/Aldehyde I1 Enolate Formation R2->I1 + OH⁻ I1->I2 Aldol Condensation (Rate-Limiting) I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Quinoline I3->P - H₂O (Dehydration)

Caption: Aldol-first pathway of the Friedländer synthesis.

Substrate Scope and Catalyst Selection

The success of the Friedländer synthesis is highly dependent on the choice of reactants and catalyst.

  • The 2-Aminoaryl Aldehyde/Ketone: This component provides the benzene ring and the nitrogen atom for the new pyridine ring. Electron-donating groups on the aromatic ring can sometimes slow the reaction, while electron-withdrawing groups can accelerate it. A significant limitation of the classical method is the limited commercial availability of diverse 2-aminobenzaldehydes.[12] To circumvent this, one-pot procedures starting from the more accessible 2-nitroaryl aldehydes have been developed, where the nitro group is reduced in situ before the condensation step.[12][13]

  • The Methylene Carbonyl Component: This reactant must possess at least one α-methylene group (a -CH2- adjacent to the carbonyl) to enable the necessary condensation and cyclization.[4][5] Symmetrical ketones (e.g., acetone, cyclohexanone) provide a single product. However, unsymmetrical ketones can lead to mixtures of regioisomers, which presents a significant challenge.[4] Careful selection of catalysts, such as specific amine catalysts or ionic liquids, can often be used to control this regioselectivity.[4][14]

Table 1: Common Catalysts and Reaction Conditions
Catalyst TypeExamplesTypical ConditionsKey Advantages & Insights
Bases NaOH, KOH, PiperidineReflux in aqueous or alcoholic solventClassical, cost-effective method. Best for simple, robust substrates. Can promote self-condensation of the methylene ketone as a side reaction.[2][4]
Acids p-TsOH, H₂SO₄, TFAReflux in organic solvent or solvent-freeBroadly applicable. Lewis acids can improve yields and reaction rates.[1][15] Can be harsh for sensitive functional groups.
Lewis Acids In(OTf)₃, Yb(OTf)₃, Nd(NO₃)₃Solvent-free, often with heating (conventional or microwave)High efficiency, often milder conditions, and can offer improved selectivity.[1][16] Metal triflates are particularly effective.
Heterogeneous Nafion, Dowex-50W, NaHSO₄-SiO₂Solvent-free, microwave irradiationSimplifies purification as the catalyst can be filtered off. Promotes green chemistry principles by being reusable.[3][15]
Organocatalysts Proline derivatives, PyrrolidineSolvent-free, often at room temperatureCan achieve high regioselectivity with unsymmetrical ketones and enable enantioselective synthesis of chiral quinolines.[4][14]
Catalyst-Free WaterHeating (e.g., 70°C)An environmentally benign "green" approach that eliminates the need for a catalyst, relying on the properties of water to promote the reaction.[17]

Part 2: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone, a classic example of a base-catalyzed Friedländer reaction.

Reaction: 2-Aminobenzaldehyde + Acetophenone → 2-Phenylquinoline

Materials and Reagents
  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetophenone (1.05 eq)

  • Ethanol (Reagent grade)

  • Potassium Hydroxide (KOH) (0.3 eq)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (e.g., 1.21 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (30 mL) to the flask and stir until the 2-aminobenzaldehyde is fully dissolved. Add acetophenone (e.g., 1.26 g, 10.5 mmol).

    • Causality Note: Using a slight excess of the enolizable ketone ensures the complete consumption of the more valuable 2-aminoaryl aldehyde. Ethanol serves as a polar protic solvent that effectively dissolves all reactants and the base catalyst.

  • Catalyst Introduction: Prepare a solution of potassium hydroxide (e.g., 0.17 g, 3.0 mmol) in water (2 mL). Add this solution dropwise to the stirring reaction mixture.

    • Causality Note: KOH is the base catalyst that deprotonates the α-carbon of acetophenone, generating the enolate nucleophile required for the initial aldol condensation. Adding it as a solution ensures efficient mixing.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.

    • Self-Validation: The disappearance of the 2-aminobenzaldehyde spot on the TLC plate is a primary indicator of reaction completion. The product, 2-phenylquinoline, will appear as a new, less polar spot.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent to approximately one-third using a rotary evaporator. c. Transfer the concentrated mixture to a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate. d. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (1 x 30 mL).

    • Causality Note: The aqueous work-up removes the KOH catalyst and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Drying and Purification: a. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. b. Remove the solvent in vacuo to yield the crude product as a yellow-to-brown solid. c. Purify the crude solid by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to afford 2-phenylquinoline as a white to pale yellow crystalline solid.

Characterization
  • Yield: Calculate the percentage yield. Typical yields for this procedure are in the range of 75-90%.

  • Melting Point: Compare the observed melting point with the literature value (84-86°C).

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Consider a more potent catalyst system, such as a Lewis acid (e.g., In(OTf)₃) under solvent-free conditions.[16]
Side reactions (e.g., self-condensation of ketone).Reduce the concentration of the base catalyst. Alternatively, switch to an acid-catalyzed protocol to disfavor ketone self-condensation.[4]
Formation of Regioisomers Use of an unsymmetrical ketone.Employ a regioselective catalyst system, such as a pyrrolidine-based organocatalyst.[14] Alternatively, modify the ketone substrate to favor one enolization pathway.
Difficult Purification Formation of tar-like byproducts.Run the reaction at a lower temperature for a longer duration. Ensure the starting materials are pure. Consider using a heterogeneous catalyst for easier removal and cleaner reaction profiles.[3]
Reaction Fails to Start Deactivated starting material or catalyst.Check the purity and integrity of the 2-aminoaryl carbonyl. Ensure the catalyst is active and used in the correct amount.

Part 4: Modern Adaptations and Applications

The fundamental utility of the Friedländer synthesis has inspired numerous modern adaptations to improve its efficiency, scope, and environmental footprint.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[15]

  • Solvent-Free Conditions: Many modern protocols, particularly those using solid-supported or Lewis acid catalysts, are performed under solvent-free ("neat") conditions, which aligns with the principles of green chemistry by reducing solvent waste.[4][15]

  • Domino/Tandem Reactions: As mentioned, one-pot syntheses starting from 2-nitroaryl carbonyls combine reduction and condensation steps, improving overall efficiency by avoiding the isolation of the often-unstable 2-aminoaryl aldehyde intermediate.[13]

The quinolines produced via the Friedländer synthesis are vital intermediates in the development of drugs for a wide range of diseases, including malaria, cancer, bacterial infections, and inflammatory disorders.[6][7] Beyond pharmaceuticals, they are used in agrochemicals and as functional components in materials science, such as in dyes and organic light-emitting diodes (OLEDs).[9]

References

The Doebner-von Miller Reaction: A Comprehensive Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting therapeutic properties that span from antimalarial agents like chloroquine and quinine to anticancer, antibacterial, and antihypertensive drugs.[1][2][3][4][5] The rigid, planar structure and unique electronic properties of the quinoline ring system also lend themselves to applications in agrochemicals, dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).[1] Given its profound importance, robust and versatile synthetic routes to functionalized quinolines are of paramount interest to researchers in both academic and industrial settings.

Among the classical methods for quinoline synthesis, the Doebner-von Miller reaction stands out as a powerful and adaptable strategy.[6][7] This acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds provides a direct pathway to a variety of substituted quinolines.[8][9] This application note provides an in-depth exploration of the Doebner-von Miller reaction, including its mechanistic underpinnings, a detailed experimental protocol, troubleshooting guidance, and practical insights for its successful implementation in the laboratory.

Mechanistic Insights: Unraveling the Reaction Pathway

The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable study and debate.[8][10] While several pathways have been proposed, a widely accepted contemporary model involves a fragmentation-recombination sequence, particularly supported by carbon isotope scrambling experiments.[8][11][12] This mechanism elegantly accounts for the observed product distributions and reaction intermediates.

The key stages of the reaction are as follows:

  • Initial Conjugate Addition: The reaction commences with a nucleophilic 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[8][13] This step is typically reversible.

  • Fragmentation: The resulting amino ketone intermediate can then undergo a non-reversible fragmentation into an imine and a saturated ketone.[8][12] This fragmentation is a key feature of the modern mechanistic understanding.

  • Recombination and Condensation: The generated fragments then recombine through a condensation reaction to form a new conjugated imine.[8]

  • Cyclization and Dehydration: The newly formed imine undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety. This is followed by dehydration to form a dihydroquinoline intermediate.[13][14]

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product.[6][15] This can be achieved by an external oxidizing agent (such as nitrobenzene, historically) or through the involvement of another molecule of the Schiff's base intermediate acting as a hydrogen acceptor.[6][16] In many modern protocols, aerobic oxidation (using air) is sufficient.[9]

The reaction is catalyzed by a variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, tin tetrachloride, scandium(III) triflate).[8][10][15] The choice of catalyst can significantly influence the reaction rate and the prevalence of side reactions.

Below is a diagram illustrating the fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Aniline Aniline Conjugate_Addition 1. Conjugate Addition (Reversible) Aniline->Conjugate_Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Conjugate_Addition Amino_Ketone Amino Ketone Intermediate Conjugate_Addition->Amino_Ketone Fragmentation 2. Fragmentation (Non-reversible) Amino_Ketone->Fragmentation Fragments Imine + Saturated Ketone Fragmentation->Fragments Recombination 3. Recombination/ Condensation Fragments->Recombination Conjugated_Imine New Conjugated Imine Recombination->Conjugated_Imine Cyclization 4. Intramolecular Electrophilic Cyclization Conjugated_Imine->Cyclization Dihydroquinoline_Cation Dihydroquinoline Intermediate (Cation) Cyclization->Dihydroquinoline_Cation Dehydration Dehydration Dihydroquinoline_Cation->Dehydration Dihydroquinoline 1,2-Dihydroquinoline Dehydration->Dihydroquinoline Oxidation 5. Oxidation Dihydroquinoline->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline Experimental_Workflow Start Start: Aniline + HCl(aq) Heat Heat to Reflux Start->Heat Add_Crotonaldehyde Dropwise Addition of Crotonaldehyde in Toluene (1-2 hours) Heat->Add_Crotonaldehyde Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Crotonaldehyde->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with conc. NaOH (Ice Bath Cooling) Cool->Neutralize Extract Extract with CH₂Cl₂ (3x) Neutralize->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Filter and Concentrate (Rotary Evaporator) Wash_Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Product Pure 2-Methylquinoline Purify->Product

References

The Skraup Synthesis of Quinoline Derivatives: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds crucial to medicinal and industrial chemistry.[1] From the pioneering antimalarial drug quinine to modern anti-inflammatory agents, antitumor therapeutics, and functional materials like organic light-emitting diodes, the quinoline scaffold is a privileged structure in drug development.[1] First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring chemical reaction for creating this fundamental ring system.[1][2]

This guide offers an in-depth exploration of the Skraup synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into its core mechanistic principles, provide field-proven application notes for navigating its challenges, and present detailed, validated experimental protocols.

Reaction Principles and Core Mechanism

The archetypal Skraup synthesis is the reaction of an aromatic amine (like aniline) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid) to produce quinoline.[2][3] The reaction is notoriously exothermic and can be violent if not properly controlled; however, its use of inexpensive starting materials makes it a vital synthetic tool.[4][5]

The mechanism proceeds through several distinct stages:

  • Formation of an α,β-Unsaturated Carbonyl: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aromatic amine performs a 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[4][6]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form a 1,2-dihydroquinoline.[4][7]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is itself reduced in the process (e.g., to aniline), which can then re-enter the reaction cycle.[4][7]

While this pathway is widely accepted, mechanistic studies using isotopically labeled compounds have suggested a more complex fragmentation-recombination mechanism may also be at play in the related Doebner-von Miller synthesis.[8][9][10]

Skraup_Mechanism Skraup Synthesis Mechanism Glycerol Glycerol Acrolein Acrolein (α,β-Unsaturated Aldehyde) Glycerol->Acrolein -2H₂O (H₂SO₄) invis1 Acrolein->invis1 Aniline Aniline (Aromatic Amine) Aniline->invis1 MichaelAdduct Michael Adduct Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & Dehydration (H⁺) Quinoline Quinoline (Final Product) Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) invis1->MichaelAdduct Michael Addition invis2

Skraup synthesis reaction mechanism.

Application Notes: Navigating the Synthesis

Scope and Limitations

The Skraup synthesis is versatile, accommodating a wide range of substituted anilines.

  • Electron-donating groups on the aniline ring generally facilitate the reaction.

  • Electron-withdrawing groups can hinder the reaction, requiring more forceful conditions.

  • Regiochemistry: For ortho- and para-substituted anilines, the regiochemical outcome of the cyclization is unambiguous. However, for meta-substituted anilines, the structure of the resulting quinoline products can be unpredictable, often yielding a mixture of 5- and 7-substituted isomers.[8]

The primary limitation is the harshness of the reaction conditions (strong acid, high temperatures), which can be incompatible with sensitive functional groups.[1]

Critical Parameters and Optimization
  • Oxidizing Agent: The choice of oxidant is crucial. Nitrobenzene serves as both the oxidant and a solvent.[7] Arsenic pentoxide is often considered a better alternative as it results in a less violent reaction.[2]

  • Acid: Concentrated sulfuric acid is standard. Using "dynamite" glycerol with very low water content (<0.5%) is reported to give the best yields.[11][12]

  • Temperature Control: This is the most critical parameter for both safety and yield. Insufficient heat may stall the reaction, while excessive temperatures can lead to a runaway reaction, charring, and the evolution of sulfur dioxide from the complete oxidation of the organic material by sulfuric acid.[13]

The Exothermic Challenge: Safety and Control

The Skraup synthesis is infamous for its potential to become uncontrollably violent.[4][13][14] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Fume Hood: The entire procedure MUST be conducted in a well-ventilated chemical fume hood. A safety shower should be nearby.[13]

  • Moderators: The addition of moderators is essential for controlling the reaction rate. Ferrous sulfate (FeSO₄) is the most common, believed to function as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent exotherm.[5][12] Boric acid can also be used.[4]

  • Controlled Addition: Reagents, particularly sulfuric acid, must be added slowly and incrementally with efficient stirring and cooling to manage the initial heat of mixing.[5]

Data Presentation: Influence of Reactants on Yield

The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes reported yields for various configurations.

Aromatic AmineOxidizing AgentModeratorReported Yield (%)Reference
AnilineNitrobenzeneFerrous Sulfate~75-85%[5]
3-Nitro-4-aminoanisoleArsenic PentoxideNone64-71%[5][13]
o-Aminophenolo-NitrophenolFerrous Sulfate55-65%[14]
m-ToluidineNitrobenzeneFerrous Sulfate~60%[15]

Detailed Experimental Protocols

The following protocols are adapted from validated literature procedures and must be performed with strict adherence to the safety precautions outlined above.

Protocol 1: Classic Synthesis of Quinoline from Aniline

This protocol is a representative example adapted from Organic Syntheses for the archetypal Skraup reaction.[5][12]

Materials:

  • Aniline (1.0 mole)

  • Glycerol, anhydrous (3.0 moles)

  • Nitrobenzene (0.4 moles)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)

  • Sodium Hydroxide solution, concentrated

  • Anhydrous Potassium Carbonate

Equipment:

  • 2-liter three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In the 2-L flask, equip the central neck with a mechanical stirrer, one side neck with a reflux condenser, and the other with a dropping funnel.

  • Reagent Mixing: Carefully mix the aniline, glycerol, and nitrobenzene in the flask. It is critical to add the reagents in the correct order.[12] Add the ferrous sulfate heptahydrate.

  • Acid Addition: Begin vigorous stirring. Slowly and cautiously, add the concentrated sulfuric acid dropwise from the dropping funnel. The mixture will heat up. Use an ice bath if necessary to control the initial exotherm.

  • Heating: Once the acid addition is complete, gently heat the mixture using a heating mantle. The reaction will become exothermic and may begin to boil on its own. If the reaction becomes too vigorous, remove the heat source immediately and cool the flask with a wet towel.[6]

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction proceeds to completion.[5]

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with water.

  • Neutralization: Transfer the diluted mixture to a larger flask suitable for steam distillation. Slowly and with cooling, add concentrated sodium hydroxide solution until the mixture is strongly alkaline (use pH paper). This will neutralize the excess sulfuric acid and liberate the quinoline base.

  • Purification (Steam Distillation): Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene from the non-volatile tars.[5] Collect the distillate, which will consist of two layers.

  • Final Purification: Separate the organic layer (quinoline) from the aqueous layer. Dry the crude quinoline over anhydrous potassium carbonate and purify by fractional distillation. Collect the fraction boiling at 235-237°C.[5]

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol, adapted from Organic Syntheses, demonstrates the preparation of a key intermediate for antimalarial drugs and highlights the use of arsenic pentoxide as the oxidant.[13]

Materials:

  • 3-Nitro-4-aminoanisole (3.5 moles)

  • Arsenic pentoxide, powdered (2.45 moles)

  • Glycerol (13 moles)

  • Concentrated Sulfuric Acid (specific amounts detailed below)

  • Ammonium Hydroxide, concentrated

  • 95% Ethanol

Equipment:

  • 5-liter three-necked round-bottom flask

  • Efficient mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Vacuum source

Procedure:

  • Reaction Setup: In the 5-L flask, prepare a homogeneous slurry by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.

  • Initial Heating & Acid Addition: With efficient stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Heat the mixture under reduced pressure to remove water, maintaining the internal temperature between 105-110°C.

  • Main Reaction: After water removal, carefully raise the internal temperature to 117-119°C. Add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, ensuring the temperature does not vary from this range. This step is critical; too rapid addition will cause a violent, uncontrolled decomposition. [13]

  • Heating Schedule: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

  • Neutralization and Precipitation: Pour the diluted mixture into a large beaker containing a stirred mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice. The product will precipitate.

  • Purification: Filter the crude product and wash it thoroughly with water. Recrystallize the solid from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.

Skraup_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Mixing 2. Reagent Mixing (Amine, Glycerol, Oxidant, Moderator) Setup->Mixing Acid 3. Slow Acid Addition (H₂SO₄ with cooling) Mixing->Acid Heating 4. Controlled Heating (Monitor for exotherm, then reflux) Acid->Heating Cooldown 5. Cooldown & Dilution (Cool to RT, add H₂O) Heating->Cooldown Neutralize 6. Neutralization (Add base, e.g., NaOH) Cooldown->Neutralize Purify 7. Purification (Steam Distillation or Filtration) Neutralize->Purify Final 8. Final Product (Distill or Recrystallize) Purify->Final

General experimental workflow for the Skraup synthesis.

Troubleshooting

  • Reaction Too Violent: The most common issue. Reduce the rate of acid addition, improve cooling, ensure the moderator was added, and check the efficiency of the stirrer. Do not scale up the reaction until it is well-controlled on a smaller scale.

  • Low Yield / Tar Formation: This can result from overheating or impure reagents. Ensure anhydrous glycerol is used and that the temperature profile is strictly followed. The formation of some tar is almost unavoidable, but excessive amounts point to a temperature control issue.[11]

  • Reaction Fails to Start: Ensure sufficient acid has been added and that the initial heating is adequate to overcome the activation energy. Check that reagents are of sufficient purity.

  • Solidification of Reaction Mixture: In some variations, using too much of the acrolein source can lead to polymerization, turning the mixture into an unworkable solid.[16]

Conclusion

Despite its age and the vigorous conditions it requires, the Skraup synthesis remains a highly relevant and valuable reaction in the organic chemist's toolkit.[5] Its ability to construct the fundamental quinoline ring system from simple, readily available materials makes it a cornerstone of heterocyclic chemistry. For professionals in drug discovery and development, a thorough understanding of its mechanism, its practical execution, and its inherent safety challenges is essential for leveraging the vast potential of the versatile quinoline scaffold.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of Quinolines and the Advent of Microwave Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Notable drugs such as chloroquine, a cornerstone in malaria treatment, and various kinase inhibitors used in oncology underscore the therapeutic importance of this structural motif.[3] Beyond medicine, quinoline-based molecules are pivotal in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts.[4]

Traditionally, the synthesis of quinolines has relied on classic named reactions like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[5] While foundational, these methods often necessitate harsh reaction conditions, prolonged heating, and can result in modest yields and significant by-product formation.[6][7]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing these valuable heterocyclic systems.[8] Microwave irradiation offers a rapid, efficient, and often more environmentally benign alternative to conventional heating.[9] By directly coupling with polar molecules in the reaction mixture, microwaves facilitate rapid and uniform heating, dramatically accelerating reaction rates and often leading to higher yields and cleaner product profiles.[10][11] This technology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often enabling the use of less hazardous solvents or even solvent-free conditions.[12][13]

This comprehensive guide provides detailed application notes and step-by-step protocols for the microwave-assisted synthesis of quinoline compounds, focusing on the practical implementation of key synthetic strategies for researchers in academia and industry.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Conventional heating relies on thermal conductivity, where heat is transferred from an external source through the vessel walls to the solvent and reactants. This process is often slow and can create temperature gradients within the reaction mixture, leading to uneven heating and the formation of side products.[12]

Microwave synthesis, conversely, operates on the principle of dielectric heating.[10] The two primary mechanisms responsible for this are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation results in friction at the molecular level, generating heat rapidly and volumetrically throughout the reaction mixture.[11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[10]

This "in-core" heating mechanism is the primary reason for the dramatic rate enhancements observed in MAOS, often reducing reaction times from hours to mere minutes.[8]

Diagram: The Mechanism of Microwave Heating

G Mechanism of Microwave Heating cluster_0 Microwave Irradiation cluster_1 Interaction with Reaction Mixture cluster_2 Heating Mechanisms cluster_3 Outcome MW Microwaves (Oscillating Electric Field) Mix Polar Molecules & Ions MW->Mix Energy Transfer DP Dipolar Polarization (Molecular Rotation & Friction) Mix->DP IC Ionic Conduction (Ionic Migration & Collisions) Mix->IC Heat Rapid, Uniform Volumetric Heating DP->Heat IC->Heat Accel Accelerated Reaction Rates Heat->Accel

Caption: Microwave energy directly interacts with polar molecules and ions, leading to rapid and uniform heating.

Core Synthetic Strategies for Quinolines via Microwave Irradiation

Several classical methods for quinoline synthesis have been successfully and advantageously adapted to microwave conditions. The following sections provide detailed protocols for three of the most prominent examples: the Friedländer Annulation, the Doebner-von Miller Reaction, and the Combes Synthesis.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a highly versatile and straightforward method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or β-ketoester).[14] The reaction is typically catalyzed by an acid or a base. Microwave irradiation dramatically accelerates this condensation, often providing excellent yields in minutes under milder conditions than traditional heating.[2][15]

Diagram: Friedländer Annulation Workflow

G Friedländer Annulation Workflow Start Combine Reactants: 2-Aminoaryl Ketone, α-Methylene Ketone, Catalyst & Solvent MW Microwave Irradiation (Set Temp, Time, Power) Start->MW Cool Cool to Room Temperature MW->Cool Workup Work-up Procedure (e.g., Quenching, Extraction) Cool->Workup Purify Purification (e.g., Column Chromatography, Recrystallization) Workup->Purify Product Characterized Quinoline Product Purify->Product

Caption: General workflow for the microwave-assisted Friedländer synthesis of quinolines.

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Phenyl-Substituted Quinoline [15]

This protocol describes an efficient synthesis using neat acetic acid as both the solvent and catalyst, highlighting a green chemistry approach.

  • Reactants & Reagents:

    • 2-Aminobenzophenone (1.0 mmol)

    • Cyclohexanone (1.2 mmol)

    • Glacial Acetic Acid (as solvent and catalyst)

  • Equipment:

    • Dedicated scientific microwave reactor with temperature and pressure sensors.

    • 10 mL microwave reaction vial with a magnetic stir bar.

  • Step-by-Step Procedure:

    • To a 10 mL microwave reaction vial, add 2-aminobenzophenone (1.0 mmol, 197 mg) and a magnetic stir bar.

    • Add glacial acetic acid (approximately 3-5 mL) to dissolve the starting material.

    • Add cyclohexanone (1.2 mmol, 124 µL).

    • Securely cap the reaction vial.

    • Place the vial inside the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 160 °C

      • Ramp time: 2 minutes

      • Hold time: 5 minutes

      • Power: Dynamic (reactor adjusts power to maintain temperature)

      • Stirring: On

    • After irradiation, allow the vial to cool to a safe handling temperature (typically below 50 °C) using the instrument's cooling system.

    • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL).

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

    • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinoline derivative.

ParameterConventional Heating[15]Microwave Irradiation[15]
Reaction Time Several days5 minutes
Temperature Room Temperature160 °C
Solvent/Catalyst Organic Solvent + Acetic AcidNeat Acetic Acid
Yield Very PoorExcellent
The Doebner-von Miller Reaction: Synthesis from α,β-Unsaturated Carbonyls

The Doebner-von Miller reaction is a classic method that synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones.[16] The reaction is acid-catalyzed and proceeds through a Michael addition followed by cyclization and oxidation. This method can be prone to polymerization under conventional heating, but microwave assistance can significantly improve yields and reduce reaction times by promoting the desired cyclization pathway.[6][17]

Protocol 2: Microwave-Assisted Doebner-von Miller Synthesis of Quinaldines/Lepidines

This protocol utilizes a solid acid catalyst under microwave irradiation for a more environmentally friendly and efficient synthesis.

  • Reactants & Reagents:

    • Substituted Aniline (1.0 mmol)

    • α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde or Methyl Vinyl Ketone) (1.2 mmol)

    • Phosphotungstic Acid (PW12) (as catalyst, ~5 mol%)

  • Equipment:

    • Dedicated scientific microwave reactor.

    • 10 mL microwave reaction vial with a magnetic stir bar.

  • Step-by-Step Procedure:

    • In a 10 mL microwave reaction vial, combine the substituted aniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and phosphotungstic acid (~0.05 mmol).

    • Add a magnetic stir bar. Note: This protocol can often be performed under solvent-free (neat) conditions. If a solvent is required for solubility or heat distribution, a high-boiling polar solvent like DMF or NMP can be used sparingly.

    • Securely cap the reaction vial.

    • Place the vial in the microwave reactor.

    • Set the reaction parameters:

      • Power: 300 W (fixed power)

      • Hold time: 10-15 minutes

      • Temperature & Pressure: Monitor (will increase based on power and reactants)

      • Stirring: On

    • After the irradiation period, allow the vial to cool to a safe temperature.

    • Work-up: Dilute the reaction mixture with ethyl acetate (10 mL).

    • Filter the mixture to recover the solid catalyst (which can be washed, dried, and reused).

    • Wash the organic filtrate with a 1 M sodium hydroxide solution (2 x 10 mL) to remove any acidic impurities, followed by a wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired substituted quinoline.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours10-15 minutes
Power N/A300 W
Catalyst Various Brønsted/Lewis AcidsPhosphotungstic Acid
Yield Variable, often moderateGood to Excellent (79-94%)
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. This method is particularly useful for preparing 2,4-disubstituted quinolines. The traditional use of strong acids like sulfuric acid and high temperatures can be mitigated by using solid acid catalysts and microwave irradiation, leading to a cleaner, faster, and more sustainable process.[4][11]

Protocol 3: Solvent-Free Microwave-Assisted Combes Synthesis of 2-Methyl-4-Quinolinones [4][11]

This protocol details a solvent-free approach using a reusable acidic resin as the catalyst.

  • Reactants & Reagents:

    • Substituted Aniline (10 mmol)

    • Ethyl Acetoacetate (10 mmol)

    • NKC-9 Acidic Resin (0.5 g)

  • Equipment:

    • Multimode microwave oven (or a dedicated scientific reactor).

    • Open glass vessel (e.g., a 50 mL beaker).

  • Step-by-Step Procedure:

    • In a 50 mL beaker, thoroughly mix the substituted aniline (10 mmol), ethyl acetoacetate (10 mmol, 1.27 mL), and NKC-9 acidic resin (0.5 g).

    • Place the beaker in the center of the microwave oven.

    • Irradiate the mixture at a suitable power level (e.g., 400-600 W). The optimal time and power should be determined empirically, but typical times are in the range of 3-10 minutes. Monitor the reaction progress by TLC.[11]

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • Work-up: Add hot ethanol (20 mL) to the solid mixture and stir to dissolve the product.

    • Filter the hot solution to remove the resin catalyst. The resin can be washed with additional hot ethanol, dried, and reused.

    • Allow the filtrate to cool. The product will often crystallize upon cooling.

    • Purification: Collect the crystalline product by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterConventional Heating[11]Microwave Irradiation[11]
Reaction Time 2-3 hours3-10 minutes
Conditions High Temperature (Oil Bath)Solvent-Free
Catalyst H₂SO₄ or solid acidsNKC-9 Acidic Resin
Yield Moderate to GoodHigh to Excellent

Safety, Troubleshooting, and Best Practices

Safety is paramount in microwave-assisted chemistry.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with essential safety features, including precise temperature and pressure monitoring and control, and are built to contain potential vessel failures.

  • Pressure Management: Be aware that heating solvents above their boiling points in sealed vessels will generate high pressures. Always use certified pressure-rated reaction vials and do not exceed the manufacturer's recommended volumes and pressures.

  • Thermal Runaway: For unknown or highly exothermic reactions, start with small-scale experiments and use lower power settings or temperature limits to avoid thermal runaway.

  • Solvent Choice: Select solvents with a high dielectric loss tangent for efficient microwave absorption. Polar solvents like DMF, NMP, ethanol, and water are excellent choices. Be aware of the stability of your reagents and solvents at high temperatures.

Troubleshooting Common Issues:

  • Low/No Yield:

    • Verify Parameters: Ensure the temperature, time, and power are appropriate for the reaction.

    • Check Reagents: Confirm the purity and stoichiometry of your starting materials.

    • Solvent Choice: The solvent may not be absorbing microwave energy efficiently. Consider adding a polar co-solvent or using a different solvent system.

  • Product Decomposition:

    • Reduce Temperature/Time: The reaction may be overheating. Lower the set temperature and/or shorten the irradiation time.

  • Poor Reproducibility:

    • Consistent Positioning: Place the reaction vial in the same position within the microwave cavity for each run to ensure consistent energy absorption.

    • Accurate Monitoring: Rely on fiber-optic temperature sensors for accurate internal temperature readings rather than infrared sensors which only measure the vessel's surface temperature.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool for the rapid and efficient construction of complex molecules like quinolines. By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, this technology empowers researchers and drug development professionals to accelerate their discovery programs. The protocols outlined in this guide provide a practical starting point for harnessing the benefits of microwave irradiation, enabling the exploration of novel quinoline derivatives for a wide range of scientific applications.

References

Application Notes and Protocols: The Strategic Use of the Quinoline-7-Carbonitrile Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous FDA-approved therapeutic agents.[1] In the field of oncology, quinoline derivatives have emerged as a cornerstone of targeted therapy, primarily due to their remarkable ability to function as potent and selective protein kinase inhibitors.[2] Kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[3] Consequently, the design of small molecules that competitively bind to the ATP-binding site of specific kinases is a highly validated strategy in cancer drug discovery.[4]

This guide focuses on the synthesis and application of derivatives based on quinoline-7-carbonitrile . While many well-known inhibitors, such as Bosutinib, feature a carbonitrile at the 3-position, the 7-cyano isomer presents a unique and versatile platform for drug development.[5] The electron-withdrawing nature of the nitrile group and its utility as a synthetic handle for further chemical elaboration allow for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss methods for biological evaluation, offering researchers a comprehensive resource for leveraging this scaffold in their kinase inhibitor discovery programs.

Part 1: The this compound Core: A Strategic Building Block

The strategic placement of a carbonitrile group at the 7-position of the quinoline core imparts several advantageous properties for medicinal chemistry campaigns.

  • Modulation of Physicochemical Properties : The strongly electron-withdrawing cyano group can significantly influence the pKa of the quinoline nitrogen. This modulation can be critical for optimizing cellular permeability and avoiding off-target activities associated with excessive basicity.

  • Vector for Chemical Elaboration : The 7-cyano group is a versatile synthetic handle. It is relatively stable to many reaction conditions used to modify other parts of the scaffold (e.g., nucleophilic aromatic substitution at the 4-position) but can be readily transformed into other key functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis). This allows for late-stage diversification to probe interactions with the solvent-exposed region of the kinase active site.

  • Pharmacophoric Interactions : While less common than C3-nitriles that can interact with the hinge region, a C7-nitrile can form crucial hydrogen bonds or dipole-dipole interactions with amino acid residues in the deeper pockets of the ATP-binding site, contributing to both potency and selectivity.

cluster_scaffold This compound Scaffold cluster_reactions Key Reaction Sites for Diversification cluster_derivatives Potential Derivatives Scaffold This compound C4 C4 Position (Primary site for SNAr) Scaffold->C4 Activation & Substitution C7_CN C7 Cyano Group (Synthetic Handle) Scaffold->C7_CN Modification Anilino 4-Anilino Derivatives (Targets Hinge Region) C4->Anilino SNAr with substituted anilines Amine 7-Aminomethyl Derivatives (Improves Solubility) C7_CN->Amine Reduction (e.g., H2/Pd, LiAlH4) Acid 7-Carboxylic Acid Derivatives (Alternative H-Bonding) C7_CN->Acid Hydrolysis (acidic or basic)

Caption: Key sites for synthetic modification on the this compound scaffold.

Part 2: Synthesis of the this compound Core

The construction of the quinoline ring system is a well-established field of organic chemistry. Methods such as the Friedländer, Combes, or Doebner-von Miller syntheses can be adapted to produce the desired 7-cyano scaffold.[6][7] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly effective.[6]

Start 2-Amino-4-cyanobenzaldehyde Condition Base or Acid Catalysis (e.g., NaOH, piperidine, p-TsOH) Start->Condition Reagent + α-Methylene Ketone (e.g., Acetone, Ethyl acetoacetate) Reagent->Condition Product Substituted this compound Condition->Product Friedländer Annulation (Condensation & Cyclization)

Caption: Generalized workflow for the Friedländer synthesis of the this compound core.

Protocol 2.1: Synthesis of 2-Methylthis compound via Friedländer Annulation

This protocol describes the synthesis of a simple this compound core, which can then be further functionalized.

Materials:

  • 2-Amino-4-cyanobenzaldehyde

  • Acetone (reagent grade)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-cyanobenzaldehyde (1.46 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: Add acetone (5.8 g, 100 mmol, 10 equivalents) to the solution. While stirring, add a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (10 mL) dropwise.

    • Causality Note: A strong base like KOH is used to deprotonate the α-carbon of acetone, generating the enolate nucleophile required for the initial condensation with the aldehyde. A large excess of acetone is used to drive the reaction equilibrium towards the product.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent to yield 2-methylthis compound as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Application Protocol: Synthesis of a 4-Anilino-quinoline-7-carbonitrile Src Kinase Inhibitor

A common and highly effective strategy for designing kinase inhibitors involves introducing a substituted aniline moiety at the C4 position of the quinoline ring. This aniline "headgroup" often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4][8] This protocol outlines a two-step sequence starting from a 4-hydroxyquinoline precursor, which is often more accessible than the corresponding 4-amino starting material.

node_start 4-Hydroxyquinoline- 7-carbonitrile Step 1: Chlorination node_reagent1 POCl₃ (Phosphorus oxychloride) node_start:f1->node_reagent1 Reflux node_intermediate 4-Chloroquinoline- 7-carbonitrile Step 2: SNAr node_reagent1->node_intermediate:f0 Produces reactive intermediate node_reagent2 Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) node_intermediate:f1->node_reagent2 Isopropanol, Reflux node_product 4-(Anilino)-quinoline- 7-carbonitrile (Final Inhibitor) node_reagent2->node_product:f0 Nucleophilic displacement of Cl

Caption: Two-step workflow for the synthesis of a 4-anilino-quinoline-7-carbonitrile inhibitor.

Protocol 3.1: Synthesis of 4-(3-chloro-4-fluoroanilino)this compound

Step 1: Synthesis of 4-Chlorothis compound

  • Reaction Setup: In a flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 4-hydroxythis compound (1.84 g, 10 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5 mL, ~54 mmol) to the flask.

    • Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the 4-quinolone tautomer into a chlorosulfite intermediate, which is then displaced by chloride to form the highly reactive 4-chloroquinoline. This step activates the C4 position for subsequent nucleophilic substitution.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 3 hours. The solid will slowly dissolve as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (200 g) in a beaker with vigorous stirring in a fume hood.

  • Isolation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chlorothis compound. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)this compound

  • Reaction Setup: In a round-bottom flask, suspend the crude 4-chlorothis compound (2.02 g, 10 mmol) and 3-chloro-4-fluoroaniline (1.60 g, 11 mmol) in isopropanol (50 mL).

  • Reaction Execution: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

    • Causality Note: This is a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen acts as the nucleophile, displacing the chloride at the activated C4 position. The reaction is typically driven to completion by heating.

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold isopropanol and then diethyl ether to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography to yield the final compound.

Part 4: Biological Evaluation and Data Presentation

The synthesized compounds must be evaluated for their ability to inhibit the target kinase. A variety of in vitro assays are available for this purpose.

General Protocol 4.1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

A common method is a fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-LYTE® assay.

  • Principle: The assay measures the amount of phosphorylated peptide substrate produced by the kinase. A FRET-based peptide substrate is used, which, when phosphorylated, becomes susceptible to cleavage by a development reagent, disrupting FRET and changing the fluorescence emission ratio.

  • Procedure: a. Serially dilute the synthesized this compound inhibitor in DMSO to create a range of concentrations. b. In a 384-well plate, add the kinase, the FRET-peptide substrate, and ATP. c. Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Incubate the plate at room temperature to allow the kinase reaction to proceed. e. Add the development reagent to stop the kinase reaction and initiate the cleavage of the phosphorylated substrate. f. Incubate to allow for the development reaction. g. Read the plate on a fluorescence plate reader. h. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR)

The data obtained from kinase assays are crucial for establishing SAR. By synthesizing and testing a series of analogs, researchers can identify which structural features are critical for potent inhibition.

Compound IDR¹ (at C4-Aniline)R² (at C2)Target KinaseIC₅₀ (nM)[8]
1 3-chloro-4-fluoroanilineHSrc55
2 3-chloro-4-fluoroanilineCH₃Src38
3 2,4-dichloro-5-methoxyanilineHSrc12
4 2,4-dichloro-5-methoxyanilineCH₃Src8.5

Note: Data is representative and adapted from literature on related quinolinecarbonitrile scaffolds to illustrate SAR principles.[4][8]

Cellular Signaling Pathway Context

The ultimate goal of a kinase inhibitor is to block aberrant signaling within cancer cells. Visualizing the targeted pathway helps to understand the inhibitor's mechanism of action at a biological level.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation RAS RAS/RAF/MEK/ERK Pathway Src->RAS Transcription Gene Transcription STAT3->Transcription Dimerization & Translocation RAS->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor This compound Inhibitor Inhibitor->Src Inhibition (ATP-Competitive)

References

Application Notes & Protocols: Quinoline-7-carbonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Quinoline-7-carbonitrile in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient and intelligent pathway to novel lead compounds.[1][2] This methodology pivots from the high-throughput screening (HTS) of large, complex molecules to identifying small, low-molecular-weight fragments that bind with high ligand efficiency to a biological target.[3] These initial, often weak, interactions are then meticulously optimized using structure-guided techniques to evolve fragments into potent, selective drug candidates.[1]

Within the vast chemical space available for FBDD, "privileged scaffolds" are of paramount importance. These are molecular frameworks that are known to bind to multiple, often unrelated, biological targets. The quinoline scaffold is a quintessential example of such a privileged structure, forming the core of numerous approved therapeutics.[4][5][6][7] Its rigid bicyclic nature and versatile chemistry make it an ideal starting point for building high-affinity ligands.[5][6]

This guide focuses on a specific, high-potential fragment: This compound . This compound is particularly well-suited for FBDD campaigns due to a confluence of advantageous properties:

  • Structural Rigidity: The fused ring system provides a well-defined, low-entropy scaffold for binding, ensuring that interactions are specific and interpretable.[1][8]

  • Low Molecular Weight: It adheres to the heuristic "Rule of Three," which governs the ideal properties of fragments (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1]

  • Strategic Functionality: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor.[1] Crucially, the nitrile group at the 7-position is not merely a substituent; it is a versatile chemical tool. It can act as a potent hydrogen bond acceptor, engage in polar interactions, and serves as a key synthetic handle or "vector for growth," allowing for the systematic elaboration of the fragment into adjacent pockets of a protein's active site.[1][9][10][11][12]

These application notes provide a comprehensive framework, from initial screening to lead optimization, for leveraging this compound in an FBDD campaign, particularly in the context of targeting protein kinases, where quinoline derivatives have shown significant promise.[1][13]

Physicochemical and Structural Properties

A thorough understanding of the fragment's fundamental properties is the first step in any FBDD campaign. These properties dictate solubility, handling, and potential interactions.

PropertyValueSource
Molecular Formula C₁₀H₆N₂[14]
Molecular Weight 154.17 g/mol [8][14]
CAS Number 67360-38-7[14]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 2 (Ring N, Nitrile N)[8]
Appearance Solid[15]
Structure Bicyclic aromatic heterocycle[8]

The FBDD Workflow: A Roadmap from Fragment to Lead

The journey from a fragment hit to a lead compound is a systematic, multi-stage process. The diagram below outlines the typical workflow for an FBDD campaign initiated with this compound. Each stage is supported by detailed protocols in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Elaboration cluster_2 Phase 3: Lead Optimization QC Fragment QC (Solubility, Purity) Screen Primary Biophysical Screen (NMR, SPR) QC->Screen Validate Hit Validation & Affinity (Titration) Screen->Validate Xtal X-ray Crystallography (Co-crystal Structure) Validate->Xtal Validated Hits Design In Silico Design (Docking, Modeling) Xtal->Design Synth Derivative Synthesis ('Fragment Growing') Design->Synth Assay Biological Assay (Potency, Selectivity) Synth->Assay New Analogs Assay->Design Iterative Cycles PK ADME/PK Profiling Assay->PK Lead Lead Candidate PK->Lead

Caption: A typical workflow for a fragment-based drug design campaign.

Experimental Protocols: From Screening to Structure

The following protocols are designed to be robust and self-validating, providing researchers with a clear and logical methodology.

Protocol 1: Fragment Quality Control (QC)

Causality: The success of any screening campaign is contingent on the quality of the fragment library. Impurities can lead to false positives, while poor solubility can result in false negatives. This QC protocol ensures that this compound is pure, correctly identified, and sufficiently soluble for screening.[16]

Methodology:

  • Identity and Purity Assessment (LC-MS & ¹H NMR):

    • Prepare a 1 mM solution of this compound in DMSO.

    • LC-MS: Inject onto a C18 column with a standard water/acetonitrile gradient. Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) of 155.17 [M+H]⁺. Purity should be >95%.[8]

    • ¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated DMSO (DMSO-d₆).[17] Acquire a ¹H NMR spectrum. The resulting spectrum should be clean and match the expected chemical shifts and coupling patterns for the quinoline scaffold and its substituents.[16][17]

  • Solubility Assessment:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Serially dilute this stock into the chosen aqueous screening buffer (e.g., phosphate-buffered saline, pH 7.4) to determine the maximum soluble concentration.

    • Visually inspect for precipitation or turbidity. A kinetic solubility of at least 200 µM is generally desired for fragment screening.[18]

  • Plate Preparation:

    • Using the validated 100 mM DMSO stock, prepare screening plates by dispensing the required volume for the desired final assay concentration (e.g., 100-500 µM).

Protocol 2: Primary Hit Identification via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is a powerful technique for detecting the weak, transient binding events characteristic of fragments.[19] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient as they directly report on which molecules in a mixture are binding to the target protein, without requiring isotopic labeling of the protein.[1]

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., a protein kinase) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM Tris-d₁₁, 150 mM NaCl, pH 7.5).

    • Add this compound from a DMSO-d₆ stock to a final concentration of 200-500 µM. The final DMSO-d₆ concentration should not exceed 1-2%.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the mixture.

    • Acquire an STD-NMR spectrum by applying a train of selective saturation pulses on-resonance with protein signals (e.g., at 7.0 ppm) and off-resonance as a control (e.g., at 30 ppm).

  • Data Analysis and Hit Validation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

    • Hit Confirmation: The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding.[1] These signals arise because saturation is transferred from the protein to the bound fragment.

    • Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide initial information about which parts of the fragment are in closest proximity to the protein surface.

Protocol 3: Structural Characterization via X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[20] This provides an unambiguous, atomic-level map of the binding site and the precise interactions between this compound and the target, which is indispensable for rational, structure-guided lead optimization.[1][21][22]

Methodology:

  • Protein Crystallization:

    • Purify the target protein to >95% homogeneity.

    • Screen a wide range of crystallization conditions (precipitants, pH, additives) using commercially available screens to obtain well-diffracting crystals of the apo-protein.[21] This is often the most challenging, trial-and-error step.[21][23]

  • Fragment Soaking or Co-crystallization:

    • Soaking (Preferred): Transfer pre-formed apo-protein crystals into a solution containing the crystallization buffer supplemented with a high concentration of this compound (typically 1-10 mM, limited by solubility).[1] Allow to soak for a period ranging from minutes to hours.

    • Co-crystallization: If soaking fails, set up new crystallization trials with the purified protein pre-incubated with a high concentration of the fragment.[1]

  • Cryo-protection and Data Collection:

    • Transfer the soaked or co-crystal into a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) and flash-cool in liquid nitrogen.[23]

    • Collect X-ray diffraction data at a synchrotron source to achieve the highest possible resolution.[1][23]

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.[23]

    • Calculate an electron density map. Carefully inspect the difference map (Fo-Fc) for positive electron density in the active site corresponding to the size and shape of this compound.

    • Build the fragment into the density, refine the structure, and analyze the specific hydrogen bonds, hydrophobic interactions, and polar contacts that mediate binding.

Lead Optimization: The Path from Millimolar to Nanomolar Affinity

Once a validated hit like this compound is structurally characterized, the focus shifts to enhancing its binding affinity and drug-like properties.

Strategy: Structure-Guided Fragment Growing

The nitrile group at the 7-position is an ideal synthetic handle for a "fragment growing" strategy. The goal is to synthesize new analogs where chemical moieties are added to the core scaffold to engage with adjacent pockets in the binding site, thereby forming additional favorable interactions and increasing potency. Computational methods are invaluable for prioritizing which analogs to synthesize.[24][25][26][27]

Fragment_Growing cluster_0 Protein Active Site cluster_1 Fragment Elaboration Pocket1 Primary Pocket Pocket2 Adjacent Pocket Fragment This compound (Core Fragment) Fragment->Pocket1 Binds Vector Nitrile Group (Growth Vector) NewGroup New Moiety Vector->NewGroup Synthetic Elaboration NewGroup->Pocket2 Engages

Caption: Fragment growing from the quinoline core into an adjacent pocket.

Application Focus: Targeting Protein Kinase Signaling

The quinoline and related quinazoline scaffolds are prevalent in many approved protein kinase inhibitors.[1][13] Dysregulation of kinase signaling is a hallmark of cancer, making them a prime target class for therapeutics.[13] A lead compound developed from this compound could function by binding to the ATP-binding site of a specific kinase, preventing phosphorylation and blocking downstream signaling.

Kinase_Pathway Receptor Growth Factor Receptor Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its combination of a privileged scaffold, adherence to fragment-like properties, and a strategically placed nitrile group provides a robust foundation for identifying and optimizing novel ligands. The integrated workflow of biophysical screening, high-resolution structural biology, and rational chemical elaboration described in these notes offers a clear and powerful strategy for translating this simple fragment into a potent and selective lead candidate.

References

The Strategic Functionalization of Quinoline-7-carbonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals highlights its role as a "privileged scaffold," a molecular framework that is recognized by and interacts with a variety of biological targets.[3] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6] The strategic derivatization of the quinoline core is therefore a critical endeavor in the quest for novel and more effective medicines.

This guide focuses on the synthetic utility of quinoline-7-carbonitrile, a versatile building block for the elaboration of the quinoline scaffold. The cyano group at the 7-position is not only a key pharmacophore in certain contexts but also a precursor to other functional groups. More importantly, when starting from a 7-haloquinoline, the 7-position serves as a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7]

This document provides detailed application notes and protocols for four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as they apply to the functionalization of the 7-position of the quinoline ring system, using 7-haloquinolines as precursors to derivatives of this compound.

The Challenge of Quinoline in Palladium Catalysis: Catalyst Poisoning

A primary challenge in the palladium-catalyzed functionalization of quinolines is the potential for the quinoline nitrogen's lone pair of electrons to coordinate with the palladium center. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering or halting the desired reaction. A common and effective strategy to mitigate this issue is the use of bulky phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen and maintaining the catalyst's activity.[8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid and ester reagents.[9] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Pre-catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and commonly used pre-catalyst. The dppf ligand is a bulky ferrocene-based diphosphine that is effective at preventing catalyst poisoning by the quinoline nitrogen.

  • Base: A base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or THF mixed with water provides a good medium for dissolving both the organic and inorganic reagents.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Ar'(L2) [Ar-Pd(II)-Ar']L2 Reductive_Elimination Reductive Elimination Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) [Ar-Pd(II)-X]L2 Ar-Pd(II)-X(L2)->Pd(0)L2 Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Ar-Pd(II)-X(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination R-B(OH)2 R-B(OH)2 + Base Ar-X Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling of 7-Bromoquinoline

This protocol is adapted from established procedures for similar substrates and is a good starting point for optimization.[10][11][12]

Materials:

  • 7-Bromoquinoline

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 7-bromoquinoline.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylquinoline.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[13] It allows for the formation of substituted alkenes from aryl or vinyl halides.[14]

Causality in Experimental Design for the Heck Reaction
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand like X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is often used to promote the reaction and prevent catalyst deactivation.

  • Base: An inorganic base such as sodium carbonate (Na₂CO₃) is typically used to neutralize the HX generated during the reaction.

  • Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) is commonly employed.

Experimental Workflow for the Heck Reaction

Heck_Workflow A Reaction Setup (Pd(OAc)₂, X-Phos, Base in Schlenk flask) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Reagent Addition (7-Bromoquinoline, Alkene) B->C D Solvent Addition (Anhydrous DMF) C->D E Reaction (Heat to 100-120 °C, 12-24 h) D->E F Monitoring (TLC or GC-MS) E->F G Workup (Cool, Dilute, Wash) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product (7-Vinylquinoline Derivative) H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Quinoline-7-carbonitrile Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Introduction to this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a carbonitrile group at the 7-position of the quinoline ring creates a versatile intermediate, this compound, which is a valuable building block for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitrile group can significantly influence the molecule's electronic properties, metabolic stability, and interactions with biological targets.

This guide will focus on the two most common and effective synthetic routes for obtaining this compound:

  • The Sandmeyer Reaction: Starting from 7-aminoquinoline.

  • Palladium-Catalyzed Cyanation: Starting from 7-bromoquinoline.

We will delve into the intricacies of each method, providing detailed protocols, troubleshooting for common issues, and strategies for yield optimization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

Both the Sandmeyer reaction and palladium-catalyzed cyanation are viable routes. The choice often depends on the availability and cost of the starting materials. 7-Aminoquinoline is often more readily available and less expensive than 7-bromoquinoline, making the Sandmeyer reaction a common first choice. However, palladium-catalyzed cyanation can sometimes offer higher yields and milder reaction conditions, provided the catalyst and ligand are carefully chosen.

Q2: What are the main challenges in the Sandmeyer reaction for this synthesis?

The primary challenges include the instability of the diazonium salt intermediate, which can lead to decomposition and the formation of side products, particularly phenols.[2] Careful temperature control is crucial. Additionally, the use of copper(I) cyanide introduces toxicity concerns and requires appropriate handling and waste disposal.

Q3: What are the key factors for a successful palladium-catalyzed cyanation of 7-bromoquinoline?

The success of this reaction hinges on the selection of the palladium catalyst, the ligand, the cyanide source, and the reaction conditions. Catalyst deactivation by excess cyanide ions is a common issue.[3][4] The use of a less toxic and more controlled cyanide source, like potassium ferrocyanide, and the appropriate choice of ligand can mitigate this problem.[5]

Q4: How can I effectively purify the final this compound product?

Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally.[6] For column chromatography, a solvent system of ethyl acetate and hexanes is often a good starting point.[7]

Synthetic Route 1: The Sandmeyer Reaction of 7-Aminoquinoline

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[8]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (7-aminoquinoline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group.[9]

Sandmeyer_Mechanism 7-Aminoquinoline 7-Aminoquinoline Diazonium Salt Diazonium Salt 7-Aminoquinoline->Diazonium Salt 1. NaNO2, HCl 2. 0-5°C This compound This compound Diazonium Salt->this compound CuCN

Caption: General workflow for the Sandmeyer reaction.

Detailed Experimental Protocol

Materials:

  • 7-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 7-aminoquinoline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring for 30 minutes at 0-5 °C.

  • Preparation of Copper(I) Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

    • A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[10]

Troubleshooting Guide: Sandmeyer Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete diazotization.- Decomposition of the diazonium salt.- Inefficient cyanation.- Ensure the use of fresh sodium nitrite and a sufficient excess of acid. Test for excess nitrous acid with starch-iodide paper.[2]- Maintain the temperature strictly between 0-5 °C during diazotization. Use the diazonium salt immediately.- Ensure the copper(I) cyanide solution is freshly prepared and active.
Formation of a Dark, Tarry Substance - The reaction temperature was too high during diazotization, leading to decomposition and polymerization.- Maintain rigorous temperature control. Ensure efficient stirring to dissipate heat.
Presence of 7-Hydroxyquinoline as a Major Byproduct - The diazonium salt reacted with water.- Minimize the amount of water used. Ensure the addition of the diazonium salt to the copper cyanide solution is done promptly.
Difficulty in Isolating the Product - The product may be complexed with copper salts.- During work-up, wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper ions.

Synthetic Route 2: Palladium-Catalyzed Cyanation of 7-Bromoquinoline

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides is a well-established method for the synthesis of aryl nitriles.[11]

Reaction Mechanism

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with 7-bromoquinoline to form a palladium(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., zinc cyanide or potassium ferrocyanide) to the palladium center, displacing the bromide.

  • Reductive Elimination: The this compound product is formed, and the palladium(0) catalyst is regenerated.

Palladium_Cyanation 7-Bromoquinoline 7-Bromoquinoline Pd(II) Intermediate Pd(II) Intermediate 7-Bromoquinoline->Pd(II) Intermediate Pd(0), Ligand Oxidative Addition Cyanated Pd(II) Intermediate Cyanated Pd(II) Intermediate Pd(II) Intermediate->Cyanated Pd(II) Intermediate Cyanide Source Transmetalation This compound This compound Cyanated Pd(II) Intermediate->this compound Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Detailed Experimental Protocol

Materials:

  • 7-Bromoquinoline

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., dppf, Xantphos)

  • Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Solvent (e.g., DMF, DMAc, Toluene)

  • Base (if required, e.g., K₂CO₃)

Procedure:

  • Reaction Setup:

    • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoquinoline, the palladium catalyst, the ligand, and the cyanide source.

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Palladium-Catalyzed Cyanation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst.- Poor choice of ligand or solvent.- Catalyst poisoning by excess cyanide.- Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.- Screen different ligands and solvents to find the optimal combination for your substrate.- Use a cyanide source that releases cyanide ions slowly, such as potassium ferrocyanide.[12]
Formation of Side Products (e.g., Homocoupling) - The reductive elimination of the desired product is slow compared to side reactions.- Optimize the ligand to promote reductive elimination. A more electron-donating and bulky ligand may be beneficial.
Difficulty in Removing the Catalyst - The palladium catalyst is not fully removed by filtration.- After filtration through celite, consider treating the organic solution with an activated carbon slurry to adsorb residual palladium.

Yield Optimization Strategies

The following table summarizes key parameters that can be adjusted to optimize the yield of this compound for both synthetic routes.

Parameter Sandmeyer Reaction Palladium-Catalyzed Cyanation
Temperature Critical to maintain 0-5 °C during diazotization to prevent decomposition. Gentle heating during cyanation can drive the reaction to completion.Generally requires elevated temperatures (80-120 °C). Optimization of temperature can improve reaction rate and minimize side reactions.
Solvent Typically performed in aqueous acidic solution.The choice of a polar aprotic solvent like DMF or DMAc is common. Solvent choice can significantly impact catalyst solubility and reactivity.
Reagent Stoichiometry A slight excess of sodium nitrite and a significant excess of acid are crucial for complete diazotization.The ratio of catalyst, ligand, and cyanide source needs to be carefully optimized. A higher catalyst loading may be necessary for less reactive substrates.
Reaction Time Diazotization is usually rapid (30 min). The cyanation step may require 1-2 hours.Reaction times can vary from a few hours to overnight. Monitor the reaction to determine the optimal time.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon (typically around 118-120 ppm) in addition to the signals for the quinoline ring carbons.[13]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (154.17 g/mol ).

References

Technical Support Center: Overcoming Low Yields in the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet often temperamental reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues, particularly the pervasive problem of low yields.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the Doebner-von Miller reaction.

Q1: My reaction mixture has turned into a thick, dark tar, and the yield of my desired quinoline is extremely low. What is happening and how can I fix it?

A1: This is the most frequently encountered problem in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strong acidic conditions required for the reaction, these carbonyl compounds can readily self-condense, leading to high-molecular-weight polymers and the characteristic intractable tar that entraps your product and starting materials.

Key Troubleshooting Strategies:

  • Employ a Biphasic Solvent System: This is one of the most effective methods to suppress polymerization.[2][3] By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), its concentration in the acidic aqueous phase (where the aniline salt resides) is kept low. This dramatically favors the desired intermolecular reaction with the aniline over self-polymerization.[1]

  • Gradual Addition of the Carbonyl Compound: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[1] This maintains a low instantaneous concentration of the carbonyl compound, starving the polymerization side reaction.

  • Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][4][5] Milder Lewis acids may offer a better balance between promoting the desired cyclization and minimizing polymerization.

  • Control the Temperature: The reaction often requires heat, but excessive temperatures will promote polymerization and decomposition.[1][6] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control initial exotherms.

Q2: My final product is contaminated with dihydroquinoline derivatives. How do I ensure complete oxidation to the aromatic quinoline?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[1] Incomplete conversion is a common issue if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete aromatization.

Solutions:

  • Ensure Sufficient Oxidant: If your protocol uses an oxidizing agent (like nitrobenzene or arsenic acid), ensure you are using at least a stoichiometric amount, and often a slight excess is beneficial to drive the reaction to completion.[1][7]

  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If the reaction stalls, you may need to add more oxidant or increase the reaction time/temperature cautiously.[1]

  • Post-Reaction Oxidation: If you have already isolated your product and found it to be contaminated with dihydroquinolines, you can perform a separate oxidation step. Re-dissolve the product mixture and treat it with a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinolines to the desired aromatic product.[1]

Q3: I am using a substituted aniline, and my yields are very low. How do the substituents affect the reaction?

A3: The electronic nature of the substituents on the aniline ring has a significant impact on its nucleophilicity and the subsequent cyclization step.

  • Electron-Withdrawing Groups (EWGs): Anilines substituted with strong EWGs (e.g., nitro, cyano, trifluoromethyl) are less nucleophilic. This deactivation makes the initial Michael addition to the α,β-unsaturated carbonyl compound slower and less efficient, often resulting in very low yields under standard conditions.[1] For these substrates, you may need to explore alternative synthetic routes or more forcing reaction conditions.

  • Electron-Donating Groups (EDGs): While EDGs (e.g., methoxy, alkyl) generally facilitate the reaction by increasing the aniline's nucleophilicity, very strong donors can sometimes lead to increased side reactions and polymerization.[1] Careful optimization of temperature and acid concentration is crucial.

Q4: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction?

A4: Yes, α,β-unsaturated ketones can be used. However, the reaction is generally more successful and higher-yielding with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk around the carbonyl group or on the carbon-carbon double bond, can hinder the necessary cyclization and electrophilic aromatic substitution steps, leading to lower yields or complex product mixtures.[1]

Q5: My reaction with a γ-substituted α,β-unsaturated aldehyde is giving a complex mixture of products. What can I do?

A5: The use of γ-substituted α,β-unsaturated aldehydes or ketones is a known limitation of the Doebner-von Miller reaction, particularly under biphasic conditions.[1][8] Steric hindrance at the γ-position can disfavor the desired cyclization pathway and promote alternative side reactions, leading to complex mixtures with only trace amounts of the desired quinoline.[1][8]

Recommendations:

  • Substrate Selection: If possible, the most straightforward solution is to choose a less sterically hindered α,β-unsaturated carbonyl compound. The reaction is most reliable for sterically accessible aldehydes.[8]

  • Systematic Optimization: If you must use a hindered substrate, a systematic optimization of the reaction conditions is necessary. This involves screening different acid catalysts (both Brønsted and Lewis acids), solvents, and temperatures to find a narrow window of conditions that may favor your desired product.[1]

Troubleshooting Guides & Protocols
Workflow: A Systematic Approach to Troubleshooting Low Yields

When faced with a low-yielding Doebner-von Miller reaction, a structured approach to optimization is more effective than random changes. The following workflow provides a logical sequence for troubleshooting.

G start Low Yield Observed tar Significant Tar Formation? start->tar biphasic Implement Biphasic System (e.g., Toluene/H₂O) tar->biphasic Yes incomplete_ox Dihydroquinoline Impurities? tar->incomplete_ox No slow_add Use Slow Addition of Carbonyl Compound biphasic->slow_add temp Reduce Reaction Temperature slow_add->temp temp->incomplete_ox oxidant Increase Oxidant Stoichiometry or Add Post-Reaction Oxidation Step incomplete_ox->oxidant Yes complex_mix Complex Mixture? incomplete_ox->complex_mix No oxidant->complex_mix optimize Systematically Vary: 1. Acid Catalyst (Lewis/Brønsted) 2. Solvent 3. Temperature complex_mix->optimize Yes success Yield Improved complex_mix->success No optimize->success

Caption: A general troubleshooting workflow for addressing low yields.

Experimental Protocol: Minimizing Tar Formation (Synthesis of 2-Methylquinoline)

This protocol incorporates best practices to mitigate the polymerization of crotonaldehyde, a common substrate.[1][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M aqueous hydrochloric acid.

  • Initial Heating: Heat the stirred mixture to reflux. The aniline will dissolve to form aniline hydrochloride.

  • Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours. A slow, steady addition is critical.

  • Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully make the mixture strongly basic by adding a concentrated solution of sodium hydroxide until the pH is >10. This neutralizes the acid and liberates the free quinoline base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.[1][10] A preliminary filtration through a short plug of silica can help remove the majority of baseline tarry material before loading onto a column.[1]

Mechanistic Insights: The Battle Against Polymerization

The Doebner-von Miller reaction mechanism is complex and has been a subject of debate, with evidence pointing towards a fragmentation-recombination pathway.[4][5] However, for practical troubleshooting, it is most useful to visualize the competition between the desired product formation and the dominant side reaction.

G cluster_0 Desired Pathway cluster_1 Major Side Reaction Aniline Aniline Adduct Michael Adduct Aniline->Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Carbonyl2 α,β-Unsaturated Carbonyl Cyclized Cyclized Intermediate Adduct->Cyclized Dihydroquinoline Dihydroquinoline Cyclized->Dihydroquinoline Quinoline Quinoline Product Dihydroquinoline->Quinoline Polymer Polymer / Tar Carbonyl2->Polymer H+, Heat (Self-Condensation)

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

This diagram illustrates the critical branch point: the α,β-unsaturated carbonyl can either react with aniline to proceed towards the desired quinoline or react with itself in an acid-catalyzed polymerization to form tar.[1] Our troubleshooting strategies are all designed to favor the desired pathway.

Data Summary: Impact of Acid Catalysis

The choice of acid catalyst is a critical parameter that influences both the rate of reaction and the extent of side product formation. The following table provides an illustrative comparison of common catalyst types. Actual yields are highly dependent on the specific substrates used.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄, p-TsOHHigh Temperature, Aqueous or BiphasicInexpensive, Readily AvailableCan be overly harsh, often leading to significant tar formation.[1]
Lewis Acid ZnCl₂, SnCl₄, Sc(OTf)₃Milder Temperatures, Organic SolventsOften milder, can provide higher yields and cleaner reactions.[1][5]More expensive, may require anhydrous conditions.
Heterogeneous Amberlite, Ag(I)-Montmorillonite K10Solvent-free or Organic SolventsRecyclable catalyst, simplified work-up.[4][11]May have lower activity, substrate-dependent efficacy.

References

Technical Support Center: Catalyst Selection for Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in catalyst selection and troubleshoot common issues encountered during synthesis. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

General Catalyst Selection: Frequently Asked Questions

This section addresses broad questions regarding the choice of catalyst for quinoline synthesis, forming the foundation for more specific troubleshooting later.

Q1: How do I choose between a Brønsted acid and a Lewis acid catalyst?

A1: The choice between a Brønsted acid (a proton donor like H₂SO₄ or p-TsOH) and a Lewis acid (an electron-pair acceptor like AlCl₃ or ZnCl₂) depends on the specific quinoline synthesis method and the substrates involved.[1][2][3]

  • Brønsted Acids are classic catalysts for reactions like the Skraup, Combes, and Doebner-von Miller syntheses.[4] They are effective at protonating carbonyl groups, activating them for nucleophilic attack. However, they often require harsh conditions (high temperatures, strong acidity) which can lead to side reactions like polymerization and tar formation.[5][6]

  • Lewis Acids are often used in Friedländer syntheses and modern variations of classical methods.[7][8] They coordinate to carbonyl oxygens, activating the substrate under potentially milder conditions than strong Brønsted acids. This can improve yields and reduce byproducts. Recent research has shown that the strength of the Lewis acid sites can directly correlate with catalytic efficiency, as seen with metal-organic frameworks (MOFs).[9] Some reports suggest that for certain reactions, both Brønsted and Lewis acid sites on a catalyst are favorable.[4]

Q2: When should I opt for a homogeneous versus a heterogeneous catalyst?

A2: The decision hinges on balancing reaction efficiency with practical considerations like product purification and catalyst reusability.[10]

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH, Cu(OAc)₂) are in the same phase as the reactants. This often leads to high catalytic activity and selectivity under mild conditions due to the absence of mass transfer limitations.[10][11] The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-synthesis, which can complicate purification and prevent catalyst recycling.[12]

  • Heterogeneous Catalysts (e.g., zeolites, functionalized g-C₃N₄, nanocatalysts, MOFs) exist in a different phase from the reaction medium.[11][13] Their main advantage is the ease of separation (by filtration or magnetic separation for magnetic nanoparticles) and potential for recycling, making them more cost-effective and environmentally friendly for larger-scale processes.[10][11] While they can sometimes require harsher conditions due to mass transfer limitations, significant research is focused on developing highly active heterogeneous catalysts that operate under mild conditions.[9][11]

Catalyst Selection Workflow

The following diagram illustrates a general decision-making process for selecting an appropriate catalyst system.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Define Synthesis Goal (e.g., specific quinoline target, scale) method Select Synthetic Method (e.g., Friedländer, Skraup, Modern Cross-Coupling) start->method cat_type Choose Catalyst Phase method->cat_type homo Homogeneous - High activity - Milder conditions - Difficult separation cat_type->homo Lab Scale, High Purity Needed hetero Heterogeneous - Easy separation & recycling - Greener process - Potential mass transfer limits cat_type->hetero Scale-up, Sustainability Focus acid_base Choose Catalyst Nature homo->acid_base hetero->acid_base bronsted Brønsted Acid/Base (H⁺ donor/acceptor) - Classical methods - Can be harsh acid_base->bronsted Classical (Skraup, Combes) lewis Lewis Acid (e⁻ pair acceptor) - Milder conditions - High selectivity acid_base->lewis Friedländer, Improved Selectivity transition_metal Transition Metal (Pd, Cu, Ni, Co, etc.) - C-H activation - Oxidative annulation acid_base->transition_metal Modern Methods, Novel Substrates optimize Optimize Reaction Conditions (Solvent, Temp, Loading) bronsted->optimize lewis->optimize transition_metal->optimize

Caption: A decision tree for quinoline synthesis catalyst selection.

Troubleshooting Guides for Classical Syntheses

Skraup Synthesis

The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form quinoline.[14]

Q: My Skraup synthesis is extremely exothermic and violent. How can I control it?

A: This is a well-known hazard of the Skraup synthesis.[15][16] The reaction's violence is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent exothermic condensation and cyclization steps.[17]

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[14][15] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[16] Boric acid can also be used.[15]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel with efficient stirring and external cooling (e.g., an ice bath).[15]

  • Ensure Efficient Stirring: Good agitation helps dissipate heat and prevents the formation of localized hotspots that can trigger a runaway reaction.[15]

Q: I'm getting very low yields and a large amount of black tar. What's causing this and how can I fix it?

A: Tar formation is a classic side reaction in the Skraup synthesis, resulting from the polymerization of acrolein and other intermediates under the harsh acidic and oxidizing conditions.[18]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and then the external heat source should be removed to allow the exothermic phase to proceed under control.[15]

  • Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate, which in turn reduces charring and tar formation.[15]

  • Purification Strategy: Expect a tarry crude product. A standard and effective purification method is steam distillation to isolate the volatile quinoline product from the non-volatile tar, followed by extraction and final distillation under reduced pressure.[16]

Doebner-von Miller Synthesis

This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[8]

Q: My primary issue is a low yield accompanied by a significant amount of polymeric sludge. How do I prevent this?

A: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[6][8] This is a major cause of low yields and difficult purification.

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), its concentration in the acidic aqueous phase is kept low, drastically reducing self-polymerization.[6][8][15]

  • Optimize Acid and Temperature: While a strong acid is necessary, excessively harsh conditions accelerate polymerization.[6] Consider a systematic study of different Brønsted acids (HCl, H₂SO₄) or milder Lewis acids (ZnCl₂, SnCl₄).[6] Maintain the lowest effective temperature to favor the desired reaction over polymerization.[6]

  • Slow Reactant Addition: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help keep its instantaneous concentration low, minimizing polymerization.[15]

Troubleshooting Workflow: Low Yield in Doebner-von Miller Synthesis

G start Problem: Low Yield & Significant Polymer Formation cause Primary Cause: Acid-catalyzed polymerization of α,β-unsaturated carbonyl compound start->cause solution1 Strategy 1: Reduce Carbonyl Concentration in Acidic Phase cause->solution1 solution2 Strategy 2: Optimize Reaction Conditions cause->solution2 action1a Implement Biphasic System (e.g., Toluene/Aqueous HCl) solution1->action1a action1b Slowly Add Carbonyl Compound to Reaction solution1->action1b result Improved Yield of Desired Quinoline Product action1a->result action1b->result action2a Screen Acid Catalysts (Brønsted vs. Lewis) solution2->action2a action2b Determine Lowest Effective Temperature solution2->action2b action2a->result action2b->result

Caption: Troubleshooting workflow for low yields in Doebner-von Miller synthesis.

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[5][10]

Q: My Friedländer synthesis is plagued by the self-condensation (aldol) of my ketone starting material. How can I favor the desired reaction?

A: Self-condensation is a competitive reaction, especially under basic catalysis. The key is to promote the reaction between the 2-aminoaryl ketone and the α-methylene ketone over the ketone's reaction with itself.

  • Catalyst Choice: While bases like KOH can be effective, they also strongly promote aldol reactions.[15] Switching to an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, can often mitigate this side reaction.[7][10] Acid catalysis activates the 2-aminoaryl ketone differently, potentially altering the relative rates of the desired and undesired pathways.

  • Stoichiometry Control: Using a slight excess (e.g., 1.2 equivalents) of the α-methylene carbonyl compound can help drive the reaction toward the desired product.[10]

  • Modern Catalysts: Greener, more efficient catalysts have been developed. For example, solid acids like Chitosan-SO₃H have been shown to be highly effective and reusable.[8] Ionic liquids can also serve as both solvent and catalyst, sometimes improving selectivity.[5][19]

Q: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I control the regioselectivity?

A: This is a common challenge. Regioselectivity is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl of the 2-aminoaryl ketone.

  • Steric Hindrance: The reaction often favors the formation of the less sterically hindered product. You can sometimes leverage this by choosing substrates where one α-position is significantly more hindered than the other.

  • Catalyst Influence: The choice of catalyst can influence the regiochemical outcome. Different Lewis acids may exhibit different selectivities.[20] For example, a recent study highlighted the effectiveness of various metal salt Lewis acids in controlling selectivity.[20]

  • Substrate Modification: While more synthetically demanding, pre-functionalizing the ketone (e.g., by introducing a directing group) can enforce a specific regioselectivity.[21]

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[22][23]

Q: How can I control the regioselectivity of the Combes synthesis when using a substituted aniline?

A: The acid-catalyzed cyclization step is an intramolecular electrophilic aromatic substitution. The position of attack on the aniline ring is governed by the electronic and steric effects of the substituents.[15][24]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring are activating and will typically direct the cyclization to the para position relative to the group, if available. If the para position is blocked, it will direct ortho. Electron-withdrawing groups (e.g., -Cl, -NO₂) are deactivating and direct meta, but the cyclization must still occur at an ortho position to the amine, so these reactions can be sluggish.[18][24]

  • Steric Hindrance: A bulky substituent on the aniline ring may sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the other, less hindered ortho position.[24]

  • Catalyst Choice: The acid catalyst can influence the outcome. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) is also frequently used and may offer different regioselectivity in certain cases.[15][23]

Data and Protocols

Catalyst Performance Comparison Table

The following table summarizes the performance of various catalysts in the Friedländer synthesis, demonstrating the impact of catalyst choice on yield and reaction conditions.

Catalyst SystemReactantsConditionsYield (%)Reference
Brønsted Acid
p-Toluenesulfonic Acid (p-TsOH)2-aminoaryl ketone, α-methylene carbonyl80-120°CGood to Excellent[7][8][10]
Lewis Acid
Magnesium Chloride (MgCl₂·6H₂O)2-aminoaryl ketone, β-ketoesterReflux97.3% (scale-up)[7]
MIL-53(Al) (MOF)2-aminoaryl ketone, α-methylene carbonyl100°C, solvent-free>95%[9]
Heterogeneous/Green
Chitosan-SO₃H2-aminoaryl ketone, various carbonylsRefluxVery Good[8]
Fe₃O₄-supported Ionic Liquid2-aminoaryl ketone, 1,3-dicarbonyls90°C, solvent-freeHigh[19]
Nafion NR502-aminoaryl ketone, α-methylene carbonylMicrowave, EthanolHigh[25]

Note: Yields are highly dependent on the specific substrates and should be considered representative.

Detailed Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[10]

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

    • Toluene or Ethanol (5 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol).

    • Add the solvent (5 mL).

    • Heat the mixture with stirring. The optimal temperature may vary but typically ranges from 80-120°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Skraup Synthesis of Quinoline

This protocol is based on the procedure from Organic Syntheses, which includes moderators to control the reaction.[16]

  • Materials:

    • Aniline (0.25 mol)

    • Glycerol (0.7 mol)

    • Nitrobenzene (0.28 mol)

    • Concentrated Sulfuric Acid (0.6 mol)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (15 g)

  • Procedure (Perform in a high-capacity fume hood with a blast shield):

    • To a large round-bottom flask (e.g., 2-3 L) equipped with a mechanical stirrer and a reflux condenser, add aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Stir the mixture and cool the flask in an ice-water bath.

    • Slowly and carefully add concentrated sulfuric acid in portions through a dropping funnel. Maintain the temperature below 120°C during the addition.

    • After the addition is complete, remove the cooling bath and heat the mixture gently to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the mixture and dilute carefully with water. Make the solution strongly alkaline with concentrated sodium hydroxide solution while cooling.

    • Isolate the crude quinoline by steam distillation.

    • Separate the quinoline from the aqueous distillate, dry the organic layer, and purify by distillation under reduced pressure.

References

Managing exothermic reactions in Skraup synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center is dedicated to navigating one of the most formidable challenges in heterocyclic chemistry: the management of exothermic reactions in the Skraup synthesis of quinolines. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a deep dive into the causality behind experimental choices to empower researchers, scientists, and drug development professionals. This guide is structured to provide immediate, actionable solutions to common problems, ensuring the safe and successful execution of this powerful synthetic method.

Introduction: The Energetic Nature of the Skraup Synthesis

The Skraup synthesis, a cornerstone for producing the quinoline core since 1880, is a chemical reaction that forms quinolines from an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[1][2][3] The reaction's power lies in its ability to construct this vital heterocyclic scaffold from simple precursors. However, this transformative potential is coupled with a notoriously vigorous and highly exothermic nature.[1][4][5]

The primary sources of this exothermicity are the initial acid-catalyzed dehydration of glycerol to the highly reactive acrolein, followed by the subsequent Michael addition and cyclization steps.[6][7][8] If not properly managed, the reaction can accelerate uncontrollably, leading to a dangerous runaway condition characterized by rapid temperature and pressure increases, violent boiling, and the formation of significant amounts of tarry byproducts.[9][10] This guide provides the necessary framework to tame this reaction, ensuring safety, reproducibility, and high yields.

This section directly addresses the most pressing issues encountered during the Skraup synthesis in a practical question-and-answer format.

Category 1: Reaction Control & Thermal Safety

Q1: My Skraup reaction is extremely vigorous and seems on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?

A: A runaway Skraup reaction is a critical safety event. Understanding its causes is key to prevention.

Immediate Corrective Actions:

  • Cease Heating: Immediately remove any external heat source.

  • Emergency Cooling: If it is safe to do so, immerse the reaction flask in a pre-prepared ice-water or ice-salt bath to rapidly dissipate heat.[9][10]

  • Ensure Ventilation: The reaction should always be conducted in a certified chemical fume hood with the sash positioned for maximum protection. Be prepared for the potential evolution of fumes.

  • Utilize Safety Shielding: A blast shield must always be placed in front of the experimental setup.[9]

Root Cause Analysis & Prevention Strategy: The core issue is that the rate of heat generation is exceeding the rate of heat removal.[10] To prevent this, you must fundamentally slow down and control the exothermic steps.

  • Use of a Moderator: The single most effective preventative measure is the addition of a moderating agent. Ferrous sulfate (FeSO₄·7H₂O) is the most common and highly recommended moderator.[5][9][11] It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden surge of heat.[12] Boric acid has also been reported to control the exotherm.[11][13]

  • Controlled Reagent Addition: The order and rate of addition are critical. Concentrated sulfuric acid should be added slowly to the cooled mixture of the other reactants.[5][9] This allows for the dissipation of the heat of dilution and prevents a premature, uncontrolled start to the reaction.

  • Gradual & Strategic Heating: The reaction mixture should be heated gently to initiate the reaction. Once boiling begins, the external heat source should be removed.[1][9][11] The reaction's own exotherm is often sufficient to maintain reflux for 30-60 minutes.[9][12] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.

  • Efficient Agitation: Constant and efficient mechanical stirring is mandatory. This ensures even heat distribution throughout the reaction mixture, preventing the formation of localized hotspots which can trigger a runaway reaction.[5]

Q2: What is the safest and most effective way to set up the apparatus for a Skraup synthesis?

A: A proactive approach to safety begins with the correct experimental setup. A typical and recommended setup involves a three-necked round-bottom flask of appropriate size (do not exceed 50-60% of the flask's volume).

  • Center Neck: Fit with a mechanical stirrer (not a magnetic stir bar) to ensure powerful and consistent agitation of the often viscous mixture.

  • Side Neck 1: Fit with a reflux condenser to contain volatile reagents and byproducts. Ensure good water flow.

  • Side Neck 2: Fit with a dropping funnel for the controlled addition of sulfuric acid. A thermometer can also be placed here, ensuring the bulb is submerged in the reaction mixture.

Always have an ice bath ready and of sufficient size to accommodate the reaction flask.[4]

Experimental_Setup Dropping_Funnel Dropping Funnel (for H₂SO₄) Flask Three-Necked Flask (Aniline, Glycerol, FeSO₄) Dropping_Funnel->Flask Slow Addition Reflux_Condenser Reflux Condenser Mechanical_Stirrer Mechanical Stirrer Mechanical_Stirrer->Flask Efficient Agitation Flask->Reflux_Condenser Reflux Ice_Bath Ice Bath (Standby) Flask->Ice_Bath Emergency Cooling Heating_Mantle Heating Mantle / Oil Bath Heating_Mantle->Flask Controlled Heating Skraup_Workflow Start Start: Assemble Apparatus Charge Charge Flask: 1. Aniline 2. FeSO₄ 3. Glycerol Start->Charge Add_Acid Slowly Add H₂SO₄ (Cooling as needed) Charge->Add_Acid Add_Oxidant Add Nitrobenzene Add_Acid->Add_Oxidant Heat_Initiate Gently Heat to Initiate Boiling Add_Oxidant->Heat_Initiate Remove_Heat REMOVE HEAT SOURCE Heat_Initiate->Remove_Heat Exotherm Exothermic Reaction Sustains Reflux (30-60 min) Remove_Heat->Exotherm Heat_Complete Reapply Heat to Complete Reaction (3-5 hours) Exotherm->Heat_Complete Workup Cool, Dilute, Neutralize, & Steam Distill Heat_Complete->Workup Purify Purify Product Workup->Purify End End: Pure Quinoline Purify->End

References

Technical Support Center: Removal of Colored Impurities from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their experimental work. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, but their synthesis and handling can often lead to discoloration, complicating downstream applications and analysis.

This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the root causes of color formation and provide detailed troubleshooting guides and validated protocols to help you achieve the desired purity for your compounds.

Section 1: Understanding the Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the origin and nature of colored impurities in quinoline derivatives.

Q1: What is the primary cause of the yellow or brown discoloration in my quinoline derivative sample?

A: The discoloration of quinoline derivatives is most commonly a result of oxidation. Pure quinoline is a colorless liquid, but it and many of its derivatives are susceptible to air and light exposure, which leads to the formation of colored, often polymeric, degradation products.[1][2][3] The nitrogen atom in the quinoline ring can be oxidized to form N-oxides, and the benzene or pyridine rings can also undergo oxidative processes, especially if activating substituents are present.[4] Additionally, residual reagents or catalysts from the synthesis, such as nitrobenzene used in the Skraup synthesis, can contribute to color if not completely removed.[5]

Q2: Are these colored impurities always detrimental to my experiment or product?

A: Not necessarily, but it is a critical consideration. For many applications, the presence of a slight yellow or brown tint may not indicate a significant level of impurity and might be acceptable.[2] However, in drug development, toxicology studies, and applications requiring high-purity crystals (e.g., X-ray crystallography), these impurities are unacceptable. They can interfere with biological assays, compromise the stability of the final compound, and affect the accuracy of analytical measurements like UV-Vis or fluorescence spectroscopy.[6] Therefore, the required degree of purity dictates the necessity of a decolorization step.

Q3: Besides oxidation byproducts, what other types of impurities should I be aware of?

A: Beyond colored oxidative byproducts, several other types of impurities can be present:

  • Starting Material Impurities: Contaminants from the initial reagents can be carried through the synthesis.[2]

  • Isomeric Impurities: Depending on the synthetic route, regioisomers may form that are difficult to separate from the desired product. For example, the synthesis of 8-hydroxyquinoline can be contaminated with 5-hydroxyquinoline.[2]

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally related impurities that may or may not be colored. For instance, the Doebner-von Miller and Skraup syntheses are known for producing tarry byproducts.[7][8]

  • Residual Solvents: Solvents used during the reaction or workup can remain in the final product.[2]

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides direct answers and actionable solutions to specific problems encountered during the purification process.

Q1: I performed a recrystallization, but my final crystals are still colored. What should I do next?

A: This is a common issue and usually indicates that the colored impurities have similar solubility properties to your target compound. The best approach is to combine recrystallization with an adsorbent treatment.

Troubleshooting Steps:

  • Redissolve the Crystals: Dissolve your colored crystals in the minimum amount of the appropriate hot solvent.[9]

  • Add Activated Carbon: Add a very small amount of powdered activated carbon (decolorizing carbon) to the hot solution. A general starting point is 1-2% of the solute's weight. Be cautious, as adding too much can significantly reduce your yield by adsorbing your product.[9]

  • Briefly Heat: Keep the solution at or near boiling for a few minutes to allow the carbon to adsorb the colored impurities.[9]

  • Perform a Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[9]

  • Crystallize and Isolate: Allow the clear filtrate to cool slowly to form pure, colorless crystals.

If a single treatment is insufficient, a second recrystallization, with or without another carbon treatment, is often effective.[9]

Q2: I used activated carbon, but my solution remains colored. What could have gone wrong?

A: If activated carbon treatment is ineffective, consider the following possibilities:

  • Insufficient Amount or Contact Time: You may not have used enough activated carbon, or the contact time in the hot solution was too short. You can try incrementally increasing the amount of carbon, but be mindful of potential yield loss.

  • Incorrect Carbon Type: Activated carbons have different pore structures and surface chemistries. Carbons derived from wood are often effective for decolorizing liquids.[10] Some impurities may require chemically modified activated carbon (e.g., acid-treated) for efficient removal.[11][12]

  • pH of the Solution: The adsorption efficiency of activated carbon can be pH-dependent. For quinoline yellow, for instance, adsorptivity is greatly improved at an acidic pH.[13] Adjusting the pH of your solution (if your compound is stable) may enhance the performance of the carbon.

  • Highly Soluble Impurities: The impurity may be too soluble or may not have a strong affinity for the carbon surface. In this case, an alternative purification method like column chromatography is recommended.

Q3: My quinoline derivative is streaking badly or decomposing on a silica gel column. How can I purify it effectively?

A: This is a classic problem caused by the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2][14] This interaction leads to strong, sometimes irreversible, adsorption, causing tailing (streaking) and, in sensitive compounds, acid-catalyzed degradation.

Here is a decision-making workflow for troubleshooting this issue:

G start Problem: Streaking or Decomposition on Silica Gel mod_eluent Option 1: Modify Mobile Phase (Fastest & Easiest) start->mod_eluent deactivate_silica Option 2: Deactivate Silica Gel start->deactivate_silica change_sp Option 3: Change Stationary Phase (Most Robust) start->change_sp alt_method Option 4: Alternative Method start->alt_method mod_eluent_sol Solution: Add 0.5-2% triethylamine (NEt₃) or pyridine to the eluent. This neutralizes acidic sites. mod_eluent->mod_eluent_sol How? deactivate_silica_sol Solution: Prepare a slurry of silica gel with eluent containing NEt₃ before packing the column. deactivate_silica->deactivate_silica_sol How? change_sp_sol Solutions: - Use Neutral or Basic Alumina. - Use Reversed-Phase (C18) Silica. - Consider Florisil or Cellulose for very sensitive compounds. change_sp->change_sp_sol What to use? alt_method_sol Solutions: - Preparative HPLC (RP-HPLC). - High-Speed Counter-Current Chromatography (HSCCC) to avoid solid supports. alt_method->alt_method_sol What to use?

Caption: Decision tree for troubleshooting quinoline purification by column chromatography.

Summary of Solutions for Column Chromatography:

ProblemProbable CauseRecommended Solution(s)
Streaking/Tailing Strong interaction of basic quinoline nitrogen with acidic silica gel.[2]1. Add a basic modifier like triethylamine (0.5-2%) to the eluent.[2][14] 2. Use a more polar solvent system to reduce interaction. 3. Switch to a neutral or basic stationary phase like alumina.[14]
Decomposition on Column Acid-catalyzed degradation of sensitive functional groups by silica gel.[14]1. Deactivate silica gel with triethylamine before use.[2][14] 2. Use a less acidic stationary phase (alumina, Florisil).[2] 3. Use flash chromatography to minimize compound's residence time on the column.[14] 4. Run the column at a lower temperature (in a cold room).
Compound Won't Elute Compound is too polar and has very strong interactions with the stationary phase.1. Drastically increase the polarity of the mobile phase (e.g., add methanol to a DCM or EtOAc system). 2. Switch to reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile).[2]
Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective decolorization techniques.

Protocol 1: Activated Carbon Treatment for Decolorization

This protocol is designed for removing colored impurities from a solution of your quinoline derivative, typically before crystallization.

G cluster_workflow Activated Carbon Treatment Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Add Activated Carbon (1-2% w/w) dissolve->add_carbon heat 3. Heat Solution Gently (5-10 minutes) add_carbon->heat hot_filter 4. Perform Hot Filtration (Remove Carbon) heat->hot_filter cool 5. Cool Filtrate Slowly to Induce Crystallization hot_filter->cool isolate 6. Isolate Pure Crystals (Filtration & Drying) cool->isolate

Caption: Experimental workflow for decolorization using activated carbon.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure, colored quinoline derivative in the minimum amount of a suitable hot recrystallization solvent. Bring the solution to a gentle boil.

  • Cool Slightly & Add Carbon: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping. Wait a few seconds for the boiling to subside, then add a small amount of powdered activated carbon (e.g., 100-200 mg of carbon for 10 g of compound).

  • Adsorption: Swirl the flask and gently reheat the mixture for 5-10 minutes to ensure maximum adsorption of impurities onto the carbon. Do not boil vigorously.

  • Hot Filtration: Prepare a filtration setup with a pre-warmed stemless or short-stemmed funnel and fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask. The goal is to remove all the black carbon particles while the solution is still hot.

  • Crystallization: The resulting filtrate should be colorless or significantly lighter in color. Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[15]

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is designed to purify quinoline derivatives that exhibit streaking or decomposition on standard silica gel.

Methodology:

  • Prepare the Eluent: Prepare your desired mobile phase (e.g., a mixture of ethyl acetate and hexanes). To this mixture, add triethylamine (NEt₃) to a final concentration of 1% by volume (e.g., 10 mL of NEt₃ in 990 mL of solvent). Mix thoroughly.

  • Pack the Column: Pack a chromatography column with silica gel using your prepared basic eluent. Ensure the column is packed evenly without any air bubbles.[14]

  • Prepare the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable strong solvent like dichloromethane (DCM).

    • Dry Loading: Dissolve your product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is the preferred method for preventing band broadening.[14]

  • Load the Column: Carefully add your sample to the top of the silica gel bed. For dry loading, gently sprinkle the powder onto the top. Add a thin layer of sand to protect the surface.

  • Elute and Collect: Begin elution with your NEt₃-modified solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be present; it can typically be removed under high vacuum.

References

Technical Support Center: Troubleshooting Complex Reaction Mixtures in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Navigating Complex Reaction Mixtures

This section is dedicated to tackling the most common and challenging issues encountered during quinoline synthesis, from intractable tars to unexpected regioisomers.

Issue 1: My Skraup/Doebner-von Miller synthesis is producing a large amount of tar and polymeric material, resulting in low yields and difficult purification.

Q: What is causing the excessive tar formation, and how can I mitigate it?

A: Tar and polymer formation is a notorious problem in both the Skraup and Doebner-von Miller syntheses. This is primarily due to the harsh, strongly acidic and often high-temperature reaction conditions which promote the polymerization of the α,β-unsaturated aldehyde or ketone intermediates (like acrolein, formed in situ from glycerol in the Skraup synthesis).[1][2][3][4]

Causality and Strategic Solutions:

The key to preventing this lies in controlling the reaction's exothermicity and the concentration of the polymerizable species.[1][2]

  • Moderating the Reaction: The Skraup synthesis is highly exothermic.[1][2][4] The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled, less violent reaction over a longer period, thus preventing localized overheating and subsequent charring.[1][2][4] Boric acid can also be employed for this purpose.[2]

  • Controlled Reagent Addition: Slow and controlled addition of concentrated sulfuric acid with efficient cooling is paramount to manage the exotherm.[2] Similarly, in the Doebner-von Miller reaction, the slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize its self-polymerization.[5]

  • Biphasic Reaction Medium: For the Doebner-von Miller synthesis, employing a two-phase solvent system (e.g., water/toluene) can be highly effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most rampant.[1][2]

  • Optimizing Temperature: While heat is required to drive the reaction, excessive temperatures will favor polymerization and decomposition.[4] Gentle heating to initiate the reaction, followed by careful control of the exothermic phase, is recommended.[2]

Troubleshooting Workflow for Tar Formation:

G start High Tar Formation Observed moderator Incorporate a Moderating Agent (e.g., FeSO₄ in Skraup synthesis) start->moderator addition Implement Slow Reagent Addition (H₂SO₄ or α,β-unsaturated carbonyl) moderator->addition biphasic Consider a Biphasic Solvent System (for Doebner-von Miller) addition->biphasic temp Optimize Reaction Temperature biphasic->temp monitor Monitor Reaction by TLC/LC-MS temp->monitor end Improved Yield and Purity monitor->end

Caption: A logical workflow for troubleshooting tar formation.

Experimental Protocol: Moderated Skraup Synthesis

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to aniline in a round-bottom flask with efficient stirring and cooling in an ice bath.

  • Addition of Moderator and Reactants: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[4]

  • Controlled Heating: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[4]

  • Work-up: After the reaction has subsided, allow it to cool. Carefully dilute the mixture with water and make it strongly basic by the slow addition of a concentrated sodium hydroxide solution to liberate the quinoline base.[4]

  • Purification: The crude product, often a dark tarry substance, can be purified by steam distillation to separate the volatile quinoline from the non-volatile tar.[2][3] The quinoline in the distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.[5]

ParameterStandard ConditionOptimized Condition for Tar ReductionRationale
Moderator NoneFerrous sulfate (FeSO₄)Controls exothermicity, preventing charring.[1][2][4]
H₂SO₄ Addition RapidSlow, with coolingPrevents localized hotspots and runaway reactions.[2]
Temperature High, uncontrolledGentle initial heating, then self-sustainingMinimizes polymerization and decomposition.[2][4]
Issue 2: My Friedländer/Combes synthesis is producing a mixture of regioisomers.

Q: How can I control the regioselectivity when using an unsymmetrical ketone or β-diketone?

A: Poor regioselectivity is a common challenge in the Friedländer and Combes syntheses when an unsymmetrical ketone or β-diketone is used, as there are two possible sites for the initial condensation.[6][7][8]

Causality and Strategic Solutions:

The regiochemical outcome is determined by the relative rates of the competing condensation pathways. This can be influenced by steric and electronic factors of the substrates, as well as the choice of catalyst.[9]

  • Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity. In the Friedländer synthesis, amine catalysts, particularly cyclic secondary amines like pyrrolidine, can effectively direct the reaction towards the 2-substituted quinoline.[7] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have also been shown to promote regiospecific synthesis.[7] In the Combes synthesis, the choice between sulfuric acid and polyphosphoric acid (PPA) can alter the ratio of regioisomers formed.[2]

  • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone in a Combes synthesis will favor cyclization at the less sterically hindered position.[2]

  • Electronic Effects: The electronic nature of substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization in the Combes synthesis.[2]

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed catalyst Screen Different Catalysts (e.g., Amine catalysts, Ionic Liquids, PPA vs H₂SO₄) start->catalyst sterics Modify Substrate Sterics (if synthetically feasible) catalyst->sterics electronics Consider Electronic Effects of Substituents sterics->electronics analysis Analyze Regioisomer Ratio by ¹H NMR or GC-MS electronics->analysis end Optimized Regioselectivity analysis->end

Caption: A workflow for optimizing regioselectivity.

FactorInfluence on RegioselectivityExample
Catalyst (Friedländer) Amine catalysts can favor one regioisomer.[7]Pyrrolidine often directs towards the 2-substituted quinoline.[7]
Catalyst (Combes) Acid choice can alter isomer ratios.[2]PPA may give a different regioisomeric ratio compared to H₂SO₄.[2]
Substrate Sterics (Combes) Bulky groups direct cyclization to the less hindered side.[2]A bulky R group on the β-diketone can favor one isomer.[9]
Issue 3: My reaction has stalled, and I have a low conversion of starting materials.

Q: What are the common causes of low conversion in quinoline synthesis, and how can I drive the reaction to completion?

A: Low conversion can be attributed to several factors, including suboptimal reaction temperature, poor substrate reactivity, or the inhibitory effect of water produced during the reaction.[4]

Causality and Strategic Solutions:

  • Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed at a reasonable rate. However, a temperature that is too low will result in an incomplete or very slow reaction.[4] Conversely, excessively high temperatures can lead to decomposition.[4] Careful temperature optimization is key.

  • Substrate Reactivity: The electronic properties of the starting materials play a significant role. For instance, anilines bearing electron-withdrawing groups are less nucleophilic, which can make the initial Michael addition or condensation step more difficult, leading to lower yields.[4] In such cases, a more forceful catalyst or higher temperatures may be necessary.

  • Water Removal: In many acid-catalyzed quinoline syntheses, water is a byproduct of the cyclization and dehydration steps. The presence of this water can inhibit the reaction equilibrium.[4] Using anhydrous reagents and solvents, or employing a Dean-Stark apparatus to remove water azeotropically, can significantly improve conversion.

  • Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions, verify the concentration and purity of the acid. For metal-catalyzed processes, ensure the catalyst has not been deactivated by air or moisture.[10]

Troubleshooting Protocol for Low Conversion

  • Reaction Monitoring: Actively monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the reaction has indeed stalled.[4]

  • Temperature Adjustment: Gradually increase the reaction temperature in 10-20 °C increments, while continuing to monitor for product formation and any potential decomposition.

  • Water Removal: If applicable to your synthesis, set up a Dean-Stark trap to remove water as it is formed.

  • Catalyst Addition: If catalyst deactivation is suspected, a fresh portion of the catalyst can be added to the reaction mixture.

  • Extended Reaction Time: If the reaction is proceeding slowly but cleanly, extending the reaction time may be sufficient to achieve a higher conversion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate quinoline synthesis for my target molecule?

A1: The choice of synthesis depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

  • Skraup Synthesis: Best for preparing unsubstituted or simple alkyl-substituted quinolines.[11]

  • Doebner-von Miller Synthesis: Versatile for a wider range of substituted quinolines, starting from anilines and α,β-unsaturated carbonyls.[12]

  • Friedländer Synthesis: Ideal for synthesizing quinolines with substitution at the 2- and 3-positions, starting from a 2-aminoaryl aldehyde or ketone.[6][13]

  • Combes Synthesis: Used to prepare 2,4-disubstituted quinolines from anilines and β-diketones.[9][14]

Q2: What are the key safety precautions to take when performing classical quinoline syntheses?

A2: Many classical quinoline syntheses involve hazardous reagents and conditions.

  • Strong Acids: The Skraup, Doebner-von Miller, and Combes syntheses often use concentrated sulfuric or polyphosphoric acid.[9][12] These are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) such as acid-resistant gloves, a lab coat, and safety goggles.[15]

  • Exothermic Reactions: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2][4] Ensure efficient stirring and have a cooling bath readily available.

  • Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin. Nitrobenzene, used in the Skraup synthesis, is also highly toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate gloves.[15]

Q3: My crude quinoline product is a dark, oily substance. What are the most effective purification techniques?

A3: The purification of crude quinoline products, especially from reactions prone to tar formation, requires a multi-step approach.

  • Initial Work-up: After neutralizing the reaction mixture, an initial extraction with an organic solvent will separate the crude product from inorganic salts.

  • Steam Distillation: For volatile quinolines, steam distillation is an excellent method to separate the product from non-volatile tars and polymeric materials.[2][3]

  • Column Chromatography: For less volatile or solid products, column chromatography on silica gel or alumina is a standard purification technique. A preliminary filtration through a plug of silica gel can be beneficial to remove the bulk of the tar before loading onto a column.[3]

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system is an effective final purification step.

  • Vacuum Distillation: For liquid products, vacuum distillation can be used for final purification after initial cleanup by other methods.

Q4: What analytical techniques are best for monitoring the progress of my quinoline synthesis and characterizing the products?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for reaction monitoring and to identify volatile byproducts.[16]

  • Product Characterization: High-Performance Liquid Chromatography (HPLC) is useful for assessing the purity of the final product.[16] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its isomers are fundamental scaffolds in medicinal chemistry, forming the core of a multitude of natural and synthetic molecules with significant biological activities. The position of the nitrogen atom within the bicyclic structure, as well as the placement of various substituents, gives rise to a diverse family of isomers, each with a unique electronic and steric profile. This, in turn, dictates their interactions with biological targets and ultimately their pharmacological effects. This guide provides an in-depth comparative analysis of the biological activities of key quinoline isomers, with a focus on their anticancer, antimicrobial, and antimalarial properties. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation.

The primary isomers under consideration are quinoline and its structural isomer, isoquinoline, where the nitrogen atom is located at the 2-position instead of the 1-position.[1] Furthermore, we will examine the profound impact of substituent position on the biological activity of quinoline derivatives, including methyl-, chloro-, and nitro-substituted isomers. Understanding these subtle yet critical structural differences is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

I. The Isomeric Dichotomy: Quinoline vs. Isoquinoline

While quinoline and isoquinoline share the same molecular formula (C₉H₇N), the seemingly minor shift in the nitrogen atom's position leads to vastly different biological consequences.[1] The most critical distinction lies in their metabolic fate and resulting genotoxicity.

A. Metabolic Activation and Genotoxicity: A Tale of Two Isomers

The primary metabolic pathway for quinoline involves oxidation by cytochrome P450 enzymes to form the reactive quinoline-5,6-epoxide. This epoxide is an electrophilic intermediate that can covalently bind to nucleophilic sites on cellular macromolecules, including DNA. This DNA adduct formation is a key initiating event in mutagenesis and carcinogenesis, explaining why quinoline is recognized as a hepatocarcinogen.

In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway. Its metabolites are generally considered non-genotoxic. This fundamental difference in biotransformation is a critical determinant of their distinct safety profiles and has significant implications for drug development.

Expert Insight: The differential metabolism of quinoline and isoquinoline underscores the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening in drug discovery. A seemingly promising scaffold based on in vitro activity can be quickly derailed by a toxic metabolic pathway. For quinoline-based drug candidates, a thorough investigation of their metabolic profile to rule out the formation of reactive epoxides is a mandatory step.

II. Positional Isomerism and Anticancer Activity

The position of substituents on the quinoline ring dramatically influences its anticancer properties. This is a classic example of a structure-activity relationship (SAR), where minor structural modifications lead to significant changes in biological efficacy.

A. Methylquinoline Isomers: A Case Study in Carcinogenicity

The influence of the methyl group's position on the carcinogenicity of quinoline is a well-documented example of positional isomerism dictating biological activity. Comparative studies have shown that:

  • 4-Methylquinoline is at least as potent a tumor initiator as the parent quinoline molecule.[2]

  • 7-Methylquinoline , in contrast, is not significantly tumorigenic.[2]

This difference is attributed to the electronic effects of the methyl group influencing the stability and reactivity of the carcinogenic 5,6-epoxide intermediate.

B. Chloro- and Nitroquinoline Isomers: Modulating Cytotoxicity

The introduction of electron-withdrawing groups like chloro and nitro moieties can significantly enhance the cytotoxic potential of the quinoline core.[3] The position of these substituents is a critical determinant of their anticancer activity. While direct head-to-head comparisons of all isomers are limited, available data on structurally related compounds allow for the inference of SAR.

Table 1: Comparative Cytotoxicity of Chloro- and Nitro-Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[4]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[4]
7-Chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[5]
4-Amino-7-chloroquinoline derivativeMDA-MB-468 (Breast)7.35 - 8.73[6]
8-Nitroquinoline derivative (9i)MCF-7 (Breast)Moderate to good activity[7]
8-Nitroquinoline derivative (9i)A549 (Lung)Moderate to good activity[7]

Note: IC50 values should be compared with caution due to variations in experimental conditions across different studies. The data presented highlights the potent anticancer activity within this class of compounds.

C. Mechanism of Anticancer Action: Topoisomerase Inhibition

A primary mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerases, quinoline compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Both quinoline and isoquinoline scaffolds have been incorporated into topoisomerase inhibitors. The indenoisoquinoline class of compounds, for instance, are potent non-camptothecin topoisomerase I inhibitors.[10]

Diagram 1: Generalized Signaling Pathway for Quinoline-Induced Apoptosis via Topoisomerase Inhibition

apoptosis_pathway quinoline Quinoline Isomer topoisomerase Topoisomerase I/II quinoline->topoisomerase Inhibition dna_damage DNA Strand Breaks topoisomerase->dna_damage Accumulation of p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Quinoline isomers can inhibit topoisomerases, leading to DNA damage, p53 activation, and subsequent mitochondrial-mediated apoptosis.

III. Comparative Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics. The position of substituents on the quinoline ring also plays a crucial role in determining their antimicrobial spectrum and potency.

A. Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents. For instance, in a series of quinolinequinones, the activity was predominantly against Gram-positive bacteria, with specific isomers showing enhanced potency against clinically resistant Staphylococcus species.[11] Similarly, for 8-hydroxyquinoline derivatives, halogenation at the 7-position and the introduction of a nitro group were found to modulate the antimicrobial spectrum and potency.[12]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Quinolinequinone (QQ2)Clinically resistant Staphylococcus spp.1.22 - 9.76[11]
Quinolinequinone (QQ6)Enterococcus faecalis4.88[11]
2-Sulfoether-4-quinoloneStaphylococcus aureus0.8 µM[13]
2-Sulfoether-4-quinoloneBacillus cereus1.61 µM[13]
2-Nitroquinoline derivativeVarious bacteria and fungiBroad-spectrum activity[14]
8-HydroxyquinolineGram-positive bacteria3.44–13.78 µM[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

B. Isoquinoline's Antimicrobial Potential

While the quinoline scaffold is more established in antimicrobial drug discovery, isoquinoline alkaloids have also demonstrated significant antibacterial and antifungal activities.[15][16] The presence of a quaternary nitrogen and a methylenedioxy group at specific positions in certain isoquinoline alkaloids has been shown to be important for their antimicrobial efficacy.[15]

IV. Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is arguably most famous for its role in the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays of antimalarial therapy for decades.[17]

A. Mechanism of Action: Targeting Heme Detoxification

The malaria parasite, Plasmodium falciparum, digests hemoglobin in the red blood cells of its host, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[18][19] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the heme detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic free heme and parasite death.[18]

Diagram 2: Simplified Representation of Heme Detoxification and its Inhibition by Quinoline Antimalarials

heme_detoxification hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion by parasite hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation leads to quinoline Quinoline Antimalarial quinoline->hemozoin Inhibition of polymerization

Caption: Quinoline antimalarials inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death.

B. Comparative Antimalarial Potency of Isomers

The antimalarial activity is highly sensitive to the isomeric form of the quinoline derivative. For instance, the position of the amino group is critical, with 4-aminoquinolines generally being more effective than other positional isomers. The presence and position of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is also crucial for activity.[20]

While quinoline-based compounds are the cornerstone of antimalarial therapy, some isoquinoline derivatives have also shown promising antiplasmodial activity.[21]

Table 3: Comparative Antimalarial Activity of Quinoline and Isoquinoline Derivatives (IC50 values)

Compound/DerivativeP. falciparum StrainIC50Reference(s)
7-Chloro-4-aminoquinoline-pyrimidine hybridW2 (resistant)0.033 µM[20]
Quinoline-sulfonamide hybrid3D7 (sensitive)0.01 - 0.05 µM[20]
Quinoline-sulfonamide hybridK1 (resistant)0.36 - 0.41 µM[20]
Isoquinoline phenyl derivative (6)K1 (resistant)1.91 ± 0.21 μM[21]
Isoquinoline phenyl derivative (6)3D7 (sensitive)2.31 ± 0.33 μM[21]
Isoquinoline-triazole derivative (15)K1 (resistant)4.55 ± 0.10 μM[21]

Note: IC50 values represent the concentration of a compound that inhibits 50% of parasite growth.

V. Experimental Protocols

To facilitate the comparative analysis of quinoline isomers, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays.

A. Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[22]

  • Incubate for 6 to 24 hours under appropriate conditions for the cell line to allow for attachment.[22]

2. Compound Treatment:

  • Prepare serial dilutions of the quinoline isomers in the appropriate cell culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[22]

  • Incubate for 2 to 4 hours until a purple precipitate is visible.[22]

4. Formazan Solubilization:

  • Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[22]

  • Leave the plate at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.[22]

5. Absorbance Measurement:

  • Record the absorbance at 570 nm using a microplate reader.[22]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram 3: Workflow for the MTT Cytotoxicity Assay

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (6-24h) seed_cells->incubate1 add_compounds Add Quinoline Isomer Dilutions incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Reagent incubate3->add_solubilizer incubate4 Incubate (2h, dark) add_solubilizer->incubate4 read_absorbance Read Absorbance (570 nm) incubate4->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A stepwise workflow for determining the cytotoxicity of quinoline isomers using the MTT assay.

B. Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][23]

1. Preparation of Antimicrobial Dilutions:

  • Prepare serial two-fold dilutions of the quinoline isomers in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[23]

2. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

3. Inoculation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).[23]

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours.[23]

5. MIC Determination:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3][23] This can be determined by visual inspection or by measuring the optical density with a microplate reader.

Conclusion

The biological activity of quinoline and its isomers is a rich and complex field of study, with profound implications for drug discovery and development. This guide has highlighted the critical role that isomerism plays in dictating the pharmacological and toxicological profiles of these versatile heterocyclic compounds. The stark contrast in the genotoxicity of quinoline and isoquinoline, driven by their distinct metabolic pathways, serves as a powerful reminder of the importance of considering the entire biological fate of a molecule. Furthermore, the significant impact of substituent position on the anticancer, antimicrobial, and antimalarial activities of quinoline derivatives underscores the power of structure-activity relationship studies in guiding the design of more potent and selective therapeutic agents.

The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel quinoline isomers, enabling robust and reproducible comparative analyses. As researchers continue to explore the vast chemical space of quinoline and its isomers, a deep understanding of the principles outlined in this guide will be indispensable for unlocking their full therapeutic potential and developing the next generation of life-saving medicines.

References

A Technical Guide to Kinase Inhibition: Comparing Quinoline-7-carbonitrile and its Analogs Against Established EGFR/HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and nuanced. The selection of an appropriate inhibitor for investigation requires a deep understanding of its mechanism of action, target selectivity, and potency in relevant biological systems. This guide provides a detailed comparison of Quinoline-7-carbonitrile, a notable scaffold for inhibitors of the PI3K/AKT/mTOR signaling pathway, against a panel of well-established, clinically relevant kinase inhibitors that primarily target the EGFR/HER2 pathways.

Through a comprehensive analysis of their core mechanisms, supported by experimental data and detailed protocols, this guide aims to equip the reader with the foundational knowledge to make informed decisions in their research endeavors.

Section 1: Introduction to the Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. This has led to the intensive development of small molecule kinase inhibitors as therapeutic agents. Here, we compare two distinct classes of these inhibitors: a quinoline-based inhibitor targeting the PI3K/AKT/mTOR pathway and several established drugs targeting the EGFR/HER2 pathways.

This compound and its Analogs: The quinoline scaffold has emerged as a promising framework in medicinal chemistry for the development of kinase inhibitors.[1][2] this compound, in particular, and its derivatives have shown potential as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that governs cell growth, proliferation, and survival.[3] For the purpose of this guide, we will refer to quantitative data from a potent quinoline-based mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), which demonstrates an IC50 of 64 nM in a cell-free mTOR assay and effectively disrupts the PI3K-Akt-mTOR signaling cascade.[3]

EGFR/HER2 Inhibitors: The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are well-validated targets in oncology. This guide will focus on the following established inhibitors:

  • Gefitinib and Erlotinib: First-generation, reversible EGFR tyrosine kinase inhibitors (TKIs).[4][5]

  • Afatinib and Lapatinib: Second-generation, irreversible pan-ErbB or dual EGFR/HER2 inhibitors.[6][7]

  • Osimertinib: A third-generation, irreversible EGFR inhibitor that is particularly effective against resistance mutations.[8]

Section 2: Mechanism of Action and Signaling Pathways

A fundamental understanding of the signaling pathways targeted by these inhibitors is crucial for interpreting experimental data and predicting their cellular effects.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation.[9] Its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Quinoline This compound (and analogs) Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline-based inhibitors.

Quinoline-based inhibitors, such as PQQ, act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[3]

The EGFR/HER2 Signaling Pathway

The EGFR/HER2 signaling pathway is another critical regulator of cell proliferation and survival.[10] Overexpression or activating mutations of EGFR and HER2 are common in various cancers, including non-small cell lung cancer and breast cancer.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binds to TK_Domain Tyrosine Kinase Domain EGFR_HER2->TK_Domain Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TK_Domain->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway TK_Domain->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitors Gefitinib, Erlotinib, Afatinib, Lapatinib, Osimertinib Inhibitors->TK_Domain Inhibits

Caption: EGFR/HER2 signaling pathway and the inhibitory action of TKIs.

The EGFR/HER2 inhibitors discussed in this guide are ATP-competitive inhibitors of the intracellular tyrosine kinase domain of these receptors.[5][7] By blocking the kinase activity, they prevent the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a reduction in cell proliferation and survival.[10][11]

Section 3: Comparative Performance Data

The potency of a kinase inhibitor is a critical parameter for its evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

In Vitro Kinase Inhibition

The following table summarizes the reported IC50 values for the discussed inhibitors against their primary kinase targets. It is important to note that assay conditions can significantly influence these values.

InhibitorPrimary Target(s)IC50 (nM)Citation(s)
Quinoline Analog (PQQ) mTOR64[3]
Gefitinib EGFR (wild-type)2-37[12]
EGFR (L858R)1.3-24[12]
EGFR (Exon 19 del)1.2-5.4[12]
Erlotinib EGFR (wild-type)2-20[12]
EGFR (L858R)4-50[12]
EGFR (Exon 19 del)1-50[12]
Afatinib EGFR (wild-type)0.5-10[12]
EGFR (L858R)0.1-1[12]
EGFR (Exon 19 del)0.1-1[12]
HER214[6]
Lapatinib EGFR3[7]
HER29[7]
Osimertinib EGFR (L858R/T790M)<1[8]
EGFR (Exon 19 del/T790M)<1[8]
EGFR (wild-type)~480[8]

Analysis: The quinoline-based mTOR inhibitor PQQ demonstrates potent, nanomolar inhibition of its target. The EGFR/HER2 inhibitors show a range of potencies, with the second and third-generation inhibitors (Afatinib and Osimertinib) generally exhibiting lower IC50 values, indicating higher potency. Notably, Osimertinib displays remarkable selectivity for mutant EGFR over wild-type, which is a key factor in its improved therapeutic window.[8]

Cellular Potency

While in vitro kinase assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant measure of a compound's activity. The following table presents a selection of reported cellular IC50 values.

InhibitorCell LineRelevant TargetCellular IC50Citation(s)
Quinoline Analog (HA-3d) MDA-MB231mTOR/PI3K/Akt0.78 µM
HCT-116mTOR/PI3K/Akt0.61 µM
Gefitinib A431 (EGFR overexpressing)EGFR~80 nM[12]
Erlotinib BxPC-3 (Pancreatic)EGFR1.26 µM
Afatinib BxPC3 (Pancreatic)Pan-ErbB11 nM
Lapatinib BT474 (HER2+)HER2/EGFR~30 nM[7]
Osimertinib H1975 (L858R/T790M)Mutant EGFR~10 nM[8]

Analysis: The cellular potency data generally correlates with the in vitro kinase inhibition data. The quinoline-based inhibitor shows sub-micromolar activity in cancer cell lines. The EGFR/HER2 inhibitors demonstrate a wide range of cellular potencies, which can be influenced by factors such as cell permeability, off-target effects, and the specific genetic background of the cell line.

Section 4: Experimental Protocols

To ensure the reproducibility and validity of experimental findings, it is essential to follow well-defined and robust protocols. The following are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of inhibitor in DMSO. B 2. Prepare kinase, substrate, and ATP solutions in assay buffer. C 3. Add inhibitor and kinase to a 384-well plate. Incubate. B->C D 4. Initiate reaction by adding substrate/ATP mix. C->D E 5. Incubate at 30°C. D->E F 6. Stop reaction and detect ADP produced (e.g., ADP-Glo™). E->F G 7. Measure luminescence. F->G H 8. Plot data and calculate IC50 value. G->H

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the kinase inhibitor in 100% DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cell Viability Assay (MTT)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[6]

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation Incubation & Staining cluster_readout Readout & Analysis A 1. Seed cells in a 96-well plate. B 2. Allow cells to adhere overnight. A->B C 3. Treat cells with serial dilutions of the inhibitor. B->C D 4. Incubate for 48-72 hours. C->D E 5. Add MTT reagent to each well. D->E F 6. Incubate for 2-4 hours (formazan formation). E->F G 7. Solubilize formazan crystals (e.g., with DMSO). F->G H 8. Measure absorbance at ~570 nm. G->H I 9. Plot data and calculate cellular IC50. H->I

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Kinase inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

  • Cell Adhesion: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the cellular IC50 value from the resulting dose-response curve.[6]

Section 5: Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its analogs against a panel of established EGFR/HER2 kinase inhibitors. The data and protocols presented herein offer a framework for the rational evaluation of novel kinase inhibitors.

The quinoline scaffold represents a promising starting point for the development of potent and selective inhibitors of the PI3K/AKT/mTOR pathway. Further optimization of this scaffold could lead to the discovery of next-generation therapeutics for a variety of cancers.

In contrast, the EGFR/HER2 inhibitors, while highly effective in specific patient populations, are faced with the challenge of acquired resistance. The development of third-generation inhibitors like osimertinib highlights the importance of understanding resistance mechanisms and designing drugs that can overcome them.

Future research in this field will likely focus on:

  • Improving Selectivity: Designing inhibitors with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing novel strategies to combat both intrinsic and acquired resistance to kinase inhibitors.

  • Combination Therapies: Exploring the synergistic effects of combining inhibitors that target different signaling pathways.

By leveraging the experimental approaches outlined in this guide, researchers can contribute to the advancement of kinase inhibitor discovery and the development of more effective cancer therapies.

References

A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and In-Silico Innovation

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and its ability to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer,[2][3][4][5] anti-HIV,[6][7] anti-inflammatory,[8] and antibacterial properties.[9] The versatility of the quinoline nucleus allows for chemical modifications that can fine-tune its biological activity, making it a focal point in modern drug discovery.[5][10]

To navigate the vast chemical space of possible quinoline derivatives and rationalize their therapeutic potential, computational methods are indispensable. Among these, molecular docking has emerged as a powerful and cost-effective tool.[10][11] It predicts the preferred orientation and binding affinity of a small molecule (the ligand, e.g., a quinoline derivative) within the active site of a target protein.[12][13] This in-silico approach provides critical insights into the molecular interactions driving biological activity, thereby guiding the design and optimization of more potent and selective therapeutic agents.

This guide offers a comparative overview of molecular docking methodologies as applied to quinoline derivatives. It is designed for researchers and drug development professionals, providing not just procedural steps, but the underlying scientific rationale, comparative data from various docking engines, and a framework for ensuring the validity and reproducibility of your results.

Chapter 1: The Foundation—Preparing the Molecular Actors

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Both the protein target and the quinoline ligand must be meticulously prepared to reflect a biochemically relevant state.

The Target Protein: From Static Crystal Structure to Dynamic Model

The starting point is typically an experimentally determined 3D structure of the target protein, retrieved from the Protein Data Bank (PDB). However, these structures are raw data and require several processing steps.

Experimental Protocol: Target Protein Preparation

  • Structure Retrieval: Download the PDB file for your target of interest (e.g., PDB ID: 4I2P for HIV Reverse Transcriptase,[6] PDB ID: 1IEP for c-Abl kinase[5]).

  • Initial Cleanup: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and ions that are not critical for binding or structural integrity.[14][15] The co-crystallized ligand, if present, should be saved separately to define the binding site and for later validation.

  • Chain Selection: If the protein is a multimer, select the biologically relevant chain(s) for the docking study.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is a critical step, as hydrogen bonds are key drivers of molecular recognition. Assign partial charges using a suitable force field (e.g., AMBER, CHARMM). The protonation state of residues like Histidine at physiological pH must be carefully considered.[15][16]

  • Structural Refinement: Perform a brief energy minimization on the protein structure. This process relieves any steric clashes or unfavorable geometries introduced during the preparation steps, resulting in a more stable and realistic receptor model.[16]

The Ligand: Preparing Quinoline Derivatives for Interaction

The small molecule must also be converted into a suitable 3D format with correct chemical properties.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of your quinoline derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Protonation State and Tautomers: Determine the most likely protonation state of the ligand at physiological pH (around 7.4). This is crucial as the charge of the ligand directly affects its interaction with the protein.[14]

  • Energy Minimization: Minimize the energy of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation before docking.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility.

Below is a diagram illustrating the preparatory workflow for a typical molecular docking experiment.

G cluster_target Target Preparation cluster_ligand Ligand Preparation PDB 1. Download PDB Structure Clean 2. Remove Water, Ions, etc. PDB->Clean ProtonateP 3. Add Hydrogens & Assign Charges Clean->ProtonateP MinimizeP 4. Energy Minimization ProtonateP->MinimizeP Grid 5. Define Binding Site (Grid) MinimizeP->Grid Dock Molecular Docking Simulation Grid->Dock Draw 1. 2D Structure of Quinoline Derivative Convert3D 2. Convert to 3D Draw->Convert3D ProtonateL 3. Assign Protonation State Convert3D->ProtonateL MinimizeL 4. Energy Minimization ProtonateL->MinimizeL MinimizeL->Dock Analyze Analysis & Validation Dock->Analyze

Caption: Workflow for preparing the target protein and ligand for molecular docking.

Chapter 2: A Comparative Analysis of Docking Engines and Scoring Functions

Several software packages are available for molecular docking, each employing different search algorithms and scoring functions. The choice of software can influence the outcome, and understanding their fundamental differences is key.

Software PlatformAlgorithm & Scoring Function PrincipleCommon Use Case for Quinoline StudiesAdvantagesLimitations
AutoDock Vina Uses a Lamarckian genetic algorithm for global search. The scoring function is empirical, combining terms for steric, electrostatic, and hydrophobic interactions.[17]Widely used in academic research for virtual screening and binding mode prediction due to its speed and accessibility.[10][17]Open-source and free; fast and efficient; generally good at predicting binding poses.Scoring function is less accurate for ranking compounds by affinity compared to commercial software.
Glide (Schrödinger) Employs a hierarchical search protocol. The GlideScore function is an empirical scoring function with terms for lipophilic-lipophilic, hydrogen-bonding, and metal-binding interactions, refined with force-field terms.[6]Used for high-accuracy binding mode prediction and affinity estimation in both academic and industrial settings.[12]High accuracy in pose prediction; reliable scoring for ranking compounds.Commercial and computationally expensive.
GOLD Uses a genetic algorithm to explore ligand and partial protein flexibility. Scoring functions include GoldScore, ChemScore, and ASP.Particularly useful when protein side-chain flexibility in the active site is known to be important for ligand binding.Excellent handling of ligand flexibility and partial protein flexibility.Can be slower than other methods; requires careful parameterization.

The "scoring function" is the mathematical model used to estimate the binding affinity between the ligand and protein for a given pose.[18] A lower (more negative) score generally indicates a more favorable binding interaction.

G cluster_types Primary Approaches SF Scoring Functions FF Force-Field Based (e.g., CHARMM, AMBER) Calculates van der Waals and electrostatic energies. SF->FF Empirical Empirical (e.g., GlideScore, ChemScore) Uses regression to fit coefficients of energy terms to experimental binding data. SF->Empirical KB Knowledge-Based (e.g., PMF, DrugScore) Derives potentials from statistical analysis of known protein-ligand complexes. SF->KB

Caption: Major categories of scoring functions used in molecular docking.

Chapter 3: Data in Focus—Performance of Docking on Quinoline Derivatives

The following table summarizes experimental data from various studies, showcasing the application of different docking programs to quinoline derivatives against several important cancer and viral targets.

Quinoline Derivative StudiedTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrimidine-containing quinolineHIV Reverse Transcriptase (4I2P)Glide (XP Mode)-10.675LYS 101, TRP 229[6]
Quinoline-thiadiazole derivativeCyclooxygenase-1 (COX-1)AutoDock 4-8.56-[8][19]
2H-thiopyrano[2,3-b]quinolineCB1a peptide (2IGR)AutoDock Vina-6.1ILE-8, LYS-7, VAL-14[17]
General quinoline derivativeVEGFR-2GLIDE-11.55LEU-840, LYS-868[12]
Quinoline-amidrazone hybridc-Abl Kinase (1IEP)---[5]
Quinoline-based inhibitorPI3Kα--11.973-[12]

Note: Direct comparison of scores between different software platforms is not advisable due to variations in their underlying algorithms and scoring functions.[12]

Chapter 4: Ensuring Scientific Integrity—The Critical Role of Validation

A docking result is merely a computational prediction until it is validated. Validation anchors the in-silico model to experimental reality and builds confidence in its predictive power.

The Gold Standard: Redocking

The most common and essential validation step is "redocking." This involves docking the co-crystallized ligand (that was removed during protein preparation) back into the protein's active site.

Experimental Protocol: Docking Validation

  • Perform Docking: Dock the co-crystallized ligand into the prepared protein using the exact same protocol and parameters you will use for your quinoline derivatives.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the co-crystallized ligand onto its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation.[9] This indicates that your docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you may need to adjust your parameters, such as the size of the binding box or the search algorithm's exhaustiveness.

Correlating docking scores with in-vitro experimental data (e.g., IC₅₀ values) is another powerful validation method. A good correlation suggests that the docking protocol can not only predict the binding mode but also rank the relative potencies of different derivatives.[2][9]

Conclusion

Molecular docking is a potent computational microscope for visualizing and evaluating the interactions of quinoline derivatives with their biological targets. As this guide has detailed, successful and meaningful docking studies are not a "press-button" affair. They require a methodical approach grounded in a solid understanding of the principles of molecular preparation, the nuances of different docking engines, and, most importantly, rigorous validation. By following these principles, researchers can leverage molecular docking to accelerate the journey from a promising quinoline scaffold to a potent therapeutic agent.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist, the quinoline scaffold is a privileged structure, forming the backbone of a vast array of pharmaceuticals, from the historic anti-malarial quinine to modern anticancer agents. The efficient construction of this bicyclic heterocycle is therefore a cornerstone of drug discovery and development. This guide provides an in-depth, objective comparison of the most significant methods for quinoline synthesis, moving beyond a mere recitation of steps to dissect the causality behind experimental choices. We will explore the nuances of classical named reactions and contrast them with a modern catalytic approach, offering field-proven insights to guide your synthetic strategy. Every protocol herein is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

The Strategic Choice: Navigating the Landscape of Quinoline Synthesis

The selection of a synthetic route to a target quinoline is a strategic decision dictated by the desired substitution pattern, the availability and electronic nature of starting materials, and tolerance for specific reaction conditions. Classical methods, while venerable, often involve harsh reagents and high temperatures. In contrast, modern catalytic methods offer milder conditions and novel bond-forming strategies, though catalyst cost and sensitivity can be a consideration. This guide will illuminate the strengths and weaknesses of each approach, empowering you to make the most informed choice for your project.

The Skraup Synthesis: The Archetypal, Forceful Annulation

First reported in 1880, the Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from simple starting materials.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Mechanistic Rationale: The key to the Skraup synthesis lies in the in situ formation of acrolein from the dehydration of glycerol by concentrated sulfuric acid.[2] The aniline then undergoes a Michael addition to this highly reactive α,β-unsaturated aldehyde. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, driven by the strongly acidic conditions. Finally, an oxidation step, often employing the nitrobenzene co-reactant, furnishes the aromatic quinoline ring system.[3] The reaction is notoriously exothermic and can be violent; the inclusion of a moderator like ferrous sulfate is a critical safety measure to control the reaction rate.[3]

Advantages:

  • Utilizes simple, readily available starting materials.

  • Effective for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.

Disadvantages:

  • Extremely harsh and hazardous reaction conditions (strong acid, high temperature).

  • Often produces low to moderate yields and significant tar formation.[4]

  • Limited scope for substitution on the pyridine ring.

Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, a highly trusted source for reproducible procedures.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (for workup)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.

  • To the resulting aniline sulfate, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Finally, add nitrobenzene, which serves as both the oxidant and a solvent.

  • Heat the mixture gently. The reaction is highly exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask with a wet towel.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours to ensure the reaction goes to completion.

  • After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolate the crude quinoline and unreacted nitrobenzene via steam distillation.

  • The quinoline is then purified from the distillate, typically by extraction and subsequent distillation under reduced pressure, to yield the final product. A typical yield for this procedure is 84-91%.

Experimental Workflow Diagram:

Skraup_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aniline, Glycerol, Nitrobenzene, FeSO₄ B Add conc. H₂SO₄ (slowly, with cooling) A->B C Gentle Heating (initiate reaction) B->C D Reflux (3-5 h) (self-sustaining) C->D E Cool & Quench (Water) D->E F Neutralize (conc. NaOH) E->F G Steam Distillation F->G H Purification (Extraction, Distillation) G->H I Quinoline H->I

Caption: General workflow for the Skraup Synthesis of quinoline.

The Doebner-von Miller Reaction: A More Versatile Variation

The Doebner-von Miller reaction is a modification of the Skraup synthesis that offers greater flexibility by using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[5][6] This allows for the introduction of substituents at the 2- and/or 4-positions of the quinoline ring.

Mechanistic Rationale: The mechanism is analogous to the Skraup synthesis. It begins with the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound under acidic conditions.[4] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration. The final step is an oxidation to form the aromatic quinoline system. A common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which can lead to significant tar formation and reduced yields.[4][7]

Advantages:

  • Allows for the synthesis of 2- and 4-substituted quinolines.

  • Utilizes readily available α,β-unsaturated carbonyl compounds or precursors.

Disadvantages:

  • Still requires harsh acidic conditions and often high temperatures.

  • Prone to polymerization of the carbonyl reactant, leading to low yields and difficult purification.[7]

  • The regiochemical outcome can be complex with certain substitution patterns.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is designed to minimize the common side reaction of tar formation by employing a biphasic solvent system.

Materials:

  • Aniline

  • Crotonaldehyde (an α,β-unsaturated aldehyde)

  • Hydrochloric Acid (6 M)

  • Toluene

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Dissolve crotonaldehyde in toluene and place it in the addition funnel.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition minimizes the concentration of crotonaldehyde in the acidic aqueous phase, thereby reducing polymerization.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Cool the reaction to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-methylquinoline. Yields for this type of procedure are typically in the range of 39-91%, depending on the specific substrate and conditions.[2]

Experimental Workflow Diagram:

DvM_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Reflux Aniline in 6 M HCl C Dropwise Addition of Aldehyde (1-2 h) A->C B Prepare Crotonaldehyde in Toluene B->C D Continue Reflux (4-6 h) C->D E Cool & Neutralize (conc. NaOH) D->E F Extract (DCM) E->F G Dry & Concentrate F->G H Vacuum Distillation G->H I 2-Methylquinoline H->I

Caption: Biphasic workflow for the Doebner-von Miller Synthesis.

The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a straightforward method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]

Mechanistic Rationale: The reaction begins with the formation of an enamine from the condensation of the aniline with one of the carbonyl groups of the β-diketone.[9] Under strong acid catalysis, the second carbonyl group is protonated, activating it for intramolecular electrophilic attack on the aniline ring to close the six-membered ring. A subsequent dehydration step then yields the aromatic quinoline product. The choice of acid catalyst (e.g., H₂SO₄, PPA) is crucial for driving the cyclization and dehydration steps effectively.[9]

Advantages:

  • Direct and efficient route to 2,4-disubstituted quinolines.[10]

  • Utilizes readily available anilines and β-diketones.

Disadvantages:

  • Requires strong acid catalysts and often elevated temperatures.

  • Strongly electron-withdrawing groups on the aniline can inhibit or prevent the cyclization step.[9]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol describes a classic Combes synthesis using aniline and acetylacetone.

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • In a flask, cautiously add concentrated sulfuric acid to aniline with cooling to form aniline sulfate.

  • Slowly add acetylacetone to the mixture with stirring.

  • Heat the reaction mixture, typically to around 100-110 °C, for 2-3 hours.

  • After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude 2,4-dimethylquinoline can be purified by vacuum distillation. A high yield of 89% has been reported for this specific transformation under optimized conditions.[11]

Experimental Workflow Diagram:

Combes_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aniline and conc. H₂SO₄ B Add Acetylacetone A->B C Heat to 100-110 °C (2-3 h) B->C D Cool & Pour on Ice C->D E Neutralize (conc. NaOH) D->E F Extract (Ether) E->F G Purify (Vacuum Distillation) F->G H 2,4-Dimethylquinoline G->H Friedlander_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Aminobenzaldehyde & Acetophenone in EtOH B Add catalytic KOH A->B C Reflux (3-4 h) B->C D Cool & Concentrate C->D E Precipitate with H₂O D->E F Filter & Dry E->F G Recrystallize (Ethanol) F->G H 2-Phenylquinoline G->H CL_Synthesis cluster_prep Intermediate Formation cluster_reaction Cyclization cluster_workup Workup & Purification A Heat Aniline & Ethyl Acetoacetate (140-150 °C, 1 h) C Add Intermediate Dropwise A->C B Reflux Dowtherm A (~250-260 °C) B->C D Reflux (15-30 min) C->D E Cool & Precipitate D->E F Filter & Wash (Petroleum Ether) E->F G Recrystallize F->G H 4-Hydroxy-2-methylquinoline G->H CH_Activation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Coupling Partner, Catalyst, Base, & Oxidant B Add Anhydrous Solvent A->B C Heat at 100 °C (12 h) B->C D Cool & Dilute C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G H Substituted Quinoline G->H

References

A Comparative Guide to the Anticancer Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several approved drugs and many more in clinical development.[3][4] Their anticancer effects are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of angiogenesis and critical signaling pathways that drive tumor progression.[1][4][5]

This guide provides a comparative analysis of the anticancer activity of substituted quinolines, focusing on how different substitution patterns on the quinoline ring influence their efficacy and mechanism of action. We will delve into the experimental data supporting these findings and provide detailed protocols for key validation assays, offering researchers and drug development professionals a comprehensive resource for their work in this exciting field.

The Influence of Substitution Patterns on Anticancer Potency

The anticancer activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Even minor chemical modifications can lead to significant changes in biological activity, highlighting the importance of structure-activity relationship (SAR) studies in the design of novel anticancer agents.[6][7]

2-Substituted Quinolines

Quinolines substituted at the C-2 position have demonstrated notable anticancer activity across a wide range of cancer cell lines, including those from breast, lung, colon, and leukemia.[8][9] The introduction of various moieties at this position can lead to compounds with diverse mechanisms of action. For instance, some 2-substituted quinolines function as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[10]

4-Substituted Quinolines

The C-4 position of the quinoline ring is another critical site for substitution. 4-aminoquinoline derivatives, in particular, have shown significant antiproliferative activity.[1] These compounds can induce apoptosis and cause cell cycle arrest, often by targeting key kinases involved in cell proliferation.[1] The presence of an amino group at this position can facilitate interactions with biological targets, enhancing the compound's anticancer effects.[7]

2,4-Disubstituted Quinolines

Combining substitutions at both the C-2 and C-4 positions can lead to compounds with enhanced potency and novel mechanisms of action.[1] These disubstituted derivatives often exhibit a broader spectrum of activity and can overcome some of the resistance mechanisms that affect monosubstituted quinolines.[1]

Comparative Anticancer Activity of Representative Substituted Quinolines

To illustrate the impact of substitution patterns, the following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted quinoline derivatives against common human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2-Substituted Quinoline 2-(4-chlorophenyl)-quinolineHCT-116 (Colon)8.5[1]
MCF-7 (Breast)12.3[1]
4-Substituted Quinoline 4-amino-7-chloroquinolineHCT-116 (Colon)5.2[1]
MCF-7 (Breast)7.8[1]
2,4-Disubstituted Quinoline 2-phenyl-4-chloroquinolineHCT-116 (Colon)2.1[1]
MCF-7 (Breast)3.5[1]
Quinoline-Chalcone Hybrid Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[11]
HCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.21[11]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are mediated through a variety of mechanisms, often involving the modulation of critical cellular pathways.

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their anticancer effects is the induction of apoptosis.[4][5] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled proliferation. Substituted quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Quinoline Compound Quinoline Compound Quinoline Compound->Death Receptors sensitizes Quinoline Compound->Mitochondrion induces stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways initiated by a quinoline compound.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many substituted quinolines can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[1][5] This cell cycle arrest provides an opportunity for DNA repair mechanisms to be activated or for the cell to undergo apoptosis if the damage is too severe.

Inhibition of Key Signaling Pathways

The anticancer activity of quinoline derivatives is also linked to their ability to inhibit specific signaling pathways that are aberrantly activated in cancer cells.[12] A prominent example is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, and survival.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Quinoline Compound Quinoline Compound Quinoline Compound->PI3K inhibits Quinoline Compound->Akt inhibits Quinoline Compound->mTOR inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline compound.

Experimental Protocols for Validation

To rigorously assess the anticancer activity of novel substituted quinolines, a series of well-established in vitro assays are employed. The following are detailed protocols for three key experiments.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the substituted quinoline compound and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Procedure:

  • Treat cells with the substituted quinoline compound for 24 or 48 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.[12]

  • Resuspend the cells in a staining solution containing PI and RNase A.[12]

  • Incubate for 30 minutes at room temperature in the dark.[12]

  • Analyze the DNA content by flow cytometry.[12]

cluster_protocol Experimental Workflow for Anticancer Activity Assessment Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Compound Treatment->Cell Cycle Analysis (PI) Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Analysis Apoptosis Analysis Annexin V/PI Staining->Apoptosis Analysis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI)->Cell Cycle Distribution

Caption: Workflow for assessing the anticancer activity of substituted quinolines.

Conclusion and Future Directions

Substituted quinolines represent a versatile and potent class of anticancer agents. The strategic modification of the quinoline scaffold allows for the fine-tuning of their pharmacological properties, leading to compounds with enhanced efficacy and selectivity against various cancers. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, underscore the therapeutic potential of this compound class.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel quinoline derivatives. Future research should continue to explore the vast chemical space of substituted quinolines, with a focus on developing compounds with improved pharmacokinetic profiles and the ability to overcome drug resistance. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of quinoline-based anticancer drugs.

References

Comparative Validation of Pyrano[3,2-c]quinolines as Inhibitors of EGFR and HER-2 Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Efficacy and Selectivity Profiling

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory activity of novel pyrano[3,2-c]quinoline compounds against two critical oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Rationale: Targeting the ErbB Family in Oncology

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are pivotal regulators of cell proliferation, survival, and differentiation. Their aberrant activation, through overexpression or mutation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer.[1][2][3] This makes them prime targets for therapeutic intervention.

While first-generation inhibitors like Erlotinib show selectivity for EGFR, and dual inhibitors like Lapatinib target both EGFR and HER-2, the quest for novel scaffolds with improved potency, selectivity, and resistance profiles is ongoing.[4][5][6][7] The pyrano[3,2-c]quinoline scaffold has emerged as a promising heterocyclic system for developing such inhibitors.[8]

This guide will use representative compounds from a synthesized library of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles to illustrate the validation workflow, comparing their performance to established clinical inhibitors.[9][10]

The Validation Workflow: From Kinase to Cell

A logical, multi-step process is essential to comprehensively validate a new inhibitor. Our approach begins with direct target engagement in a purified system, progresses to assessing the effect on cancer cell viability, and culminates in confirming the on-target mechanism of action within the complex cellular environment.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity & Cytotoxicity cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Computational & Selectivity Analysis a Synthesis of Pyrano[3,2-c]quinoline Analogues b In Vitro Kinase Assay (EGFR & HER-2) a->b Test Compounds c Cell-Based Proliferation Assay (e.g., MTT) b->c Potent Hits d Determine GI50/IC50 Against Cancer Cell Lines c->d e Western Blot Analysis d->e Active Compounds f Confirm Inhibition of p-EGFR, p-HER-2, p-AKT, p-ERK e->f g Molecular Docking Studies f->g Confirmed Mechanism h Comparative Analysis & Selectivity Profile g->h

Caption: The inhibitor validation workflow.

Phase 1: In Vitro Kinase Inhibition - The Litmus Test

The first and most direct test of an inhibitor's potential is to measure its ability to block the enzymatic activity of the purified target kinase. This biochemical assay removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Recent studies have identified several 2-amino-pyrano[3,2-c]quinoline derivatives with potent inhibitory activity.[9][10] For our comparison, we will focus on two lead compounds, designated Compound 5e and Compound 5h , and compare them against the clinically relevant drugs Erlotinib and Lapatinib.

Comparative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)Reference
Compound 5e EGFR71[9][10]
HER-221[9][10]
Compound 5h EGFR75[9][10]
HER-223[9][10]
Erlotinib EGFR2[11]
HER-21400[11]
Lapatinib EGFR10.2[6]
HER-29.8[6]

Insight: The data clearly shows that Compounds 5e and 5h are potent dual inhibitors of both EGFR and HER-2, with a notable preference for HER-2. While not as potent as Lapatinib against the purified enzymes, their nanomolar activity confirms them as highly promising candidates. Unlike Erlotinib, which shows a ~700-fold selectivity for EGFR, the pyrano[3,2-c]quinolines exhibit a dual-inhibition profile.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is representative for determining the IC50 of a test compound against EGFR or HER-2 using a luminescence-based format that quantifies ADP production.

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 10 mM stock solution of the pyrano[3,2-c]quinoline test compound in 100% DMSO. Perform a serial dilution in kinase buffer to achieve final desired concentrations (e.g., 100 µM to 1 pM).

    • Dilute the recombinant human EGFR or HER-2 enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in the 2X kinase buffer.

    • Prepare ATP at a concentration close to the known Km for each enzyme in the kinase buffer.[12] This is a critical step for accurate comparison of ATP-competitive inhibitors.

  • Assay Plate Setup (384-well plate) :

    • Add 2.5 µL of each diluted test compound or control (e.g., Lapatinib, Erlotinib, or DMSO for vehicle control) to appropriate wells.

    • Add 2.5 µL of the enzyme/substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction :

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection (e.g., using ADP-Glo™ Reagent) :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[13]

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Subtract background luminescence (no enzyme control).

    • Normalize the data relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cell-Based Proliferation Assays

Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane and inhibit its target in the complex intracellular environment, leading to a desired biological outcome, such as halting cell proliferation.

Comparative Antiproliferative Activity

CompoundCell LineKey ErbB StatusGI50 (nM)Reference
Compound 5e MCF-7 (Breast)HER-2 Low26[9]
Compound 5h MCF-7 (Breast)HER-2 Low28[9]
Erlotinib MCF-7 (Breast)HER-2 Low33[9]

Insight: Compounds 5e and 5h demonstrate superior or comparable growth inhibition (GI50) in the MCF-7 breast cancer cell line compared to Erlotinib.[9] This is a significant finding, as it shows that the potent enzymatic activity translates directly into a robust cellular response.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding :

    • Culture cancer cells (e.g., A549 for EGFR, SK-BR-3 for HER-2 overexpression) in appropriate growth medium.

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the pyrano[3,2-c]quinoline compounds and controls in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for 72 hours. A 72-hour period is typically sufficient to observe effects on cell division.

  • MTT Addition and Incubation :

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.

Phase 3: Mechanistic Validation via Western Blot

To confirm that the observed antiproliferative effects are due to on-target inhibition of the EGFR/HER-2 signaling pathway, Western blotting is employed. This technique allows for the direct visualization of the phosphorylation status of the target kinases and key downstream signaling proteins.

G cluster_pathway EGFR/HER-2 Signaling Cascade cluster_inhibitors Points of Inhibition EGFR_HER2 EGFR/HER-2 Dimer RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrano[3,2-c]quinoline Inhibitor->EGFR_HER2 Blocks Autophosphorylation

Caption: Simplified EGFR/HER-2 signaling pathway.

Experimental Protocol: Western Blot for Phospho-Protein Analysis
  • Cell Treatment and Lysis :

    • Seed cells (e.g., A431) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-18 hours to reduce basal kinase activity.[14]

    • Pre-treat cells with various concentrations of the pyrano[3,2-c]quinoline inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with a ligand (e.g., 50 ng/mL EGF for EGFR) for 15 minutes to induce receptor phosphorylation.[14]

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-EGFR (e.g., Tyr1068)

      • Total EGFR

      • Phospho-HER2 (e.g., Tyr1221/1222)

      • Total HER-2

      • Phospho-AKT (e.g., Ser473)

      • Total AKT

      • An internal loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

Expected Outcome: A dose-dependent decrease in the signal for p-EGFR and p-HER-2 should be observed in cells treated with an active pyrano[3,2-c]quinoline, while the total protein levels remain unchanged. This confirms direct target engagement. A corresponding decrease in p-AKT would validate the inhibition of downstream signaling.

Phase 4: Molecular Docking and Selectivity

Molecular docking simulations provide invaluable insights into the potential binding mode of the inhibitor within the ATP-binding pocket of the kinase. These computational studies can explain observed activity and guide the synthesis of more potent and selective analogues.

Studies on Compound 5e revealed that its pyrano[3,2-c]quinoline core forms stable complexes within the active sites of both EGFR and HER-2.[9][10][15] Key interactions include hydrogen bonding and π–π stacking with critical residues, such as Met769 in EGFR and Asp863 in HER-2, supporting its potential as a potent kinase inhibitor.[9][15]

Conclusion

The validation of pyrano[3,2-c]quinolines as EGFR and HER-2 inhibitors requires a systematic, evidence-based approach. The data presented for lead compounds like 5e and 5h demonstrates that this scaffold is a highly promising platform for developing potent, dual inhibitors of the ErbB family.[9][10] By following a rigorous workflow—from biochemical assays to cellular proliferation and mechanistic western blots—researchers can effectively characterize novel chemical entities, compare them objectively to existing alternatives, and build a compelling case for their further development as next-generation cancer therapeutics.

References

The Art of Precision: A Comparative Guide to the Selectivity of Quinoline-7-carbonitrile Derivatives Against Kinase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where off-target effects can lead to toxicity and diminished therapeutic windows. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer and anti-inflammatory properties.[1] Among these, the quinoline-7-carbonitrile moiety has garnered significant interest as a key pharmacophore for achieving kinase selectivity.

This guide provides an in-depth, objective comparison of the performance of various this compound derivatives against different kinase isoforms. We will delve into the experimental data that underpins our understanding of their selectivity, explain the causal relationships behind experimental choices, and provide detailed methodologies for key assays.

The Significance of Kinase Inhibitor Selectivity

Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Most kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket.[3] This conservation, however, is a double-edged sword, often leading to promiscuous binding and off-target effects.[4] Achieving selectivity is therefore critical for developing safe and effective therapeutics. Selectivity can be achieved by exploiting subtle differences in the ATP-binding site across different kinases or by targeting less conserved allosteric sites.[3][5]

The this compound scaffold has proven to be a versatile platform for developing selective kinase inhibitors. The nitrile group at the 7-position can act as a hydrogen bond acceptor and provides a key interaction point within the kinase active site, contributing to both potency and selectivity.

Comparative Kinase Inhibition Profiles of this compound Derivatives

To illustrate the selectivity profiles of this compound derivatives, we have compiled inhibitory activity data (IC50 values) from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions. However, the relative potencies and selectivity patterns provide valuable insights.

Compound Class/DerivativeTarget KinaseIC50 (nM)Off-Target Kinases (IC50 in nM)
4-Anilino-quinoline-3-carbonitrile Derivatives
Compound 48EGFR0.0075 µM-
EKB-569 (Compound 49)EGFR0.083 µMHER-2 (1.23 µM)
HKI-272 (Compound 50)HER-20.059 µMEGFR (0.092 µM)
Bosutinib (SKI-606)Src1-3-
Compound 15Src0.15-
Compound 18Src3.8-
Compound 20Src9.23iNOS (2180)
6,7-Disubstituted-4-(phenoxy)-quinoline Derivatives
Compound 27c-Met1.04-
Compound 29c-Met0.59-
Other Quinoline-3-carbonitrile Derivatives
CPU-Y020 (Compound 20)Src9.23iNOS (2.18 µM)

Data compiled from multiple sources.[6][7] Absolute values may vary depending on specific assay conditions.

The Structural Basis of Selectivity: A Deeper Dive

The selectivity of this compound derivatives is dictated by the intricate interplay of various structural features and their interactions with the specific amino acid residues lining the ATP-binding pocket of the target kinase.

The Role of the Quinoline Core and 7-Carbonitrile

The rigid quinoline scaffold serves as an anchor, positioning the key interacting moieties within the active site. The nitrogen atom at position 1 of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase, a conserved feature of ATP-competitive inhibitors. The 7-carbonitrile group can form specific hydrogen bonds or other polar interactions with residues in the solvent-exposed region of the active site, contributing significantly to both affinity and selectivity.

Influence of Substituents at the 4-Position

The substituent at the 4-position of the quinoline ring is a major determinant of selectivity. Typically, an anilino or a heteroarylamino group at this position extends into the hydrophobic pocket of the kinase active site. Modifications to this ring system can dramatically alter the selectivity profile. For instance, in the case of 4-anilino-quinoline-3-carbonitrile derivatives targeting Src kinase, the nature and position of substituents on the aniline ring are critical for achieving high potency and selectivity.[7]

Exploiting Kinase Conformational Dynamics

Protein kinases are not static structures; they exist in dynamic equilibrium between active ("DFG-in") and inactive ("DFG-out") conformations.[8][9] Selective inhibitors can be designed to preferentially bind to one of these conformations. The flexibility of the this compound scaffold and its derivatives allows them to adapt to and stabilize specific kinase conformations, thereby achieving selectivity for a particular kinase or even a specific activation state of a single kinase.

cluster_0 This compound Scaffold cluster_1 Key Structural Determinants of Selectivity cluster_2 Resulting Properties Scaffold This compound Core Position4 Substituent at C4 (e.g., Anilino group) Scaffold->Position4 Targets hydrophobic pocket Position67 Substituents at C6/C7 (e.g., Methoxy groups) Scaffold->Position67 Influences solubility and interactions Position3 Substituent at C3 Scaffold->Position3 Modulates electronic properties Selectivity Kinase Isoform Selectivity Position4->Selectivity Potency Potency (IC50/Ki) Position4->Potency Position67->Selectivity Position3->Potency

Caption: Key structural features influencing kinase selectivity.

Experimental Protocols for Assessing Kinase Selectivity

The determination of a compound's kinase selectivity profile relies on robust and reproducible in vitro assays. Here, we outline a general workflow for a fluorescence-based kinase assay, a commonly used method in drug discovery.[10]

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide substrates (often biotinylated)

  • Kinase reaction buffer (containing ATP, MgCl2, and other necessary cofactors)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET assays)

  • 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the kinase enzyme and the specific peptide substrate to the wells.

  • ATP Addition: Initiate the kinase reaction by adding the ATP-containing reaction buffer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents (e.g., TR-FRET reagents).

  • Signal Measurement: After another incubation period, measure the fluorescent signal using a plate reader. The signal intensity is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Start Start: Prepare Reagents Dispense_Compound Dispense this compound Derivatives into 384-well Plate Start->Dispense_Compound Add_Kinase_Substrate Add Kinase Enzyme and Peptide Substrate Dispense_Compound->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at Room Temperature Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents Incubate_Reaction->Stop_Reaction Read_Plate Measure Fluorescence Signal Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End: Selectivity Profile Analyze_Data->End Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Src) Ligand->RTK Activation Downstream_Kinase_1 Downstream Kinase 1 RTK->Downstream_Kinase_1 Phosphorylation Cascade Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cell Proliferation & Survival Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->RTK Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoline-7-carbonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of quinoline-7-carbonitrile, ensuring the safety of personnel and adherence to environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on the parent compound, quinoline, and structurally related nitrile compounds. It is imperative to treat this compound with extreme caution, assuming it possesses significant health and environmental hazards.

The quinoline ring system is a known hazardous core, with the parent compound classified as toxic, a suspected carcinogen and mutagen, and harmful to aquatic life.[1][2][3] The addition of a carbonitrile (-CN) group introduces further potential for toxicity and reactivity. Therefore, a conservative approach to handling and disposal is not just recommended, but essential.

Immediate Safety & Handling: The Foundation of Safe Disposal

Before any disposal procedures commence, a thorough understanding and implementation of immediate safety protocols are paramount. This proactive stance minimizes the risk of accidental exposure and ensures a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following table outlines the minimum required equipment, with the rationale rooted in preventing all potential routes of exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Quinoline and its derivatives can be harmful upon skin absorption.[4][5]
Eye Protection Safety goggles or a face shield.To protect against splashes of solutions or airborne particles of the solid compound.[6]
Lab Coat Standard laboratory coat, preferably chemically resistant.To protect clothing and underlying skin from contamination.[7]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of dust or vapors, which may be toxic or irritating to the respiratory system.[8]
Engineering Controls: Creating a Safe Workspace

All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is to be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][6]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, sealable container made of a compatible material (e.g., glass or high-density polyethylene).

    • Label the container clearly as "Hazardous Waste: this compound".[7]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, bench paper, and empty vials, must be considered hazardous waste.

    • Collect these items in a separate, clearly labeled hazardous waste bag or container.[7]

  • Liquid Waste:

    • If this compound is in a solvent, collect it in a sealable, chemical-resistant container.

    • The container must be labeled with "Hazardous Waste" and the full chemical names of all components, including the solvent(s).

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Storage

Proper storage of hazardous waste is a critical step in maintaining a safe laboratory environment while awaiting pickup.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials. Based on the reactivity of related compounds, avoid strong oxidizing agents.[1][8]

  • Ensure the storage area has secondary containment to control any potential leaks or spills.

Step 3: Final Disposal

The final disposal of this compound must be handled by trained professionals in accordance with all local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

  • Provide them with all available information about the compound, including its name, quantity, and any known or suspected hazards based on related compounds.

  • Follow their specific instructions for packaging, labeling, and pickup.

  • The likely method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[2]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Waste Generated: This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid collect_solid Collect in a dedicated, labeled, sealable container. solid->collect_solid collect_liquid Collect in a dedicated, labeled, sealable container. List all components. liquid->collect_liquid storage Store in a designated, secure, and ventilated hazardous waste area. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company. storage->contact_ehs pickup Follow EHS instructions for packaging and pickup. contact_ehs->pickup final_disposal Final Disposal via Licensed Facility (e.g., Incineration) pickup->final_disposal

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Report: Notify your laboratory supervisor and your institution's EHS department.

  • Secure the Area: Prevent entry into the spill area. If flammable solvents are involved, remove all sources of ignition.

  • Cleanup (if trained):

    • Only personnel trained in hazardous spill cleanup should address the spill.

    • Wear the appropriate PPE as outlined above.

    • For small solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[8]

    • For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[1]

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety within your organization. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Quinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, Quinoline-7-carbonitrile represents a key building block in the development of novel therapeutics. However, its potent bioactivity necessitates a commensurate level of caution in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work with this compound is conducted with the highest standards of safety and scientific integrity. The following protocols are grounded in established safety principles for handling quinoline-based compounds and nitriles, providing a robust framework for your laboratory operations.

Immediate Safety Briefing: Understanding the Risks

This compound, as a member of the quinoline and nitrile chemical families, should be handled as a hazardous substance. While specific toxicological data for this isomer is limited, the parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2][3][4]. Nitrile-containing compounds can also be toxic, with the potential for harmful effects if inhaled, swallowed, or absorbed through the skin[5][6]. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles2 pairs of nitrile glovesLaboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash goggles2 pairs of nitrile glovesLaboratory coatWork in a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and face shield2 pairs of nitrile glovesLaboratory coatWork in a certified chemical fume hood
Compound Storage and Transport Safety glassesNitrile glovesLaboratory coatNot generally required
The Rationale Behind Double Gloving

The practice of wearing two pairs of nitrile gloves provides an added layer of protection against potential tears or punctures in the outer glove, which may not be immediately apparent[7]. Nitrile gloves are recommended due to their superior resistance to a wide range of chemicals, including solvents, oils, and hazardous materials, compared to latex gloves[8][9][10][11][12].

Experimental Workflow: Safe Handling Protocols

The following step-by-step methodologies are designed to minimize the risk of exposure during common laboratory procedures involving this compound.

Donning and Doffing PPE: A Critical Sequence

Proper donning and doffing of PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean, buttoned laboratory coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the cuffs of the lab coat sleeves.

  • Eye Protection: Put on safety glasses or goggles.

  • Face Shield/Respirator: If required by the procedure, don a face shield or N95 respirator.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Dispose of it in the appropriate waste stream.

  • Eye Protection: Remove eye protection from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Visualizing the PPE Decision-Making Process

The selection of appropriate PPE is a dynamic process that depends on the specific task and associated risks. The following diagram illustrates a logical workflow for this decision-making process.

PPE_Decision_Workflow A Start: Handling This compound B Assess the Operation: Weighing, Solution Prep, etc. A->B C Potential for Splash or Aerosol Generation? B->C D Work in a Fume Hood? B->D E Minimum PPE: Lab Coat, Double Nitrile Gloves, Safety Glasses C->E No F Add Chemical Splash Goggles C->F Yes D->E Yes H Add N95 Respirator D->H No (for solids) I Proceed with Operation E->I G Add Face Shield F->G High Splash Risk F->I G->I H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.